molecular formula C6H3BrIN3 B1142670 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine CAS No. 1357946-18-9

7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B1142670
CAS No.: 1357946-18-9
M. Wt: 323.919
InChI Key: RAGDXYJRZOFKCT-UHFFFAOYSA-N
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Description

7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine (CAS 1357946-18-9) is a valuable dihalogenated heterocyclic building block specifically designed for medicinal chemistry and Fragment-Based Drug Discovery (FBDD). Its molecular formula is C 6 H 3 BrIN 3 with a molecular weight of 323.91 g/mol . This compound serves as a multifunctional scaffold that can be selectively elaborated along multiple growth vectors to optimize interactions with a target protein . The core research value of this compound lies in its synthetic versatility. The bromo and iodo substituents at the C-7 and C-3 positions, respectively, allow for sequential and orthogonal cross-coupling reactions. The C-3 iodide can undergo iridium-catalyzed C-H borylation followed by Suzuki-Miyaura cross-coupling for diversification . The C-7 bromide is amenable to selective metalation using TMPMgCl·LiCl, and the resulting organometallic intermediate can be trapped with various electrophiles or transmetalated to zinc chloride for Negishi cross-coupling, enabling the introduction of aryl and other groups . Furthermore, the nitrogen atoms in the pyrazole ring can be selectively alkylated or protected, providing additional vectors for structural modification and optimization of drug-like properties . As a key intermediate in hit-to-lead campaigns, this compound is instrumental in generating structural diversity around the 1H-pyrazolo[3,4-c]pyridine core, a privileged structure in biomedical research due to its similarity to purine bases . This product is intended for research applications only and is not for diagnostic or therapeutic use. Proper storage conditions are in a dark place under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-3-iodo-2H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3BrIN3/c7-5-4-3(1-2-9-5)6(8)11-10-4/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGDXYJRZOFKCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=NNC(=C21)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601260154
Record name 1H-Pyrazolo[3,4-c]pyridine, 7-bromo-3-iodo-
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Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357946-18-9
Record name 1H-Pyrazolo[3,4-c]pyridine, 7-bromo-3-iodo-
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-c]pyridine, 7-bromo-3-iodo-
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Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine: A Key Intermediate in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine, a strategically functionalized heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, a validated synthetic pathway, its critical role as a building block for kinase inhibitors, and its physicochemical and safety profiles.

Introduction: The Strategic Importance of the Pyrazolo[3,4-c]pyridine Scaffold

The pyrazolo[3,4-c]pyridine core is a recognized "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine enables it to effectively interact with the ATP-binding sites of a multitude of kinases, which are critical targets in oncology and inflammation.[1][2] The strategic placement of bromo and iodo substituents on the this compound core offers medicinal chemists orthogonal handles for selective functionalization. This dual halogenation allows for directed and diverse chemical modifications, making it an invaluable intermediate in the construction of libraries of potent and selective kinase inhibitors.[1]

Molecular Structure and Physicochemical Properties

This compound is a bicyclic heteroaromatic compound. The structure consists of a pyrazole ring fused to a pyridine ring, with a bromine atom at position 7 and an iodine atom at position 3.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₃BrIN₃[3]
Molecular Weight 323.92 g/mol
CAS Number 1357946-18-9[4]
Appearance Solid
SMILES IC1=NNC2=C1C=CN=C2Br
InChI Key RAGDXYJRZOFKCT-UHFFFAOYSA-N

Synthesis of this compound: A Two-Step Approach

A robust and reproducible synthetic route to this compound can be achieved through a two-step process, commencing with the synthesis of the 7-bromo-1H-pyrazolo[3,4-c]pyridine intermediate, followed by a regioselective iodination at the C3 position.

Step 1: Synthesis of 7-Bromo-1H-pyrazolo[3,4-c]pyridine

The synthesis of the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold has been well-documented.[1] A common and effective method involves the cyclization of a substituted aminopyridine.

Experimental Protocol:

  • Reaction Setup: To a solution of N-(4-bromo-2-methylpyridin-3-yl)acetamide in toluene, add potassium acetate and acetic anhydride.

  • Cyclization: Stir the mixture for 15 minutes at room temperature. Add isopentyl nitrite and heat the reaction to 85°C for 4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and partition it between ethyl acetate and water.

  • Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield a crude product. Purify the residue by silica gel column chromatography (eluent: methanol/dichloromethane) to obtain 7-bromo-1H-pyrazolo[4,3-b]pyridine, an isomer of the desired scaffold. A similar synthetic strategy can be adapted to yield the 7-bromo-1H-pyrazolo[3,4-c]pyridine.[5]

Causality Behind Experimental Choices:

  • N-(4-bromo-2-methylpyridin-3-yl)acetamide as the starting material: This substituted pyridine provides the necessary atoms and substitution pattern for the formation of the pyrazolo[3,4-c]pyridine core with the bromine at the desired position.

  • Isopentyl nitrite: This reagent acts as a diazotizing agent, which is crucial for the subsequent intramolecular cyclization to form the pyrazole ring.

  • Potassium acetate and acetic anhydride: These reagents are used to facilitate the reaction, likely by acting as a base and an activating agent.

  • Heating: The application of heat is necessary to overcome the activation energy for the cyclization reaction.

Step 2: Regioselective Iodination of 7-Bromo-1H-pyrazolo[3,4-c]pyridine

With the 7-bromo-1H-pyrazolo[3,4-c]pyridine intermediate in hand, the next step is the regioselective introduction of an iodine atom at the C3 position of the pyrazole ring. The pyrazole ring is susceptible to electrophilic substitution, and the C3 position is often reactive. A well-established method for the iodination of pyrazolopyridines can be adapted for this transformation.[6]

Experimental Protocol:

  • Reaction Setup: Dissolve 7-bromo-1H-pyrazolo[3,4-c]pyridine in dimethylformamide (DMF).

  • Iodination: To this solution, add iodine (I₂) followed by potassium hydroxide (KOH).

  • Reaction Conditions: Stir the mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into brine and extract with ethyl acetate. Wash the organic layer with brine and aqueous sodium sulfate (Na₂SO₄), then dry and concentrate under vacuum.

  • Purification: Purify the crude residue by recrystallization from a mixture of dichloromethane (CH₂Cl₂) and hexane to afford the final product, this compound.

Causality Behind Experimental Choices:

  • Iodine (I₂) as the electrophile: Iodine is the source of the electrophilic iodine species that will be incorporated into the pyrazole ring.

  • Potassium hydroxide (KOH): The base is crucial for the reaction to proceed. It likely deprotonates the pyrazole N-H, increasing the electron density of the ring system and making it more susceptible to electrophilic attack. It may also facilitate the formation of a more reactive iodinating species.

  • Dimethylformamide (DMF) as the solvent: DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating this type of reaction.

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 7-Bromo-1H-pyrazolo[3,4-c]pyridine cluster_step2 Step 2: Regioselective Iodination Start N-(4-bromo-2-methylpyridin-3-yl)acetamide Reagents1 KOAc, Ac₂O, Toluene Start->Reagents1 Initial Mixture Cyclization Isopentyl Nitrite, 85°C Reagents1->Cyclization Activation Workup1 EtOAc/Water Extraction Cyclization->Workup1 Reaction Completion Purification1 Silica Gel Chromatography Workup1->Purification1 Crude Product Intermediate 7-Bromo-1H-pyrazolo[3,4-c]pyridine Purification1->Intermediate Purified Intermediate Reagents2 I₂, KOH, DMF Intermediate->Reagents2 Dissolution Iodination Stir at RT, 2h Reagents2->Iodination Reaction Workup2 Brine/EtOAc Extraction Iodination->Workup2 Quenching & Extraction Purification2 Recrystallization Workup2->Purification2 Crude Product FinalProduct This compound Purification2->FinalProduct Final Product

Caption: Synthetic workflow for this compound.

Application in Drug Discovery: A Versatile Scaffold for Kinase Inhibitors

The di-halogenated nature of this compound makes it a highly valuable building block for the synthesis of kinase inhibitors. The differential reactivity of the C-Br and C-I bonds allows for selective and sequential cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[1] This enables the introduction of a wide variety of substituents at both the C3 and C7 positions, facilitating the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.

Pyrazolopyridine derivatives have been identified as potent inhibitors of several important kinase targets implicated in cancer and other diseases.[7][8][9]

Table 2: Potential Kinase Targets for this compound Derivatives

Kinase TargetRelevance in DiseaseReference
Fibroblast Growth Factor Receptors (FGFRs) Overexpressed in various cancers, driving tumor growth and angiogenesis.[8]
TANK-binding kinase 1 (TBK1) A key regulator of innate immunity and implicated in autoimmune diseases and some cancers.[7]
Src Family Kinases Involved in cell proliferation, survival, and motility; often dysregulated in cancer.[10]
Breast Tumor Kinase (BRK/PTK6) An oncogenic driver in several cancers, including breast and ovarian cancer.[9]

The bromine at the C7 position and the iodine at the C3 position can be selectively addressed in cross-coupling reactions. For instance, the more reactive C-I bond can be functionalized first under milder conditions, followed by the functionalization of the C-Br bond under more forcing conditions. This allows for the precise and controlled synthesis of complex molecules.

Diagram of Potential Functionalization Pathways:

Functionalization cluster_c3 C3 Functionalization (via C-I bond) cluster_c7 C7 Functionalization (via C-Br bond) Start This compound Suzuki_C3 Suzuki-Miyaura (ArB(OH)₂) Start->Suzuki_C3 Sonogashira_C3 Sonogashira (Terminal Alkyne) Start->Sonogashira_C3 Buchwald_C3 Buchwald-Hartwig (Amine) Start->Buchwald_C3 Suzuki_C7 Suzuki-Miyaura (ArB(OH)₂) Suzuki_C3->Suzuki_C7 Sonogashira_C7 Sonogashira (Terminal Alkyne) Suzuki_C3->Sonogashira_C7 Buchwald_C7 Buchwald-Hartwig (Amine) Suzuki_C3->Buchwald_C7 Sonogashira_C3->Suzuki_C7 Sonogashira_C3->Sonogashira_C7 Sonogashira_C3->Buchwald_C7 Buchwald_C3->Suzuki_C7 Buchwald_C3->Sonogashira_C7 Buchwald_C3->Buchwald_C7 Product Diverse Kinase Inhibitor Library Suzuki_C7->Product Sonogashira_C7->Product Buchwald_C7->Product

Caption: Potential cross-coupling reactions for functionalizing the core scaffold.

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. It should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its di-halogenated structure provides orthogonal handles for selective functionalization, enabling the rapid generation of diverse chemical libraries for hit-to-lead optimization. The synthetic route outlined in this guide is robust and based on well-established chemical transformations. As the demand for new and more effective targeted therapies continues to grow, the importance of key intermediates like this compound in drug discovery will undoubtedly increase.

References

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Sources

Introduction: Unveiling a Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine

The landscape of modern medicinal chemistry is continually shaped by the exploration of novel heterocyclic scaffolds that offer precise, multi-directional control over molecular architecture. Among these, the pyrazolopyridine core has emerged as a "privileged scaffold," a framework that demonstrates a remarkable propensity for binding to a diverse range of biological targets. This guide focuses on a particularly valuable, yet underexplored derivative: This compound .

The strategic placement of two distinct halogen atoms—bromine and iodine—at positions amenable to selective, differential chemistry transforms this molecule from a simple heterocycle into a powerful platform for fragment-based drug discovery (FBDD) and lead optimization.[1] The pyrazolo[3,4-c]pyridine core is a structural bioisostere of purine, granting it intrinsic potential to interact with the vast array of cellular proteins that contain purine-binding pockets, such as kinases.[1] This guide provides a comprehensive technical overview of its synthesis, characterization, and strategic application, grounded in field-proven chemical principles.

Compound Profile & Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in a research setting. While a dedicated CAS number for this specific isomer is not consistently cited across major databases, its structural identity is well-defined.

Table 1: Physicochemical and Structural Identifiers

PropertyValueSource
Molecular Formula C₆H₃BrIN₃[2]
Molecular Weight 323.92 g/mol
Physical Form Solid
PubChem CID 97289946[2]
SMILES IC1=NNC2=C1C=CN=C2Br[3]
InChI 1S/C6H3BrIN3/c7-5-4-3(1-2-9-5)6(8)11-10-4/h1-2H,(H,10,11)[3]
InChI Key RAGDXYJRZOFKCT-UHFFFAOYSA-N

Note: The CAS Number for the isomeric 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is 1357946-27-0.[4] Researchers should exercise caution to ensure they are sourcing the correct isomer.

Strategic Synthesis and Vectorial Functionalization

The true utility of this compound lies in its design for selective, stepwise functionalization. The differential reactivity of the C-I and C-Br bonds is the cornerstone of this strategy. The C-I bond is more susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the C-Br bond. This allows for the introduction of a desired moiety at the 3-position while leaving the 7-bromo position intact for a subsequent, different coupling reaction.

A plausible and efficient synthetic approach can be conceptualized based on established methodologies for related pyrazolopyridines.[1][5]

Proposed Synthetic Workflow

The synthesis begins with the construction of the core 7-bromo-1H-pyrazolo[3,4-c]pyridine scaffold, followed by a regioselective iodination at the C-3 position.

G cluster_0 Part 1: Scaffold Synthesis cluster_1 Part 2: Regioselective Iodination A Substituted Aminopyridine B Diazotization & Cyclization (e.g., NaNO₂, Ac₂O) A->B Step 1 C 7-Bromo-1H-pyrazolo[3,4-c]pyridine B->C Step 2 E Final Product: This compound C->E Step 3 D Iodinating Agent (e.g., N-Iodosuccinimide, NIS) D->E

Caption: Proposed two-part synthetic workflow.

Detailed Experimental Protocol (Hypothetical)
  • Synthesis of 7-Bromo-1H-pyrazolo[3,4-c]pyridine: This step would adapt established procedures, such as a Huisgen-type indazole synthesis, starting from a suitably substituted aminopyridine precursor.[1] The reaction typically involves diazotization followed by intramolecular cyclization.

  • Regioselective C-3 Iodination:

    • To a solution of 7-Bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in a suitable aprotic solvent like N,N-Dimethylformamide (DMF), add N-Iodosuccinimide (NIS) (1.1-1.5 eq).

    • The reaction mixture is stirred at a controlled temperature (e.g., 60 °C) and monitored by TLC or LC-MS for completion.[5]

    • Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • The product is extracted into an organic solvent (e.g., ethyl acetate), washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • Purification via flash column chromatography on silica gel yields the pure this compound.

Causality of Experimental Choices:

  • Solvent (DMF): DMF is an excellent polar aprotic solvent that facilitates the dissolution of the heterocyclic starting material and the NIS reagent, promoting an efficient reaction environment.

  • Reagent (NIS): N-Iodosuccinimide is a mild and highly effective electrophilic iodinating agent for electron-rich heterocyclic systems. It offers superior handling and safety profiles compared to molecular iodine. The C-3 position of the pyrazolo[3,4-c]pyridine core is electronically activated and sterically accessible, favoring regioselective substitution.

Application in Kinase Inhibitor Development: A Scaffold for Growth

The pyrazolopyridine scaffold is a validated pharmacophore in the development of kinase inhibitors. Derivatives of the related 1H-pyrazolo[3,4-b]pyridine have shown potent and selective inhibition of Fibroblast Growth Factor Receptors (FGFRs) and TANK-binding kinase 1 (TBK1).[6][7] Similarly, 1H-pyrazolo[3,4-d]pyrimidines have been developed as inhibitors of Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR).[5][8]

This compound is perfectly poised to serve as a versatile starting point for building kinase inhibitors, leveraging its two distinct chemical handles.

G cluster_0 Vector 1 (C-3 Position) cluster_1 Vector 2 (C-7 Position) A 7-Bromo-3-iodo-1H- pyrazolo[3,4-c]pyridine (Core Scaffold) B Suzuki Coupling (Boronic Acids/Esters) A->B D Buchwald-Hartwig Amination (Amines) A->D C Introduction of 'Solvent-Front' Moieties B->C More Reactive (C-I Bond) F F C->F Potent & Selective Kinase Inhibitor E Introduction of 'Hinge-Binding' Moieties D->E Less Reactive (C-Br Bond) E->F

Caption: Orthogonal functionalization strategy for drug discovery.

This "vectorial functionalization" allows medicinal chemists to systematically explore the chemical space around the core scaffold.[1] For instance, a Suzuki coupling can be performed first at the C-3 iodo position to introduce a group that probes the solvent-exposed region of a kinase active site. Subsequently, a Buchwald-Hartwig amination at the C-7 bromo position can install a moiety designed to form critical hydrogen bond interactions with the kinase hinge region. This stepwise, controlled elaboration is a hallmark of efficient fragment-based lead discovery.[9]

Safety, Handling, and Storage

As a halogenated, biologically active heterocyclic compound, this compound requires careful handling.

Table 2: GHS Hazard Information & Handling Recommendations

CategoryInformationRecommendations
GHS Pictogram GHS06 (Skull and Crossbones)Indicates acute toxicity.
Signal Word DangerDenotes a severe hazard.
Hazard Statement H301: Toxic if swallowed.Do not ingest. Wash hands thoroughly after handling. If swallowed, seek immediate medical attention.
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat.Always wear appropriate PPE to prevent skin and eye contact.[10]
Handling Handle in a well-ventilated area or chemical fume hood.Avoid formation and inhalation of dust.[10]
Storage Store in a tightly sealed container in a cool, dry place.Keep away from incompatible materials. Store locked up.[10]

Conclusion

This compound is more than just another heterocycle; it is a strategically designed tool for medicinal chemistry and drug discovery. Its pre-installed, differentially reactive halogen handles provide researchers with a robust and flexible platform for the synthesis of complex molecular architectures. Grounded in the proven biological relevance of the pyrazolopyridine scaffold, this compound represents a significant starting point for developing next-generation therapeutics, particularly in the realm of kinase inhibitors. Its careful and informed use, guided by the principles outlined in this document, will undoubtedly accelerate the discovery of novel and potent drug candidates.

References

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  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine: Properties, Synthesis, and Applications in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to serve as a privileged scaffold for interacting with a wide array of biological targets.[1] The presence of two distinct halogen atoms—bromine and iodine—at strategic positions provides orthogonal chemical handles for sequential, site-selective functionalization. This guide offers a comprehensive overview of its core molecular properties, a detailed synthetic strategy, characterization protocols, and its strategic application in the synthesis of complex, biologically active molecules, particularly within the framework of fragment-based drug discovery (FBDD).

Core Molecular Profile

Chemical Identity and Structure

This compound is a bicyclic heteroaromatic compound. The core structure consists of a pyrazole ring fused to a pyridine ring. The strategic placement of a bromine atom at the C7 position and an iodine atom at the C3 position makes it an exceptionally versatile building block for synthetic elaboration.

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₃BrIN₃[2]

  • SMILES: IC1=NNC2=C1C=CN=C2Br

  • InChI Key: RAGDXYJRZOFKCT-UHFFFAOYSA-N

Figure 1: Chemical Structure of this compound

A 2D representation of the this compound molecule.

Physicochemical Properties

The key quantitative data for this compound are summarized below. This information is critical for experimental design, including reaction stoichiometry, analytical characterization, and formulation.

PropertyValueSource(s)
Molecular Weight 323.92 g/mol [2][3]
Monoisotopic Mass 322.8555 Da[4][5]
Empirical Formula C₆H₃BrIN₃[2]
Physical Form Solid
XlogP (Predicted) 2.2[4]

Strategic Importance in Medicinal Chemistry

The Pyrazolo[3,4-c]pyridine Scaffold: A Privileged Purine Isostere

The pyrazolo[3,4-c]pyridine core is structurally analogous to purine, a fundamental component of nucleic acids and numerous cofactors. This similarity allows molecules built upon this scaffold to act as competitive inhibitors or modulators for a variety of enzymes that bind purine-based substrates, such as kinases, polymerases, and metabolic enzymes.[1] Consequently, this scaffold is a cornerstone in the development of novel therapeutics for oncology, virology, and inflammatory diseases.[1]

A Versatile Intermediate for Vectorial Functionalization

The true synthetic value of this compound lies in its dual halogenation. The carbon-iodine (C-I) and carbon-bromine (C-Br) bonds have different reactivities in palladium-catalyzed cross-coupling reactions. The C-I bond is more susceptible to oxidative addition to a Pd(0) catalyst than the C-Br bond. This differential reactivity enables chemists to perform sequential, site-selective couplings. For instance, a Suzuki or Sonogashira reaction can be performed selectively at the C3 (iodo) position, leaving the C7 (bromo) position intact for a subsequent Buchwald-Hartwig amination or another coupling reaction. This vectorial approach is paramount in fragment-based drug discovery (FBDD), where a core fragment is systematically elaborated to optimize binding interactions within a target protein.[1]

Workflow: Role in Fragment-Based Drug Discovery (FBDD)

This compound serves as an ideal starting point in an FBDD campaign. Its core provides the initial binding motif, while the two halogens act as growth vectors for chemical elaboration, transforming a low-affinity "hit" into a high-potency "lead."

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Elaboration cluster_2 Lead Optimization Start Fragment Library Screening Hit Initial Hit Identified (e.g., 1H-pyrazolo[3,4-c]pyridine) Start->Hit Intermediate Synthesis of Versatile Intermediate (this compound) Hit->Intermediate Scaffold Selection Coupling1 Selective Coupling at C3 (Iodine) e.g., Suzuki Reaction Intermediate->Coupling1 Coupling2 Sequential Coupling at C7 (Bromine) e.g., Buchwald-Hartwig Amination Coupling1->Coupling2 SAR Structure-Activity Relationship (SAR) Studies Coupling2->SAR Lead Potent Lead Compound SAR->Lead Preclinical Preclinical Candidate Lead->Preclinical

Workflow illustrating the central role of the dual-halogenated intermediate in an FBDD campaign.

Synthesis and Purification Protocol

A robust synthesis of this compound is crucial. The following protocol is a proposed route based on established methodologies for related heterocyclic systems.[1] The strategy involves first constructing the bromo-substituted pyrazolopyridine core and then performing a regioselective iodination.

Recommended Synthetic Protocol

Step 1: Synthesis of 7-Bromo-1H-pyrazolo[3,4-c]pyridine

This step adapts a known procedure for related 5-halo-1H-pyrazolo[3,4-c]pyridines.[1] The causality for this choice rests on its high efficiency and scalability.

  • Starting Material: 3-amino-4-bromopyridine.

  • Diazotization: To a cooled (0 °C) solution of 3-amino-4-bromopyridine in a suitable solvent (e.g., aqueous HCl), add a solution of sodium nitrite (NaNO₂) dropwise. The choice of acidic medium is critical to generate the nitrous acid in situ for the formation of the diazonium salt.

  • Cyclization: The intermediate diazonium salt is unstable and cyclizes intramolecularly to form the pyrazole ring. This reaction is often facilitated by gentle warming.

  • Work-up: The reaction mixture is neutralized, and the crude product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure.

Step 2: Regioselective Iodination at C3

The C3 position of the pyrazolo[3,4-c]pyridine ring is electron-rich and susceptible to electrophilic halogenation. N-Iodosuccinimide (NIS) is an ideal reagent for this transformation due to its mild nature and ease of handling.[6]

  • Reaction Setup: Dissolve the 7-Bromo-1H-pyrazolo[3,4-c]pyridine from Step 1 in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Reagent Addition: Add N-Iodosuccinimide (NIS, 1.1 equivalents) to the solution. The reaction is typically performed at room temperature or with gentle heating (e.g., 60 °C) to ensure completion.[6]

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Purification: Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. The product is then extracted and purified.

Purification and Quality Control Workflow

Purification is essential to ensure the compound is suitable for subsequent sensitive cross-coupling reactions. This self-validating system ensures high purity.

Purification_Workflow A Crude Reaction Mixture B Aqueous Work-up (Quench with Na₂S₂O₃, Extract with EtOAc) A->B C Silica Gel Column Chromatography B->C D TLC/LC-MS Analysis of Fractions C->D D->C Optimize Gradient E Combine Pure Fractions D->E F Solvent Evaporation (Rotary Evaporator) E->F G Final Product: This compound F->G H QC Check: ¹H NMR, ¹³C NMR, HRMS G->H

A standard workflow for the purification and quality control validation of the final product.

Spectroscopic Characterization

Unambiguous characterization is required to confirm the structure and purity of the synthesized compound.

Expected Spectral Features

While experimental data should always be acquired, the expected features can be predicted based on the structure.

Analysis TypeExpected Observations
¹H NMR Expect signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the two protons on the pyridine ring. A broad singlet in the downfield region (>10 ppm) for the N-H proton of the pyrazole ring is also anticipated.
¹³C NMR Six distinct signals for the six carbon atoms in the aromatic scaffold. The carbon atoms attached to the halogens (C3 and C7) will have their chemical shifts influenced by the electronegativity and anisotropic effects of the halogens.
High-Resolution Mass Spectrometry (HRMS) The measured m/z value should match the calculated exact mass (322.8555 for [M]+). The isotopic pattern will be highly characteristic due to the presence of one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1 ratio), providing definitive confirmation.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential toxicity.

  • Hazard Identification: The compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[2] The GHS signal word is "Danger" with the hazard statement H301 (Toxic if swallowed).[2]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid material. In case of accidental contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its precise molecular weight of 323.92 g/mol , coupled with its unique structural features, makes it an invaluable building block. The ability to perform selective, sequential functionalization at the C3 and C7 positions provides a logical and efficient pathway to explore chemical space and develop potent and selective lead compounds in drug discovery. The protocols and data presented in this guide offer a robust framework for its synthesis, characterization, and application by researchers aiming to leverage its full potential.

References

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The Strategic Synthesis and Therapeutic Potential of 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking a Privileged Scaffold in Kinase Inhibition

In the landscape of medicinal chemistry, the pyrazolo[3,4-c]pyridine core has emerged as a "privileged scaffold," a structural motif consistently found in potent, selective, and clinically relevant kinase inhibitors. Its inherent ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an attractive starting point for the design of novel therapeutics. This guide focuses on a particularly versatile iteration of this scaffold: 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine. The strategic placement of two distinct halogen atoms at the 3- and 7-positions provides orthogonal handles for a diverse array of cross-coupling reactions, enabling a systematic exploration of the chemical space around the core and the fine-tuning of inhibitory activity and pharmacokinetic properties. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not only detailed synthetic protocols but also the causal reasoning behind experimental choices and a discussion of the therapeutic promise of the resulting derivatives.

The Core Scaffold: Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis begins with the construction of a 5-bromo-1H-pyrazolo[3,4-c]pyridine intermediate, followed by regioselective iodination at the C3 position and subsequent bromination at the C7 position.

Diagram 1: Proposed Synthetic Pathway for this compound

Synthetic_Pathway cluster_0 Step 1: Pyrazolo[3,4-c]pyridine Formation cluster_1 Step 2: C3-Iodination cluster_2 Step 3: C7-Bromination 2-amino-3-bromo-4-picoline 2-amino-3-bromo-4-picoline Deacetylation Deacetylation 2-amino-3-bromo-4-picoline->Deacetylation a) NaNO2, Ac2O, DCE b) NaOMe, MeOH 5-bromo-1H-pyrazolo[3,4-c]pyridine 5-bromo-1H-pyrazolo[3,4-c]pyridine Deacetylation->5-bromo-1H-pyrazolo[3,4-c]pyridine 5-bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine 5-bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine 5-bromo-1H-pyrazolo[3,4-c]pyridine->5-bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine I2, KOH, DMF This compound This compound 5-bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine->this compound NBS, H2SO4

Caption: A three-step synthetic route to the target compound.

Experimental Protocols

Step 1: Synthesis of 5-bromo-1H-pyrazolo[3,4-c]pyridine

This procedure is adapted from the work of Bedwell et al. (2023) on the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines[1]. The rationale for this initial step is to establish the pyrazolopyridine core with a bromine atom that can be later exploited for derivatization or remain as a key pharmacophoric element.

  • Diazotization and Cyclization: To a solution of 2-amino-3-bromo-4-picoline in dichloroethane (DCE), add acetic anhydride (Ac₂O) and cool the mixture to 0 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 90 °C for 20 hours.

  • Cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the acetylated intermediate.

  • Deacetylation: Dissolve the crude acetylated product in methanol (MeOH) and add a solution of sodium methoxide (NaOMe) in methanol.

  • Stir the reaction at room temperature for 1 hour.

  • Neutralize the reaction with acetic acid and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford 5-bromo-1H-pyrazolo[3,4-c]pyridine.

Step 2: Synthesis of 5-bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine

The iodination at the C3 position of the pyrazole ring is a crucial step. This protocol is based on the iodination of the related 1H-pyrazolo[3,4-b]pyridine scaffold, as described by Huang et al. (2013)[2]. The C3 position of the pyrazole ring is generally susceptible to electrophilic substitution.

  • Dissolve 5-bromo-1H-pyrazolo[3,4-c]pyridine in dimethylformamide (DMF).

  • Add potassium hydroxide (KOH) to the solution and stir for 15 minutes.

  • Add iodine (I₂) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction for 2 hours at room temperature.

  • Pour the reaction mixture into a brine solution and extract with ethyl acetate.

  • Wash the combined organic layers with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 5-bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine.

Step 3: Synthesis of this compound

The final bromination at the C7 position of the pyridine ring is the most challenging step due to the potential for multiple side reactions. The pyridine ring is generally deactivated towards electrophilic aromatic substitution; however, the pyrazole fusion can influence the electronics of the pyridine ring. A strong electrophilic brominating agent under acidic conditions is proposed.

  • To a solution of 5-bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine in concentrated sulfuric acid (H₂SO₄), add N-bromosuccinimide (NBS) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the final compound, this compound[3][4][5].

Vectorial Functionalization: Building a Library of Derivatives

The true utility of the this compound scaffold lies in its capacity for selective functionalization at multiple positions. The distinct reactivity of the C-I and C-Br bonds, along with the N-H of the pyrazole ring, allows for a "vectorial" approach to library synthesis.

Key Functionalization Strategies

The following protocols are based on the comprehensive work by Bedwell et al. (2023) on the functionalization of 5-halo-1H-pyrazolo[3,4-c]pyridines[1]. These methods provide a robust toolkit for elaborating the core scaffold.

Diagram 2: Key Functionalization Strategies

Functionalization_Strategies cluster_c3 C3-Derivatization (Suzuki) cluster_c7 C7-Derivatization (Suzuki/Buchwald) cluster_n1 N1-Derivatization Core This compound C3-Iodo C7-Bromo N1-H C3_Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Core:c3->C3_Suzuki C7_Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Core:c7->C7_Suzuki C7_Buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst) Core:c7->C7_Buchwald N1_Alkylation N-Alkylation (R-X, Base) Core:n1->N1_Alkylation HPK1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Antigen Presentation ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 PLCg1 PLCγ1 SLP76->PLCg1 Degradation Ubiquitination & Degradation SLP76->Degradation Leads to HPK1->SLP76 Phosphorylates Downstream Downstream Signaling (Ca2+ flux, MAPK) PLCg1->Downstream Activation T-Cell Activation Downstream->Activation Inhibitor Pyrazolo[3,4-c]pyridine Inhibitor Inhibitor->HPK1 Inhibits

Sources

The Pyrazolo[3,4-c]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

The pyrazolo[3,4-c]pyridine core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the endogenous purine nucleus allows it to interact with a diverse array of biological targets, particularly the ATP-binding sites of protein kinases. This inherent bioisosteric relationship has propelled the development of numerous pyrazolo[3,4-c]pyridine derivatives with potent and selective pharmacological activities, especially in the realm of oncology. This technical guide provides a comprehensive overview of the synthesis, biological activities, structure-activity relationships (SAR), and clinical landscape of the pyrazolo[3,4-c]pyridine scaffold, offering field-proven insights for drug discovery and development professionals.

Synthetic Strategies: Building the Core

The construction of the pyrazolo[3,4-c]pyridine scaffold can be achieved through various synthetic routes, often involving the condensation of a substituted aminopyrazole with a suitable three-carbon electrophilic partner. A common and versatile approach involves the reaction of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.

A representative synthetic protocol for the preparation of a 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold, a key intermediate for further functionalization, is outlined below. This method highlights the strategic use of halogenation to introduce a handle for subsequent cross-coupling reactions, enabling the exploration of diverse chemical space.[1]

Experimental Protocol: Synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines

Step 1: Synthesis of 3-amino-4-cyanopyridine A mixture of malononitrile and an appropriate α,β-unsaturated carbonyl compound is subjected to a Michael addition followed by cyclization and aromatization to yield the 3-amino-4-cyanopyridine intermediate.

Step 2: Diazotization and Cyclization The 3-amino-4-cyanopyridine is treated with a diazotizing agent, such as sodium nitrite in an acidic medium, to form a diazonium salt. Subsequent intramolecular cyclization affords the 1H-pyrazolo[3,4-c]pyridine-5-carbonitrile.

Step 3: Halogenation The nitrile group at the C5 position can be converted to a halogen (e.g., chloro, bromo) through various methods, such as a Sandmeyer-type reaction, to yield the desired 5-halo-1H-pyrazolo[3,4-c]pyridine.

Vectorial Functionalization: The resulting 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold serves as a versatile platform for further chemical modifications.[1] The different positions on the bicyclic core can be selectively functionalized:

  • N-1 and N-2: Alkylation or acylation reactions can be directed to either nitrogen of the pyrazole ring through careful selection of protecting groups and reaction conditions.

  • C-3: Borylation followed by Suzuki-Miyaura cross-coupling reactions allows for the introduction of various aryl or heteroaryl substituents.

  • C-5: The halogen at this position is amenable to various palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to introduce diverse amine functionalities.

  • C-7: Selective metalation using reagents like TMPMgCl·LiCl enables the introduction of electrophiles or subsequent cross-coupling reactions.[1]

A Spectrum of Biological Activities: From Kinase Inhibition to Anticancer Efficacy

The pyrazolo[3,4-c]pyridine scaffold has demonstrated a broad range of biological activities, with a significant focus on its potential as an anticancer agent. This is primarily attributed to its ability to act as a potent inhibitor of various protein kinases that are often dysregulated in cancer.

Kinase Inhibition: A Key Mechanism of Action

Numerous studies have highlighted the potential of pyrazolo[3,4-c]pyridine derivatives as inhibitors of several key kinase families, including:

  • Cyclin-Dependent Kinases (CDKs): As crucial regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Pyrazolo[3,4-c]pyridine analogs have been shown to inhibit CDKs, leading to cell cycle arrest and apoptosis in cancer cells.

  • Tropomyosin Receptor Kinases (TRKs): TRK fusions are oncogenic drivers in a variety of tumors. Pyrazolo[3,4-c]pyridine-based compounds have been developed as potent TRK inhibitors, demonstrating efficacy in preclinical models.[2]

  • Extracellular Signal-Regulated Kinase (ERK): As a key component of the MAPK/ERK signaling pathway, ERK is frequently hyperactivated in cancer. Derivatives of the related pyrazolo[4,3-c]pyridine scaffold have been identified as potent and selective ERK inhibitors.[3][4][5]

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Pyrazolopyrimidine and pyrazolopyridine derivatives have been explored as inhibitors of PI3K isoforms.[6][7][8][9]

The table below summarizes the inhibitory activities of representative pyrazolo[3,4-c]pyridine and related pyrazolopyridine derivatives against various kinases and cancer cell lines.

Compound IDTarget Kinase(s)IC50 / KiTarget Cell Line(s)IC50 / GI50Reference
Compound 10e Not specifiedNot specifiedMCF-7 (Breast)11 µM[10]
Compound 8b Not specifiedNot specifiedA-549 (Lung), HEPG2 (Liver), HCT-116 (Colon)2.9 µM, 2.6 µM, 2.3 µM[11]
Compound C03 TRKA56 nMKm-12 (Colon)0.304 µM[2]
Compound 21 ERK1/2Potent (not specified)BRAF(V600E) XenograftStrong tumor regression[3]
Compound 8c Topoisomerase IIαPotent (not specified)NCI-60 PanelMG-MID = 1.33 µM[12]

Structure-Activity Relationship (SAR) Studies: Rational Drug Design

The development of potent and selective pyrazolo[3,4-c]pyridine-based inhibitors has been guided by extensive SAR studies. These studies have provided valuable insights into the key structural features required for optimal biological activity.

For instance, in the development of pyrazolo[3,4-c]pyridine-based TRK inhibitors, it was found that:

  • The pyrazole moiety acts as a crucial hydrogen bond donor, interacting with the hinge region of the kinase domain.[2]

  • The pyridine ring can engage in π-π stacking interactions with aromatic residues in the ATP-binding pocket.[2]

  • Substitutions at the C3 and C5 positions of the scaffold significantly influence potency and selectivity. The introduction of specific aryl or heteroaryl groups at these positions can lead to interactions with distinct pockets within the kinase active site.

Similarly, SAR studies on pyrazolo[3,4-d]pyrimidine derivatives as CDK2 inhibitors revealed that anilino substitutions at the C4 position were more potent than their benzyl counterparts.[13] These findings underscore the importance of systematic structural modifications and the rational design of new analogs to enhance their therapeutic potential.

Mechanism of Action: Targeting Key Signaling Pathways in Cancer

The anticancer effects of pyrazolo[3,4-c]pyridine derivatives are primarily mediated through the inhibition of key signaling pathways that are crucial for tumor growth and survival.

The ERK/MAPK Signaling Pathway

The Ras-Raf-MEK-ERK (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[4][5] In many cancers, this pathway is constitutively active due to mutations in upstream components like Ras or BRAF. Pyrazolo[4,3-c]pyridine derivatives have been shown to be potent inhibitors of ERK, the final kinase in this cascade.[3][4] By inhibiting ERK, these compounds can block the phosphorylation of downstream substrates, leading to cell cycle arrest and apoptosis.

ERK_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Pyrazolo_c_pyridine Pyrazolo[3,4-c]pyridine Inhibitor Pyrazolo_c_pyridine->ERK CellCycle Cell Cycle Progression, Proliferation, Survival TranscriptionFactors->CellCycle

Caption: Inhibition of the ERK/MAPK signaling pathway by a pyrazolo[3,4-c]pyridine derivative.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another critical signaling cascade that is frequently dysregulated in cancer.[8] This pathway plays a central role in cell growth, metabolism, and survival. Pyrazolopyrimidine and pyrazolopyridine derivatives have been developed as inhibitors of PI3K, the upstream kinase in this pathway.[6][7][9] Inhibition of PI3K prevents the activation of Akt and mTOR, leading to the suppression of protein synthesis and cell growth, and the induction of apoptosis.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Pyrazolo_c_pyridine Pyrazolo[3,4-c]pyridine Inhibitor Pyrazolo_c_pyridine->PI3K PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis ProteinSynthesis Protein Synthesis & Cell Growth mTORC1->ProteinSynthesis

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a pyrazolo[3,4-c]pyridine derivative.

Clinical Landscape and Future Perspectives

While a number of pyrazolopyridine-based kinase inhibitors are in various stages of clinical development, with some having received regulatory approval, specific clinical trial data for compounds with the exact pyrazolo[3,4-c]pyridine core is less prominent in the public domain.[14][15] However, the clinical success of closely related pyrazolopyrimidine and other pyrazolopyridine isomers as kinase inhibitors provides strong validation for the therapeutic potential of this class of compounds. For example, ibrutinib, a pyrazolo[3,4-d]pyrimidine-based Bruton's tyrosine kinase (BTK) inhibitor, is an approved and widely used treatment for various B-cell malignancies.[16][17]

The extensive preclinical data on pyrazolo[3,4-c]pyridine derivatives, particularly their potent anticancer and kinase inhibitory activities, suggest that this scaffold holds significant promise for the development of novel targeted therapies. Future research in this area will likely focus on:

  • Improving Selectivity: Designing next-generation inhibitors with enhanced selectivity for specific kinase targets to minimize off-target effects and improve safety profiles.

  • Overcoming Drug Resistance: Developing novel derivatives that can overcome acquired resistance mechanisms to existing kinase inhibitors.

  • Exploring New Therapeutic Areas: Investigating the potential of pyrazolo[3,4-c]pyridine derivatives for the treatment of other diseases, such as inflammatory and neurodegenerative disorders, where kinase signaling plays a pathogenic role.

Conclusion

The pyrazolo[3,4-c]pyridine scaffold has firmly established itself as a privileged core in medicinal chemistry, offering a versatile platform for the design of potent and selective inhibitors of a wide range of biological targets. Its proven success in the inhibition of key oncogenic kinases, coupled with a rich and adaptable chemistry, ensures that the pyrazolo[3,4-c]pyridine scaffold will continue to be a focal point of drug discovery and development efforts for the foreseeable future. The continued exploration of this remarkable heterocyclic system holds the promise of delivering novel and effective therapies for cancer and other debilitating diseases.

References

  • Mohamed, M. S., Awad, Y. E., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 51-61. [Link]

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The Strategic Deployment of 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Power of the Privileged Fragment

In the landscape of modern drug discovery, fragment-based approaches have emerged as a powerful engine for the generation of novel, high-quality lead compounds.[1][2] This methodology hinges on the identification of low-molecular-weight fragments that bind to a biological target with high ligand efficiency. These initial hits then serve as starting points for elaboration into more potent and selective drug candidates. The choice of the initial fragment is therefore paramount to the success of any fragment-based drug discovery (FBDD) campaign.

This guide focuses on a particularly promising, yet underexplored fragment: 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine . Its rigid, bicyclic core, a purine isostere, makes it an ideal scaffold for targeting a wide range of enzymes, particularly kinases, which play a central role in numerous disease pathologies.[3] The strategic placement of two distinct halogen atoms—a bromine and an iodine—at positions amenable to orthogonal chemical modifications, provides a versatile platform for rapid library synthesis and structure-activity relationship (SAR) exploration. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, reactivity, and strategic application of this valuable fragment.

The Pyrazolo[3,4-c]pyridine Core: A Scaffold Primed for Bioactivity

The 1H-pyrazolo[3,4-c]pyridine scaffold has garnered increasing attention in medicinal chemistry due to its structural resemblance to purine.[2] Purine derivatives are ubiquitous in biology and serve as key recognition elements for a vast array of proteins, including the extensive family of protein kinases.[4] By mimicking the core structure of adenine, the pyrazolo[3,4-c]pyridine moiety is predisposed to interact with the ATP-binding sites of kinases, making it a "privileged scaffold" for the design of kinase inhibitors.[4][5][6]

Derivatives of the isomeric pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine systems have already demonstrated significant potential as inhibitors of various kinases, including Bruton's tyrosine kinase (BTK), Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and TANK-binding kinase 1 (TBK1).[5][7][8] This body of evidence strongly supports the hypothesis that the this compound fragment is a high-potential starting point for the discovery of novel kinase inhibitors.

Synthesis of the this compound Fragment

While a direct, one-pot synthesis of this compound is not extensively documented, a plausible and efficient synthetic route can be constructed based on established methodologies for the functionalization of the pyrazolo[3,4-c]pyridine core.[2] The proposed strategy involves the initial synthesis of a 5-bromo-1H-pyrazolo[3,4-c]pyridine scaffold, followed by selective iodination at the C7 position.

Synthesis of the 5-Bromo-1H-pyrazolo[3,4-c]pyridine Core

A robust synthesis of 5-halopyrazolo[3,4-c]pyridines has been recently reported, adapting the classical Huisgen indazole synthesis.[2] The key steps are outlined below:

Step 1: Diazotization and Cyclization The synthesis commences with the diazotization of a suitable aminopyridine precursor, followed by an intramolecular cyclization to form the pyrazolo[3,4-c]pyridine ring system.

Step 2: Deacetylation The resulting N-acetylated intermediate is then readily deprotected under basic conditions to yield the desired 5-bromo-1H-pyrazolo[3,4-c]pyridine.[2]

Selective C7-Iodination

With the 5-bromo-1H-pyrazolo[3,4-c]pyridine in hand, the next critical step is the selective introduction of an iodine atom at the C7 position. This can be achieved through a directed metalation-iodination sequence.[2]

Step 1: N-Protection To ensure regioselectivity, the pyrazole nitrogen must first be protected. The use of a bulky protecting group such as a pivaloyloxymethyl (POM) or a benzyl group can also allow for differential functionalization of the pyrazole and tetrahydropyridine nitrogens in subsequent steps.[9]

Step 2: Directed Metalation and Iodination The N-protected 5-bromo-pyrazolo[3,4-c]pyridine can then be subjected to selective metalation at the C7 position using a strong, non-nucleophilic base such as TMPMgCl·LiCl. The resulting organometallic intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to afford the desired 7-iodo-5-bromo-N-protected-pyrazolo[3,4-c]pyridine.[2]

Step 3: Deprotection Finally, removal of the protecting group under appropriate conditions will yield the target fragment, this compound.

Vectorial Elaboration of the Fragment: A Gateway to Chemical Diversity

The true power of this compound as a fragment lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This allows for the selective functionalization of the C3 position via reactions such as Suzuki-Miyaura and Sonogashira couplings, while leaving the C7-bromo position intact for subsequent modifications, such as Buchwald-Hartwig amination. This "vectorial" or sequential functionalization strategy is a cornerstone of efficient library synthesis in FBDD.[1][2]

Suzuki-Miyaura Coupling at the C3 Position

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds.[10] In the context of our fragment, it allows for the introduction of a wide variety of aryl and heteroaryl moieties at the C3 position, enabling the exploration of deep pockets within a target's binding site.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To a microwave vial, add the N-protected this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 eq.), a suitable palladium catalyst such as Pd(dppf)Cl₂ (0.05-0.1 eq.), and a base, typically Cs₂CO₃ (2.0-3.0 eq.).

  • Solvent: Add a degassed solvent, such as a mixture of 1,4-dioxane and water or DMAc.[2][11]

  • Reaction Conditions: Seal the vial and heat the reaction mixture under microwave irradiation to 100-120 °C for 30-60 minutes, or alternatively, heat conventionally at 80-100 °C for 2-16 hours.[2][12]

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired C3-arylated product.

ParameterConditionRationale
Palladium Catalyst Pd(dppf)Cl₂, XPhosPdG2Efficient for cross-coupling with heteroaryl halides.
Base Cs₂CO₃, K₂CO₃Mild and effective in promoting transmetalation.
Solvent Dioxane/Water, DMAcGood solubility for reactants and promotes the reaction.
Temperature 80-120 °CProvides sufficient energy for catalytic turnover.

Table 1. Optimized conditions for Suzuki-Miyaura coupling on the pyrazolo[3,4-c]pyridine core.

Sonogashira Coupling at the C3 Position

The Sonogashira coupling enables the introduction of alkyne functionalities, which can serve as valuable handles for further chemical transformations or as linear linkers to probe specific interactions within a binding site.[13][14]

Experimental Protocol: Sonogashira Coupling of this compound

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the N-protected this compound (1.0 eq.), the terminal alkyne (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (0.02-0.05 eq.), and a copper(I) co-catalyst, typically CuI (0.05-0.1 eq.).

  • Solvent and Base: Add a degassed solvent such as THF or DMF, and an amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which often serves as both the base and a co-solvent.[13]

  • Reaction Conditions: Stir the reaction mixture at room temperature to 60 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and partition the residue between an organic solvent and water. Separate the organic layer, dry, and concentrate. Purify the crude product by flash column chromatography.

Sonogashira_Coupling

Buchwald-Hartwig Amination at the C7 Position

Following the selective functionalization of the C3 position, the C7-bromo substituent can be targeted using the Buchwald-Hartwig amination reaction.[15][16] This powerful transformation allows for the introduction of a diverse range of primary and secondary amines, providing access to key hydrogen bond donors and acceptors that can significantly enhance binding affinity and selectivity.[17]

Experimental Protocol: Buchwald-Hartwig Amination of a C3-Functionalized 7-Bromo-1H-pyrazolo[3,4-c]pyridine

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the C3-functionalized 7-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precatalyst such as Pd₂(dba)₃ (0.02-0.05 eq.), a suitable phosphine ligand (e.g., rac-BINAP, XPhos) (0.04-0.12 eq.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.5-3.0 eq.).[2][17]

  • Solvent: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the C7-aminated product.

Buchwald_Hartwig_Amination

Application in Kinase Inhibitor Design: A Structure-Based Approach

The vectorial elaboration of the this compound fragment is ideally suited for a structure-based drug design approach. Initial fragment screening campaigns, using techniques such as X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy, can identify the binding mode of the core fragment within the ATP-binding site of a target kinase.

FBDD_Workflow

Once the initial binding pose is determined, the C3 and C7 vectors can be exploited to introduce functionalities that engage with specific sub-pockets of the ATP-binding site. For instance, a C3-aryl substituent introduced via a Suzuki-Miyaura coupling can be designed to occupy a hydrophobic pocket, while a C7-amino group installed through a Buchwald-Hartwig amination can form a critical hydrogen bond with the kinase hinge region. This iterative process of design, synthesis, and biological evaluation allows for the rapid optimization of fragment hits into potent and selective lead compounds.

Conclusion: A Versatile Tool for the Drug Discovery Toolbox

This compound represents a highly valuable and versatile fragment for modern drug discovery. Its privileged core, coupled with the potential for orthogonal, vectorial elaboration, provides an efficient and powerful platform for the generation of diverse chemical libraries. The methodologies outlined in this guide, grounded in well-established and robust chemical transformations, offer a clear roadmap for the synthesis and application of this fragment in the pursuit of novel therapeutics, particularly in the highly competitive and impactful field of kinase inhibitor research. The strategic deployment of this fragment is poised to accelerate the discovery of next-generation medicines.

References

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(51), 35963–35970. [Link]

  • ResearchGate. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • National Institutes of Health. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • National Institutes of Health. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2016). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link]

  • PubChemLite. (n.d.). This compound. [Link]

  • National Institutes of Health. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]

  • ResearchGate. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ACS Publications. (2010). Recent Developments in Fragment-Based Drug Discovery. [Link]

  • PubMed. (2014). Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. [Link]

  • National Institutes of Health. (n.d.). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. [Link]

  • National Institutes of Health. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. [Link]

  • National Institutes of Health. (n.d.). Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • PubMed. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. [Link]

  • National Institutes of Health. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. [Link]

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Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Pyrazolo[3,4-c]pyridine Scaffold

The 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine scaffold represents a privileged starting point in modern drug discovery. Its structural resemblance to endogenous purines provides a strategic entry point into a vast landscape of biological targets, particularly those with nucleotide-binding sites. The bromo and iodo substituents at the 7 and 3 positions, respectively, are not mere decorations; they are chemically versatile handles that invite a broad range of synthetic modifications through cross-coupling reactions. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive framework for identifying and validating the biological targets of novel compounds derived from this promising scaffold, with a primary focus on the rich target class of protein kinases.

The Pyrazolopyridine Core: A Kinase Inhibitor in Waiting

The pyrazolopyridine nucleus is a well-established pharmacophore in the design of protein kinase inhibitors.[1] Its ability to mimic the adenine ring of ATP allows it to effectively compete for binding in the ATP pocket of a wide array of kinases.[2] This bioisosteric relationship is the cornerstone of its therapeutic potential, as aberrant kinase activity is a hallmark of numerous diseases, most notably cancer.

Derivatives of the broader pyrazolopyridine class have demonstrated inhibitory activity against a diverse range of kinases, including:

  • Cyclin-Dependent Kinases (CDKs)[1]

  • C-terminal Src Kinase (CSK)[1]

  • Epidermal Growth Factor Receptor (EGFR)[1]

  • Extracellular signal-Regulated Kinase (ERK)[1]

  • Fibroblast Growth Factor Receptor (FGFR)[1][3]

  • Hepatocyte Growth Factor Receptor (HGFR/c-MET)[1][2]

  • Interleukin-2-inducible T-cell Kinase (ITK)[1]

  • Pim Kinase[1]

  • RAF Kinase[1]

  • Spleen Tyrosine Kinase (Syk)[1]

  • RET Kinase[1][2]

  • Hematopoietic Progenitor Kinase 1 (HPK1)[3][4]

  • TANK-binding kinase 1 (TBK1)[5]

Given this extensive precedent, it is highly probable that novel compounds derived from this compound will also function as kinase inhibitors. The primary scientific challenge, therefore, lies in identifying the specific kinase or kinase families that are most potently and selectively targeted.

Strategic Pathways for Target Identification and Validation

A multi-pronged approach is essential for the confident identification and validation of biological targets. This process begins with broad, unbiased screening and progressively narrows down to specific, high-confidence interactions that are then validated in cellular and, ultimately, in vivo models.

Initial Target Landscape Exploration: Kinome Profiling

The most direct and informative first step is to perform a comprehensive kinase panel screen. This experiment assays the inhibitory activity of the compound against a large panel of recombinant kinases (typically >400) at a fixed concentration (e.g., 1 µM).

Causality behind this choice: This approach provides a rapid and unbiased overview of the compound's selectivity profile. It will immediately reveal which kinase families are most sensitive to inhibition and guide subsequent, more focused experiments. A highly selective compound targeting a single kinase is a valuable lead, as is a multi-targeted inhibitor that hits key nodes in a disease-relevant pathway.

Experimental Protocol: Kinase Panel Screening (Example)

  • Compound Preparation: Solubilize the test compound in 100% DMSO to create a 10 mM stock solution.

  • Assay Plate Preparation: Prepare serial dilutions of the stock solution in an appropriate assay buffer.

  • Kinase Reaction: In a 384-well plate, combine the diluted compound, the specific kinase, its substrate, and ATP (at or near the Km concentration).

  • Incubation: Allow the reaction to proceed for a pre-determined time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, HTRF®, or Caliper microfluidics).

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control.

Data Presentation: Kinome Scan Results

Kinase TargetPercent Inhibition at 1 µM
Kinase A98%
Kinase B95%
Kinase C45%
......
Kinase Z2%
Affinity-Based Target Identification

For an unbiased approach that is not limited to kinases, affinity chromatography coupled with mass spectrometry (AC-MS) can identify proteins that physically interact with the compound.

Causality behind this choice: This method is agnostic to the protein class and can uncover novel or unexpected targets beyond the kinome.

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

G cluster_0 Probe Synthesis & Immobilization cluster_1 Affinity Purification cluster_2 Protein Identification A Synthesize Linker-Modified This compound Derivative B Couple to Solid Support (e.g., NHS-activated Sepharose beads) A->B C Incubate Beads with Cell Lysate B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins (e.g., with excess free compound or denaturant) D->E F SDS-PAGE & In-gel Digestion (Trypsin) E->F G LC-MS/MS Analysis F->G H Database Search & Protein Identification G->H

Caption: Workflow for affinity-based target identification.

Cellular Target Engagement and Pathway Analysis

Once high-confidence candidate targets are identified, it is crucial to confirm that the compound engages these targets in a cellular context and modulates their downstream signaling pathways.

Causality behind this choice: Observing a downstream effect in a relevant cell line provides strong evidence that the compound is not only binding to its target but also exerting a functional consequence.

Experimental Protocol: Western Blotting for Phospho-Protein Analysis

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the identified kinase) and treat with a dose-range of the test compound for a specified time.

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by gel electrophoresis, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase.

  • Data Analysis: Quantify the band intensities to determine the extent of pathway inhibition.

Signaling Pathway Visualization

G Compound Pyrazolopyridine Compound TargetKinase Target Kinase (e.g., Kinase A) Compound->TargetKinase Inhibits Substrate Downstream Substrate TargetKinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Apoptosis, Proliferation Arrest) PhosphoSubstrate->CellularResponse

Caption: Inhibition of a target kinase and its downstream signaling.

Beyond Kinases: Exploring Alternative Target Classes

While kinases are the most probable targets, the pyrazolopyridine scaffold has been associated with other biological activities, suggesting a broader target space.[6][7][8] These include:

  • Phosphoinositide 3-kinases (PI3Ks): Certain pyrrolo[3,4-c]pyridine derivatives have shown PI3Kγ affinity.[6]

  • Aldose Reductase (AR): Some derivatives act as AR inhibitors.[6]

  • Other Purine-Binding Proteins: The structural similarity to purines suggests potential interactions with DNA/RNA polymerases, helicases, or metabolic enzymes that utilize purine-based cofactors.

Should kinome screening fail to yield potent targets, or if the observed cellular phenotype is inconsistent with the identified kinase targets, assays for these alternative protein classes should be considered.

Conclusion: A Scaffold for a New Generation of Therapeutics

The this compound core is a highly tractable and promising starting point for the development of novel therapeutics. Its inherent kinase-binding properties, coupled with its synthetic versatility, make it an ideal candidate for fragment-based and lead-optimization campaigns. The systematic application of the target identification and validation strategies outlined in this guide will enable researchers to rapidly and confidently elucidate the mechanism of action of new compounds, paving the way for their development into next-generation medicines.

References

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. Semantic Scholar. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]

  • Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

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Methodological & Application

Synthesis of 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The pyrazolo[3,4-c]pyridine core is structurally analogous to purine, rendering it a valuable pharmacophore for the development of kinase inhibitors and other therapeutic agents.[1] This guide details a plausible and robust multi-step synthetic protocol, including mechanistic insights, step-by-step experimental procedures, and data presentation. The protocol is designed for researchers, scientists, and professionals in drug development, providing a self-validating system for the reliable preparation of this important building block.

Introduction: The Significance of Pyrazolo[3,4-c]pyridines

The pyrazolo[3,4-c]pyridine heterocyclic system has garnered substantial attention in the field of medicinal chemistry. Its structural resemblance to endogenous purines allows for competitive binding to the ATP-binding sites of various kinases, a class of enzymes frequently implicated in proliferative and inflammatory diseases. Consequently, derivatives of this scaffold are actively investigated as potential inhibitors of enzymes like glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinases (CDKs).[2] The strategic introduction of halogen atoms, such as bromine and iodine, at specific positions on the pyrazolopyridine core provides crucial handles for further chemical elaboration through cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This application note outlines a detailed protocol for the preparation of this compound, a versatile intermediate for the synthesis of novel therapeutic candidates.

Synthetic Strategy and Mechanistic Considerations

The synthesis of this compound is envisioned to proceed through a multi-step sequence, commencing with the construction of the core pyrazolo[3,4-c]pyridine ring system, followed by sequential halogenation. A logical and efficient approach involves the initial synthesis of a brominated precursor, 7-bromo-1H-pyrazolo[3,4-c]pyridine, followed by a regioselective iodination at the C3 position.

Formation of the 7-Bromo-1H-pyrazolo[3,4-c]pyridine Core

The construction of the pyrazolo[3,4-c]pyridine core can be achieved through various synthetic routes, often starting from appropriately substituted pyridine precursors.[3] One common method involves the cyclization of an aminopyridine derivative. For the synthesis of the 7-bromo analogue, a plausible starting material is a suitably substituted aminobromopyridine.

Regioselective Iodination

The subsequent iodination of the 7-bromo-1H-pyrazolo[3,4-c]pyridine intermediate is a critical step. The pyrazole ring is generally susceptible to electrophilic substitution. The use of N-iodosuccinimide (NIS) in a suitable solvent like dimethylformamide (DMF) is a well-established method for the iodination of pyrazole systems.[4] The reaction is expected to proceed with high regioselectivity for the C3 position due to the electronic properties of the heterocyclic ring system.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
7-Bromo-1H-pyrazolo[3,4-c]pyridine≥95%Commercially Available
N-Iodosuccinimide (NIS)≥98%Sigma-Aldrich
Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl acetate (EtOAc)ACS GradeFisher Scientific
Saturated Sodium Thiosulfate Solution
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Silica Gel60 Å, 230-400 mesh
Step-by-Step Synthesis

Step 1: Synthesis of 7-Bromo-1H-pyrazolo[3,4-c]pyridine (Starting Material)

While various methods exist for the synthesis of the pyrazolo[3,4-c]pyridine core, for the purpose of this protocol, we will assume the starting material, 7-bromo-1H-pyrazolo[3,4-c]pyridine, is commercially available or synthesized according to established literature procedures. A general synthetic approach often involves the cyclization of a substituted aminopyridine.

Step 2: Iodination of 7-Bromo-1H-pyrazolo[3,4-c]pyridine

  • To a solution of 7-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq.) in anhydrous dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at 60 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.[4]

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium thiosulfate solution to quench any remaining iodine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the key transformation in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Final Product Start 7-Bromo-1H-pyrazolo[3,4-c]pyridine Reaction Iodination Start->Reaction NIS, DMF, 60 °C Product This compound Reaction->Product

Caption: Synthetic route for the iodination of 7-bromo-1H-pyrazolo[3,4-c]pyridine.

Characterization and Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results
¹H NMR Aromatic protons consistent with the proposed structure.
¹³C NMR Carbons corresponding to the pyrazolopyridine core.
Mass Spec. Molecular ion peak corresponding to the molecular weight of C₆H₃BrIN₃ (323.92 g/mol ).[5]
Purity (HPLC) ≥95%

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • N-Iodosuccinimide is an irritant; avoid inhalation and contact with skin and eyes.

  • Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound. The described protocol is based on established and reliable chemical transformations, offering a clear pathway for researchers to access this valuable building block for drug discovery and medicinal chemistry applications. The strategic placement of two distinct halogen atoms allows for selective and orthogonal functionalization, making the title compound a highly versatile intermediate for the development of novel pyrazolopyridine-based therapeutics.

References

  • ResearchGate. (2025, August 5). Synthesis of 7-Aminopyrazolo[3,4-c]pyridine as a Probe for the Preparation of Compounds of Pharmacological Interest.
  • Guidechem. (n.d.). What is the synthesis method of 7-Chloro-1H-pyrazolo[3,4-c]pyridine?
  • Arkivoc. (n.d.). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine.
  • Google Patents. (n.d.). CN103992318A - Pyrazolopyridine compound and preparation method thereof.
  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • PubMed Central (NIH). (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • RSC Publishing. (2023, November 23). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
  • ChemicalBook. (n.d.). 1H-Pyrazolo[4,3-b]pyridine, 7-broMo- synthesis.
  • NIH. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors.
  • Google Patents. (n.d.). Preparation method of 1H-pyrazolo[3,4-b]pyridine compound.
  • Springer. (2026, January 13). Exploring the molecular characteristics of a benzoindoleninyl-pyrazolo[3,4-b]pyridine.
  • Taylor & Francis Online. (2022, May 19). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
  • PMC (NIH). (n.d.). 3-Iodo-1H-pyrazolo[3,4-b]pyridine.
  • TCI Chemicals. (n.d.). 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 151266-23-8.
  • Sigma-Aldrich. (n.d.). 7-Bromo-3-iodo-pyridine.
  • Sigma-Aldrich. (n.d.). 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine.
  • PubChem. (n.d.). 7-bromo-1h-pyrazolo[3,4-c]pyridine.

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The Strategic Functionalization of 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine: A Guide to Sequential Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold for Controlled Molecular Elaboration

In the landscape of modern medicinal chemistry and materials science, the ability to selectively and sequentially modify a core heterocyclic structure is paramount for the rapid generation of molecular diversity and the fine-tuning of physicochemical properties. The 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine scaffold represents a particularly valuable building block for such endeavors. This dihalogenated azaindazole analogue offers two distinct reaction handles for palladium-catalyzed cross-coupling reactions: a highly reactive C-3 iodo group and a less reactive C-7 bromo group. This differential reactivity allows for a controlled, stepwise functionalization, enabling the synthesis of complex, tri-substituted pyrazolo[3,4-c]pyridines with precise control over substituent placement.

This guide provides a comprehensive overview of the experimental use of this compound in organic synthesis. We will delve into the principles of selective cross-coupling and provide detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The methodologies presented herein are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with the tools to effectively utilize this versatile scaffold in their synthetic campaigns.

The Principle of Orthogonal Reactivity

The synthetic utility of this compound is rooted in the concept of orthogonal reactivity in palladium-catalyzed cross-coupling reactions. The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, the rate of oxidative addition of a palladium(0) catalyst to an aryl halide follows the reverse order: C-I > C-Br > C-Cl. This substantial difference in reactivity between the C-I and C-Br bonds allows for the selective functionalization of the C-3 position under conditions that leave the C-7 bromine atom untouched. Subsequent modification of the C-7 position can then be achieved under more forcing reaction conditions.

Caption: Sequential functionalization workflow for this compound.

Application Note I: Selective Suzuki-Miyaura Coupling at the C-3 Position

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds. By carefully selecting the catalyst, base, and reaction temperature, one can achieve highly selective coupling of an aryl or heteroaryl boronic acid at the C-3 position of this compound.

Causality Behind Experimental Choices:
  • Catalyst: A palladium catalyst with a phosphine ligand, such as Pd(PPh₃)₄ or PdCl₂(dppf), is typically employed. The choice of ligand can influence the rate and selectivity of the reaction. For instance, bulky electron-rich phosphine ligands can facilitate the oxidative addition step at lower temperatures.

  • Base: A mild base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is often sufficient for the transmetalation step involving the boronic acid. The use of a stronger base could potentially lead to side reactions or decomposition of the starting material.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

  • Temperature: Lower reaction temperatures (e.g., 60-80 °C) are crucial for maintaining the selectivity for the C-I bond over the C-Br bond.

Detailed Experimental Protocol: Synthesis of 7-Bromo-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-c]pyridine
  • Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), (4-methoxyphenyl)boronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe. Follow this with the addition of Pd(PPh₃)₄ (0.05 equiv.).

  • Reaction: Stir the mixture at 80 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired product.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄Standard, effective catalyst for Suzuki couplings.
Base Na₂CO₃Mild base, sufficient for transmetalation.
Solvent 1,4-Dioxane/H₂O (4:1)Good solvent system for both organic and inorganic reagents.
Temperature 80 °CPromotes reaction at the C-I bond while minimizing reactivity at the C-Br bond.
Equivalents 1.2 equiv. Boronic AcidEnsures complete consumption of the starting material.

Application Note II: Sequential Suzuki-Miyaura Coupling at the C-7 Position

Following the successful functionalization of the C-3 position, the remaining C-7 bromo group can be subjected to a second Suzuki-Miyaura coupling under more forcing conditions.

Causality Behind Experimental Choices:
  • Catalyst: A more robust catalyst system, such as one employing a bulky, electron-rich phosphine ligand like XPhos or SPhos, may be necessary to facilitate the oxidative addition to the less reactive C-Br bond.

  • Base: A stronger base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is often required to promote the transmetalation step.

  • Temperature: Higher temperatures (e.g., 100-120 °C) are typically needed to overcome the higher activation energy for the C-Br bond cleavage.

Detailed Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-7-(thiophen-2-yl)-1H-pyrazolo[3,4-c]pyridine
  • Reagent Preparation: In a flame-dried microwave vial, combine 7-Bromo-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-c]pyridine (1.0 equiv.), thiophen-2-ylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).

  • Inert Atmosphere: Seal the vial and purge with argon.

  • Solvent and Catalyst Addition: Add degassed toluene and water (10:1 v/v). Add a pre-catalyst such as XPhos Pd G3 (0.03 equiv.).

  • Reaction: Heat the mixture in a microwave reactor at 120 °C for 1-2 hours.

  • Workup and Purification: Follow the workup and purification procedure as described in Application Note I.

Caption: Workflow for sequential Suzuki-Miyaura coupling.

Application Note III: Selective Sonogashira Coupling at the C-3 Position

The Sonogashira reaction allows for the introduction of an alkyne moiety, a valuable functional group for further transformations. Similar to the Suzuki-Miyaura coupling, the C-3 iodo position can be selectively functionalized.

Causality Behind Experimental Choices:
  • Catalyst System: A dual-catalyst system of a palladium(0) species (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is traditionally used. The palladium catalyst facilitates the oxidative addition, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1][2][3]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.

  • Solvent: Anhydrous solvents like THF or DMF are typically used.

Detailed Experimental Protocol: Synthesis of 7-Bromo-3-(phenylethynyl)-1H-pyrazolo[3,4-c]pyridine
  • Reagent Preparation: To a solution of this compound (1.0 equiv.) in anhydrous THF, add phenylacetylene (1.5 equiv.) and triethylamine (3.0 equiv.).

  • Inert Atmosphere: Degas the solution by bubbling argon through it for 15 minutes.

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.03 equiv.) and CuI (0.06 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-16 hours.

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.

Application Note IV: Selective Buchwald-Hartwig Amination at the C-7 Position

After functionalizing the C-3 position, the C-7 bromo group can undergo a Buchwald-Hartwig amination to introduce a nitrogen-based substituent. This reaction typically requires more forcing conditions than the initial C-3 coupling.

Causality Behind Experimental Choices:
  • Catalyst System: A palladium catalyst in combination with a bulky, electron-rich phosphine ligand is essential for this transformation. Ligands such as BINAP, Xantphos, or Josiphos-type ligands are commonly used.[4]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is necessary to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are required.

Detailed Experimental Protocol: Synthesis of N-benzyl-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-c]pyridin-7-amine
  • Reagent Preparation: In a glovebox, charge an oven-dried vial with 7-Bromo-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-c]pyridine (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Reagent Addition: Add anhydrous toluene, followed by benzylamine (1.2 equiv.).

  • Reaction: Seal the vial and heat to 110 °C for 18-24 hours.

  • Workup and Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify by column chromatography.

Conclusion

This compound is a powerful and versatile building block that enables the controlled and sequential introduction of various substituents onto the pyrazolo[3,4-c]pyridine core. By leveraging the differential reactivity of the C-I and C-Br bonds, chemists can strategically construct complex molecules with a high degree of precision. The protocols and principles outlined in this guide provide a solid foundation for the application of this valuable scaffold in drug discovery and materials science research.

References

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35087-35092.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). In National Institutes of Health. Retrieved from [Link]

  • Buchwald–Hartwig amination. (2023, December 29). In Wikipedia. Retrieved from [Link]

  • Sonogashira coupling. (2023, December 19). In Wikipedia. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). In Chemistry LibreTexts. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

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Application Note & Protocol: Regioselective C-3 Suzuki-Miyaura Coupling of 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview and a detailed experimental protocol for the regioselective Suzuki-Miyaura cross-coupling reaction on the 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine scaffold. The pyrazolo[3,4-c]pyridine core is a privileged heterocycle in medicinal chemistry, recognized for its structural similarity to purines and its presence in a range of biologically active agents.[1] This document elucidates the mechanistic basis for the selective functionalization at the C-3 position, offers a robust, step-by-step laboratory procedure, and includes a troubleshooting guide to address common experimental challenges. This content is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Scientific Foundation: The Principle of Regioselective Coupling

The successful execution of sequential functionalization on a dihalogenated heterocyclic system hinges on the differential reactivity of the carbon-halogen bonds. In the case of this compound, the Suzuki-Miyaura coupling can be directed with high fidelity to the C-3 position, leaving the C-7 bromine intact for subsequent transformations.

This selectivity is governed by the relative bond dissociation energies and the susceptibility of the C-X bond to oxidative addition by the palladium(0) catalyst. The established order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is:

C-I > C-Br > C-OTf >> C-Cl [2][3]

The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond. Consequently, the oxidative addition of the Pd(0) catalyst into the C-I bond at the 3-position occurs at a much faster rate and under milder conditions than the corresponding reaction at the C-Br bond at the 7-position.[4][5] This inherent difference in reactivity is the cornerstone of this protocol, enabling a predictable and high-yielding mono-arylation.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[2][3] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyrazolopyridine, forming a square-planar Pd(II) complex. This is typically the rate-determining step and dictates the regioselectivity.

  • Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is crucial as it forms a more nucleophilic "ate" complex with the boronic acid, facilitating this step.[6][7]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(I) (Palladium(II) Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L₂(R') (Di-organic Complex) Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R-R' (Coupled Product) RedElim->Product ArylIodide R-I (this compound) ArylIodide->OxAdd BoronicAcid R'-B(OH)₂ + Base BoronicAcid->Transmetal

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the C-3 selective coupling. Optimization of the catalyst, ligand, base, and solvent may be required for specific boronic acids.

Materials and Reagents
Reagent/MaterialNotes
This compoundLimiting reagent (1.0 equiv.)
Arylboronic Acid or Boronic Ester1.2 - 1.5 equiv.
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)1-5 mol% Pd. For challenging substrates, consider advanced catalysts like PdCl₂(dppf) or NHC-Pd.[8]
Ligand (if using Pd₂(dba)₃, e.g., XPhos, SPhos)2-10 mol%. Not required if using a pre-formed catalyst like Pd(PPh₃)₄.
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)2.0 - 3.0 equiv. Must be finely powdered and dry for anhydrous reactions.
Solvent SystemAnhydrous, degassed. Common systems include 1,4-Dioxane/H₂O (4:1), DMF, or Toluene/EtOH.
Inert GasArgon or Nitrogen.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser and septum

  • Magnetic stirrer and hotplate with an oil bath or heating mantle

  • Inert gas line (Schlenk line) with bubbler

  • Syringes and needles for solvent transfer

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure
  • Flask Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. Maintain a positive pressure of inert gas.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and H₂O in a 4:1 ratio) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[9][10]

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture. The reaction is complete upon full consumption of the starting iodo-pyrazole.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with the organic solvent.

  • Washing & Drying: Combine the organic layers and wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 7-Bromo-3-aryl-1H-pyrazolo[3,4-c]pyridine product.

Experimental Workflow Visualization

Workflow start Start: Oven-Dried Schlenk Flask reagents Add Solids: 1. Pyrazolopyridine 2. Boronic Acid 3. Base start->reagents inert Establish Inert Atmosphere (Vacuum/Argon Cycles) reagents->inert catalyst Add Catalyst & Ligand (Under Argon) inert->catalyst solvent Add Degassed Solvent (via Syringe) catalyst->solvent reaction Heat & Stir (80-110 °C) solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Cool & Quench (Dilute with EtOAc/H₂O) monitor->workup Complete extract Liquid-Liquid Extraction workup->extract dry Dry & Concentrate extract->dry purify Purify via Chromatography dry->purify product Isolated Product: 7-Bromo-3-aryl-1H-pyrazolo[3,4-c]pyridine purify->product

Figure 2: Step-by-step experimental workflow for the Suzuki coupling reaction.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low to No Yield 1. Inactive catalyst (Pd(0) oxidized to Pd black).2. Oxygen contamination.3. Impure reagents or wet solvents.1. Use a fresh batch of catalyst or a more robust pre-catalyst.[9]2. Ensure the reaction is run under a strictly inert atmosphere and that solvents are thoroughly degassed.[9]3. Use anhydrous grade solvents and verify reagent purity.
Protodeboronation 1. Presence of water and a strong base.2. High reaction temperature or prolonged reaction time.1. Switch to a milder base like potassium fluoride (KF) or use anhydrous conditions.[9][11]2. Lower the reaction temperature and monitor carefully to avoid unnecessarily long reaction times.
Homocoupling of Boronic Acid Oxygen contamination leading to oxidative coupling of the boronic acid.Thoroughly degas all solvents (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles) and maintain a positive inert gas pressure.[9]
Poor Solubility of Reagents The planar, heterocyclic starting material or product has poor solubility in the chosen solvent.1. Switch to a higher boiling point, more polar aprotic solvent like DMF or NMP.[12]2. Screen different solvent mixtures (e.g., Toluene/Ethanol).3. Increase the solvent volume to run the reaction at a lower concentration.
Stalled Reaction Catalyst deactivation, often due to coordination of the N-heterocycle to the palladium center.1. Increase catalyst loading.2. Switch to a catalyst system with bulky, electron-rich ligands (e.g., Buchwald-type phosphine ligands or N-heterocyclic carbene (NHC) ligands) which can prevent catalyst deactivation.[13][14]

References

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. National Institutes of Health. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. Journal of the American Chemical Society. [Link]

  • Cellulose-supported N-heterocyclic carbene-palladium catalyst: Synthesis and its applications in the Suzuki cross-coupling reaction. ResearchGate. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. [Link]

  • Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. J-Stage. [Link]

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Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Diversity through Selective C-N Bond Formation

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] A particularly compelling application of this methodology lies in the selective functionalization of polyhalogenated heterocyclic scaffolds. These molecules serve as valuable building blocks in drug discovery, allowing for the stepwise and spatially defined introduction of diverse substituents to explore and optimize biological activity.[4][5][6]

This document provides a detailed guide to the regioselective Buchwald-Hartwig amination of 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine, a heterocyclic core of significant interest in medicinal chemistry. The inherent reactivity difference between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a highly selective amination at the 3-position, leaving the 7-bromo substituent intact for subsequent orthogonal functionalization. This guide will delve into the mechanistic underpinnings of this selectivity, provide a robust experimental protocol, and offer insights into reaction optimization and troubleshooting.

The Principle of Regioselectivity: A Tale of Two Halogens

The success of the selective amination of this compound hinges on the differential reactivity of the two halogen substituents in the key oxidative addition step of the catalytic cycle.[7][8] The generally accepted reactivity trend for aryl halides in the Buchwald-Hartwig amination is I > Br > Cl.[8] This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds; the weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst at a significantly faster rate than the stronger C-Br bond.[9]

By carefully controlling the reaction conditions, particularly temperature and reaction time, it is possible to achieve exclusive amination at the more reactive C-3 iodo position. This kinetic control provides a strategic advantage, enabling a modular approach to the synthesis of complex pyrazolo[3,4-c]pyridine derivatives.

G cluster_0 Catalytic Cycle cluster_1 Substrate Reactivity A Pd(0)L2 B Oxidative Addition A->B Ar-I C Pd(II) Complex B->C D Amine Coordination & Deprotonation C->D R2NH, Base E Amido Complex D->E F Reductive Elimination E->F G Product F->G Ar-NR2 H Catalyst Regeneration F->H H->A I This compound J Selective Oxidative Addition at C-I Bond I->J Favored Pathway K Oxidative Addition at C-Br Bond (Slower) I->K Disfavored Pathway

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination and the basis for regioselectivity.

Experimental Protocol: Selective Amination of this compound

This protocol provides a general procedure for the selective amination at the C-3 position. Optimization may be required for particularly challenging amine substrates.

Materials and Reagents:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos, BINAP)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere chemistry

Reaction Parameters Summary:

ParameterRecommended RangeNotes
This compound1.0 equivLimiting reagent.
Amine1.1 - 1.5 equivA slight excess is used to drive the reaction to completion.
Palladium Precatalyst1 - 5 mol%Higher loadings may be necessary for less reactive amines.
Phosphine Ligand2 - 10 mol%The ligand-to-metal ratio is crucial for catalyst stability and activity.
Base1.5 - 3.0 equivThe choice of base can significantly impact the reaction outcome.[10]
Solvent Concentration0.1 - 0.5 M
Temperature80 - 110 °CLower temperatures favor selectivity.
Reaction Time1 - 24 hMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (e.g., 2 mol% Pd₂(dba)₃), and the phosphine ligand (e.g., 4 mol% Xantphos).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the amine (1.2 equiv) and the base (e.g., 2.0 equiv Cs₂CO₃).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane) via syringe to achieve the desired concentration.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or microwave reactor at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-bromo-3-amino-1H-pyrazolo[3,4-c]pyridine derivative.

G start Start setup Reaction Setup: - Substrate - Catalyst - Ligand start->setup inert Establish Inert Atmosphere setup->inert reagents Add Amine and Base inert->reagents solvent Add Degassed Solvent reagents->solvent react Heat and Stir (80-110 °C) solvent->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Pure Product purify->product

Figure 2: General experimental workflow for the selective amination.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst/ligand- Insufficiently strong or soluble base- Poor quality solvent or reagents- Screen different palladium precatalysts and phosphine ligands (e.g., RuPhos, SPhos).[9]- Try a stronger base like K₃PO₄ or NaOtBu.[10]- Ensure all reagents are pure and the solvent is anhydrous and degassed.
Formation of Diaminated Product - Reaction temperature too high- Prolonged reaction time- Lower the reaction temperature.- Carefully monitor the reaction and stop it once the starting material is consumed.
Hydrodehalogenation Side Products - Presence of water or other protic sources- Certain ligand/base combinations- Ensure strictly anhydrous conditions.- Screen different ligands and bases.[11]
Low Yield - Sub-optimal catalyst system for the specific amine- Sterically hindered amine- Perform a thorough optimization of the catalyst, ligand, base, and solvent.- For hindered amines, consider using more electron-rich and bulky ligands.

Conclusion

The regioselective Buchwald-Hartwig amination of this compound is a powerful and reliable method for the synthesis of valuable 3-amino-7-bromo-pyrazolo[3,4-c]pyridine intermediates. By leveraging the inherent difference in reactivity between the C-I and C-Br bonds, this protocol allows for a controlled and selective C-N bond formation. The resulting products are primed for further diversification at the 7-position, making this a key transformation for the construction of compound libraries for drug discovery and development.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC - NIH. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. | Request PDF - ResearchGate. Available at: [Link]

  • ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. - ResearchGate. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Available at: [Link]

  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC - NIH. Available at: [Link]

  • This compound - PubChem - NIH. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. Available at: [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - ResearchGate. Available at: [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. Available at: [Link]

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Application Notes & Protocols: A Guide to the Synthesis of 7-Amino-3-Aryl-1H-Pyrazolo[3,4-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold

The 1H-pyrazolo[3,4-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. As a purine isostere, it is adept at mimicking the natural purine bases, allowing it to interact with a wide array of biological targets.[1] This structural mimicry has led to the discovery of pyrazolopyridine derivatives with potent pharmacological properties, including antiproliferative activity against various cancer cell lines.[1][2] The ability to strategically functionalize this core, particularly at the 3- and 7-positions, allows for the fine-tuning of its biological activity, making the development of robust and versatile synthetic protocols a critical endeavor for researchers in the field.

This guide provides a comprehensive overview of a field-proven synthetic approach to generate 7-amino-3-aryl-1H-pyrazolo[3,4-c]pyridines. We will delve into the underlying chemical logic, provide detailed step-by-step protocols, and discuss methods for diversification, enabling researchers to generate libraries of analogues for structure-activity relationship (SAR) studies.

Part 1: Retrosynthetic Analysis and Overall Strategy

The synthesis of highly substituted pyrazolo[3,4-c]pyridines is best approached by constructing the pyrazole ring onto a pre-functionalized pyridine core. This strategy offers superior control over the substitution pattern of the final molecule. Our retrosynthetic approach disconnects the target molecule into a key intermediate, a 7-chloro-1H-pyrazolo[3,4-c]pyridine, which can be divergently functionalized. This key intermediate is accessible from commercially available 2-amino-3-nitro-4-picoline.[1][3]

G cluster_functionalization Vectorial Functionalization Target 7-Amino-3-Aryl-1H-pyrazolo[3,4-c]pyridine SNAr SNAr Amination (C-7) Target->SNAr Disconnect C-N Bond Suzuki Suzuki Coupling (C-3) Target->Suzuki Disconnect C-C Bond Intermediate1 Key Intermediate: 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine Intermediate2 Precursor: 7-Chloro-1H-pyrazolo[3,4-c]pyridine Intermediate1->Intermediate2 Iodination StartingMaterial Starting Material: 2-Amino-3-nitro-4-picoline Intermediate2->StartingMaterial Multi-step Ring Formation SNAr->Intermediate1 Suzuki->Intermediate1

Caption: Retrosynthetic analysis of the target scaffold.

Part 2: Synthesis of the Key 7-Chloro-1H-pyrazolo[3,4-c]pyridine Intermediate

The cornerstone of this synthetic approach is the efficient construction of the pyrazolo[3,4-c]pyridine core from 2-amino-3-nitro-4-picoline. This multi-step process involves the transformation of the picoline into a suitable precursor for the critical cyclization reaction that forms the fused pyrazole ring.

Principle of the Synthesis

The synthetic sequence begins with the diazotization of 2-amino-3-nitro-4-picoline, followed by chlorination to install the future 7-chloro substituent. Subsequent reduction of the nitro group and acetylation provides the necessary 3-acetamido-4-methylpyridine precursor.[1] The pivotal step is the treatment of this precursor with a nitrosating agent, which triggers a rearrangement and cyclization cascade to furnish the pyrazolo[3,4-c]pyridine ring system.[3] Further modifications can then be made to install other functionalities.

G A 2-Amino-3-nitro-4-picoline B 2-Chloro-3-nitro-4-picoline A->B 1. NaNO₂, HCl 2. CuCl C 3-Amino-2-chloro-4-picoline B->C Reduction (e.g., Fe, NH₄Cl) D 3-Acetamido-2-chloro-4-picoline C->D Acetylation (Ac₂O) E N-Oxide Intermediate D->E Oxidation (m-CPBA) F 7-Chloro-5-cyano-1H- pyrazolo[3,4-c]pyridine E->F Cyanation/Rearrangement (TMS-CN) G Key Intermediate: 7-Chloro-1H-pyrazolo[3,4-c]pyridine F->G Nitrosation/Cyclization (isoamyl nitrite)

Caption: Workflow for the synthesis of the key intermediate.

Experimental Protocol: Synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine (Compound G)

This protocol is a synthesized representation based on established literature procedures and should be performed by trained chemists with appropriate safety precautions.[1][3]

Step 1: Synthesis of 2-Chloro-3-nitro-4-picoline (B)

  • Dissolve 2-amino-3-nitro-4-picoline (A) in concentrated hydrochloric acid at 0 °C.

  • Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes.

  • Slowly add the diazonium solution to a stirred solution of copper(I) chloride (CuCl) in concentrated HCl.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Extract the product with dichloromethane, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield compound (B).

Step 2: Synthesis of 3-Acetamido-2-chloro-4-picoline (D)

  • To a solution of compound (B) in ethanol/water, add ammonium chloride followed by iron powder in portions.

  • Heat the mixture to reflux for 2-3 hours until the starting material is consumed (monitor by TLC).

  • Filter the hot reaction mixture through celite, and concentrate the filtrate.

  • Without further purification, dissolve the crude amine (C) in acetic anhydride and heat for 1 hour.

  • Pour the mixture onto ice and neutralize with a saturated NaHCO₃ solution.

  • Collect the precipitated solid by filtration, wash with water, and dry to afford compound (D).

Step 3: Synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine (G)

  • The conversion from acetamide (D) to the final pyrazolopyridine (G) involves a sequence that can include N-oxidation, cyanation, and cyclization.[1] A key transformation involves treating an N-acetyl-N-nitroso intermediate, which rearranges and cyclizes.[3]

  • A representative procedure involves heating the precursor in a suitable solvent (e.g., toluene) with isoamyl nitrite in the presence of acetic anhydride.[1] This reaction forms an unstable acetylated pyrazolopyridine, which is readily hydrolyzed during workup or purification to yield the desired NH-pyrazolopyridine (G).

  • Purify the crude product by column chromatography on silica gel.

Parameter Value / Reagent Purpose
Starting Material 2-Amino-3-nitro-4-picolineCommercially available pyridine core
Step 1 Reagents NaNO₂, HCl, CuClSandmeyer reaction for diazotization and chlorination
Step 2 Reagents Fe/NH₄Cl, Acetic AnhydrideNitro reduction followed by amine protection
Step 3 Reagents Isoamyl nitrite, Acetic AnhydrideNitrosation agent for ring closure
Typical Overall Yield 15-25% (over multiple steps)Varies based on optimization

Part 3: Vectorial Functionalization for SAR Development

The true utility of the 7-chloro intermediate lies in its capacity for selective, late-stage functionalization. This "vectorial" approach allows researchers to independently modify different positions on the scaffold to probe biological interactions.[4]

Protocol 3a: Introduction of the 7-Amino Group via Buchwald-Hartwig Amination

The 7-chloro group is susceptible to nucleophilic substitution, but modern cross-coupling methods offer a more general and efficient route to a diverse range of amino substituents.

Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This method is highly versatile and tolerates a wide range of functional groups on both coupling partners.[4]

  • To a reaction vial, add the 7-chloro-1H-pyrazolo[3,4-c]pyridine intermediate (G), the desired aryl amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon).

  • Add a dry, degassed solvent (e.g., dioxane or toluene).

  • Heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Cool the reaction, dilute with an organic solvent, and filter through celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the 7-amino-substituted product.

Protocol 3b: Introduction of the 3-Aryl Group via Suzuki-Miyaura Coupling

To install the 3-aryl group, the C-H bond at the 3-position must first be activated, typically through halogenation or borylation, followed by a palladium-catalyzed cross-coupling reaction.

Principle: The Suzuki-Miyaura reaction couples an organoboron species with an organohalide. To apply this to our system, we must first selectively functionalize the C-3 position of our pyrazolopyridine core, for example, by iodination.[2]

G cluster_c3 C-3 Functionalization cluster_c7 C-7 Functionalization G 7-Chloro-1H-pyrazolo[3,4-c]pyridine H 7-Chloro-3-iodo-1H- pyrazolo[3,4-c]pyridine G->H Iodination (NIS, DMF) I 7-Amino-3-iodo-1H- pyrazolo[3,4-c]pyridine H->I Buchwald-Hartwig (Aryl-NH₂) J Final Product: 7-Amino-3-aryl-1H- pyrazolo[3,4-c]pyridine I->J Suzuki Coupling (Aryl-B(OH)₂)

Caption: Divergent synthesis for C-7 and C-3 functionalization.

Step 1: Iodination at the C-3 Position (H)

  • Dissolve the 7-chloro intermediate (G) in DMF.

  • Add N-iodosuccinimide (NIS) (1.1 equivalents).[2]

  • Heat the mixture at 60 °C for 12 hours.

  • Cool the reaction and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the 3-iodo intermediate (H), which can often be used without further purification.

Step 2: Suzuki-Miyaura Coupling (to form J from I)

  • Combine the 7-amino-3-iodo intermediate (I), the desired arylboronic acid (1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃ solution).[5]

  • Add a solvent mixture (e.g., 1,4-dioxane and water).

  • Degas the mixture and heat to 80 °C under an inert atmosphere for 6-12 hours.

  • After cooling, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Part 4: Product Characterization

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The aromatic region of the ¹H NMR spectrum will show characteristic signals for the pyrazolopyridine core and the aryl substituents.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds.

Data Type Representative Data for a 7-(phenylamino)-3-phenyl-1H-pyrazolo[3,4-c]pyridine Source
¹H NMR (DMSO-d₆) δ 7.94 (s, 1H, H-3), 7.84 (d, 2H, Ar-H), 7.32 (t, 2H, Ar-H), 7.00 (m, 2H, Ar-H, H-4)[1]
¹³C NMR (CDCl₃) δ 151.7, 150.7, 136.5, 135.7, 134.4, 129.5, 126.1, 122.1, 120.5, 116.6, 112.0[7]
HRMS (ESI) Calculated m/z values should match the empirical formula within 5 ppm.[8]

Conclusion

The synthetic strategies outlined in this guide provide a reliable and adaptable pathway for the preparation of 7-amino-3-aryl-1H-pyrazolo[3,4-c]pyridines. By constructing a key chlorinated intermediate and employing modern palladium-catalyzed cross-coupling reactions, researchers can efficiently generate a diverse library of analogues. This vectorial functionalization approach is invaluable for systematic SAR studies, facilitating the optimization of this important scaffold for various applications in drug discovery and development.

References

  • Beilstein Journals. (2019). Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction. Available at: [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

  • MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Available at: [Link]

  • RSC Publishing. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). Available at: [Link]

  • Elsevier. (2009). A facile method for the synthesis of substituted pyrazolo[3,4-c]pyridines. Available at: [Link]

  • Arkivoc. (2009). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Available at: [Link]

  • ResearchGate. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of substituted pyrazolo [3,4-b]pyridines derivatives PYR 1-5. Available at: [Link]

  • National Institutes of Health (NIH). (2020). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Available at: [Link]

  • ResearchGate. (2018). Synthesis of 7-Aminopyrazolo[3,4-c]pyridine as a Probe for the Preparation of Compounds of Pharmacological Interest. Available at: [Link]

  • RSC Publishing. (2020). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Available at: [Link]

  • National Institutes of Health (NIH). (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Available at: [Link]

  • ResearchGate. (2020). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Available at: [Link]

  • Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available at: [Link]

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Application Note: 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Pyrazolo[3,4-c]pyridine Scaffold

The pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, planar structure and hydrogen bonding capabilities make it an excellent bioisostere for purines, enabling it to interact with a wide range of biological targets, particularly protein kinases.[1][2][3][4] Dysregulation of kinase activity is a known driver of numerous diseases, including cancer and inflammatory disorders, making kinase inhibitors a major focus of drug discovery.[5][6] The pyrazolo[3,4-c]pyridine framework has been successfully incorporated into potent inhibitors of various kinases, such as Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and TANK-binding kinase 1 (TBK1).[1][3][4][6]

This application note focuses on a specific, highly versatile starting material for these endeavors: 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine . This molecule is not just another building block; it is a strategically designed tool for efficient and systematic Structure-Activity Relationship (SAR) exploration.

The Power of Orthogonal Halogenation

The key to the utility of this compound lies in the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond.[7] This reactivity difference allows for selective, stepwise functionalization of the scaffold at two distinct vectors (C3 and C7), a process often referred to as orthogonal or vectorial functionalization.[8][9]

  • Position 3 (Iodo): The highly reactive C-I bond is ideal for initial library synthesis using milder reaction conditions. This allows for the exploration of a wide range of substituents at this position to quickly identify initial "hits."

  • Position 7 (Bromo): The less reactive C-Br bond remains intact during the initial coupling at C3. It can then be functionalized in a second step, often under more forcing conditions, to refine the activity of promising compounds.

This strategic approach maximizes efficiency, allowing researchers to build complex, diverse molecular libraries from a single, well-designed starting material.

Physicochemical Properties & Handling

PropertyValueSource
Molecular Formula C₆H₃BrIN₃[10][11]
Molecular Weight 323.92 g/mol
Appearance Solid
XlogP (Predicted) 2.2[11]

Safety & Handling: this compound is classified as acutely toxic if swallowed (GHS06). Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Experimental Protocols: A Roadmap for SAR Exploration

The following protocols provide a detailed workflow for leveraging this compound to generate a focused compound library and evaluate its biological activity. The overall workflow is depicted below.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation cluster_sar SAR Analysis A Start: 7-Bromo-3-iodo- 1H-pyrazolo[3,4-c]pyridine B Step 1: Selective Coupling @ C3 (e.g., Sonogashira Reaction) A->B C Intermediate Library: 7-Bromo-3-alkynyl derivatives B->C D Step 2: Coupling @ C7 (e.g., Suzuki Reaction) C->D E Final Library: 3,7-Disubstituted derivatives D->E F Primary Screen: In Vitro Kinase Assay E->F Test Compounds G Secondary Screen: Cell Viability Assay F->G H Data Analysis: Determine IC50 / EC50 G->H I Generate SAR Table H->I Feed Data J Identify Key Moieties I->J K Design Next-Gen Compounds J->K

Caption: Overall workflow for SAR studies.

Protocol 1: Selective Sonogashira Coupling at the C3-Iodo Position

This protocol describes a copper-free Sonogashira reaction to selectively introduce alkyne diversity at the C3 position. The Sonogashira coupling is a robust method for forming carbon-carbon bonds between sp²-hybridized carbons (the iodo-pyridine) and sp-hybridized carbons (the terminal alkyne).[12][13]

Rationale: The C-I bond's higher reactivity allows this coupling to proceed under conditions that leave the C-Br bond untouched.[7] A copper-free system is chosen to minimize the risk of alkyne homocoupling (Glaser coupling), a common side reaction.[7][13]

Materials:

  • This compound

  • Terminal alkyne of choice (e.g., phenylacetylene)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry, oven-flamed Schlenk flask, add this compound (1.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed solvent (e.g., THF) via syringe.

  • Add the terminal alkyne (1.2 eq) followed by the amine base (e.g., TEA, 3.0 eq).

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 7-bromo-3-alkynyl-1H-pyrazolo[3,4-c]pyridine intermediate.

Protocol 2: Suzuki-Miyaura Coupling at the C7-Bromo Position

This protocol describes the subsequent functionalization of the C7 position using the robust Suzuki-Miyaura cross-coupling reaction.[14][15][16]

Rationale: With the more reactive C3 position now occupied, the C7-Br bond can be targeted. The Suzuki reaction is chosen for its broad substrate scope and tolerance of various functional groups, making it ideal for introducing aryl or heteroaryl moieties.[17] A catalyst system like Pd(dppf)Cl₂ is often effective for coupling on electron-deficient heterocyclic systems.[15][16]

Materials:

  • 7-bromo-3-alkynyl-1H-pyrazolo[3,4-c]pyridine intermediate (from Protocol 1)

  • Aryl or heteroaryl boronic acid or pinacol ester (1.5 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (Palladium(II) dichloride with 1,1'-bis(diphenylphosphino)ferrocene complex)

  • Base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃)

  • Anhydrous, degassed solvent system (e.g., 1,4-Dioxane and water)

Procedure:

  • In a microwave vial or Schlenk flask, combine the 7-bromo intermediate (1.0 eq), the boronic acid/ester (1.5 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.1 eq).

  • Evacuate and backfill with inert gas three times.

  • Add the degassed solvent system (e.g., Dioxane/H₂O 4:1).

  • Seal the vessel and heat the reaction mixture (e.g., 100 °C) with stirring until the starting material is consumed (monitor by LC-MS).

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or preparative HPLC.

Protocol 3: Primary Screening - In Vitro Kinase Inhibition Assay

This protocol describes a luminescence-based assay to measure the inhibitory activity of the synthesized compounds against a target kinase.[5]

Rationale: The principle is to quantify the amount of ATP consumed during the phosphorylation reaction catalyzed by the kinase. The amount of remaining ATP is converted into a luminescent signal. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition by the test compound.[18][19]

Materials:

  • Target kinase and its specific substrate peptide

  • Synthesized pyrazolopyridine derivatives (test compounds)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Plating: Create a serial dilution of the test compounds in 100% DMSO. In the assay plate, add 1 µL of each compound dilution. Include wells for a positive control inhibitor (e.g., Staurosporine) and a negative control (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase assay buffer.

    • Add 10 µL of the master mix to each well.

    • Incubate for 10-15 minutes at room temperature to allow compound binding.

    • Prepare an ATP solution at 2x the final desired concentration.

    • Initiate the reaction by adding 10 µL of the 2x ATP solution to all wells.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.[5]

Protocol 4: Secondary Screening - Cell Viability Assay

This protocol uses the MTT assay to assess the effect of active compounds on the viability of a relevant cancer cell line.[20][21]

Rationale: Metabolically active, viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[18][20] The amount of formazan, measured by absorbance, is directly proportional to the number of living cells.[22]

Materials:

  • Cancer cell line (e.g., one known to be dependent on the target kinase)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear tissue culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Include vehicle-only controls.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[21]

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[18]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the EC₅₀ value.

Data Interpretation and SAR Visualization

The goal of SAR is to understand how specific structural changes affect biological activity. By synthesizing analogs with different groups at the C3 and C7 positions, a clear picture of the required pharmacophore can be built.

Hypothetical SAR Data Table:

Compound IDR¹ at C3 (from Alkyne)R² at C7 (from Boronic Acid)Kinase IC₅₀ (nM)Cell Viability EC₅₀ (µM)
Parent -H-Br>10,000>50
A-1 Phenyl-Br85025.2
A-2 4-Fluorophenyl-Br42011.5
A-3 Cyclopropyl-Br2,100>50
B-1 4-FluorophenylPhenyl55015.1
B-2 4-Fluorophenyl3-Aminophenyl551.2
B-3 4-FluorophenylPyridin-3-yl300.8
  • Aromatic groups at C3 are preferred over small alkyl groups (A-2 vs. A-3).

  • An electron-withdrawing fluorine on the C3-phenyl group is beneficial (A-2 vs. A-1).

  • Functionalizing the C7 position is critical for potency.

  • A hydrogen bond donor (amine) or acceptor (pyridine nitrogen) at C7 significantly improves both biochemical and cellular activity (B-2, B-3 vs. B-1).

This relationship can be visualized as follows:

Caption: Visual summary of hypothetical SAR findings.

Conclusion

This compound is an exceptionally valuable tool for medicinal chemists engaged in SAR studies, particularly in the field of kinase inhibitor discovery. Its orthogonally addressable halogen atoms permit a logical and efficient strategy for library synthesis. By combining selective cross-coupling reactions with robust biochemical and cell-based screening protocols, researchers can rapidly generate and interpret SAR data, accelerating the journey from a simple heterocyclic fragment to a potent, optimized lead compound.

References

  • Braña, M. F., Cacho, M., García, M. L., Mayoral, E. P., López, B., de Pascual-Teresa, B., Ramos, A., Acero, N., Llinares, F., Muñoz-Mingarro, D., Lozach, O., & Meijer, L. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. Available at: [Link]

  • Braña, M. F., et al. (n.d.). Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases. PubMed. Available at: [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. Available at: [Link]

  • In vitro NLK Kinase Assay. (n.d.). PMC - NIH. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central. Available at: [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. Available at: [Link]

  • This compound. (n.d.). PubChem - NIH. Available at: [Link]

  • In vitro kinase assay v1. (2023). ResearchGate. Available at: [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis Online. Available at: [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (n.d.). PubMed. Available at: [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (n.d.). PMC - NIH. Available at: [Link]

  • CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. (2023). YouTube. Available at: [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PMC - PubMed Central. Available at: [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. (n.d.). PubMed. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). Chemical Reviews - ACS Publications. Available at: [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling and Iodocyclization Route to 3-Iodofurans. (n.d.). Sci-Hub. Available at: [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega. Available at: [Link]

  • Structural activity relationship (SAR) of the target pyrazolo[3,4-b]pyridine derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Suzuki–Miyaura Coupling. (2016). Synthetic Methods in Drug Discovery: Volume 1 - Books. Available at: [Link]

  • This compound. (n.d.). PubChemLite. Available at: [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (n.d.). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Available at: [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). NIH. Available at: [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). RSC Publishing. Available at: [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (n.d.). RSC Publishing. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI. Available at: [Link]

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Application Notes and Protocols for the Spectroscopic Analysis of 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the spectroscopic analysis of 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine, a halogenated heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of published experimental spectra for this specific molecule, this guide emphasizes the foundational principles and predictive methodologies for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis. It serves as a practical resource for researchers, enabling them to anticipate spectral features, design appropriate experiments, and accurately interpret the resulting data. Detailed, step-by-step protocols for sample preparation and data acquisition are also provided.

Introduction: The Structural Significance of this compound

This compound belongs to the pyrazolopyridine class of heterocyclic compounds, which are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. The presence of two distinct halogen atoms (bromine and iodine) at specific positions on the bicyclic core provides unique opportunities for synthetic elaboration through various cross-coupling reactions, making this molecule a versatile building block in the synthesis of potential therapeutic agents.

Accurate structural confirmation and purity assessment are paramount in the drug discovery process. NMR and MS are indispensable analytical techniques for these purposes. This application note details the expected spectroscopic characteristics of the title compound and provides robust protocols for its analysis.

Predicted ¹H and ¹³C NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) of protons and carbon nuclei are highly sensitive to their local electronic environment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region and one broad signal for the N-H proton.

  • Aromatic Protons: The pyridine ring contains two protons, H-4 and H-6. The electron-withdrawing nature of the nitrogen atom and the fused pyrazole ring will deshield these protons, causing them to resonate downfield. The bromine atom at position 7 will further influence the chemical shift of the adjacent proton.

  • N-H Proton: The proton attached to the pyrazole nitrogen (N-H) is expected to be a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding effects. In aprotic solvents like DMSO-d₆, this peak is often observed at a higher chemical shift compared to in CDCl₃.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityRationale
H-48.0 - 8.5dDeshielded by adjacent nitrogen and fused pyrazole ring. Coupled to H-6.
H-67.5 - 8.0dInfluenced by the adjacent bromine atom. Coupled to H-4.
N-H12.0 - 14.0 (in DMSO-d₆)br sBroad signal due to quadrupolar relaxation and exchange. Chemical shift is solvent-dependent.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise.

  • Aromatic Carbons: The spectrum is expected to show six distinct signals for the six carbon atoms in the bicyclic system. The carbons directly attached to the electronegative nitrogen, bromine, and iodine atoms will be significantly influenced.

  • C-Br and C-I Bonds: The carbon attached to bromine (C-7) and the carbon attached to iodine (C-3) are expected to be significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-390 - 100Shielded by the pyrazole ring but deshielded by the directly attached iodine.
C-3a140 - 150Bridgehead carbon, part of the aromatic system.
C-4120 - 130Aromatic carbon in the pyridine ring.
C-6115 - 125Aromatic carbon in the pyridine ring, influenced by the adjacent bromine.
C-7145 - 155Deshielded due to the direct attachment of the electronegative bromine atom.
C-7a135 - 145Bridgehead carbon, part of the aromatic system.
Experimental Protocol for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of This compound B Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) A->B C Transfer to a 5 mm NMR tube B->C D Insert sample into NMR spectrometer C->D E Tune and shim the instrument D->E F Acquire 1H spectrum (e.g., 16 scans) E->F G Acquire 13C spectrum (e.g., 1024 scans) E->G H Apply Fourier transform F->H G->H I Phase and baseline correct H->I J Reference spectra (e.g., to residual solvent peak) I->J K Integrate 1H signals and pick peaks for both spectra J->K Fragmentation_Pathway M [C6H3BrIN3]+. m/z = 323, 325 F1 [C6H3BrN3]+. m/z = 196, 198 M->F1 - I. F2 [C6H3IN3]+. m/z = 244 M->F2 - Br. F3 [C5H2BrN2]+. m/z = 169, 171 F1->F3 - HCN F4 [C5H2IN2]+. m/z = 217 F2->F4 - HCN F5 [C5H2N]+. m/z = 76 F3->F5 - Br. F4->F5 - I.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Pyrazolo[3,4-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted pyrazolo[3,4-c]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. The pyrazolo[3,4-c]pyridine core is a key structural motif in many biologically active compounds, making its synthesis a critical step in numerous research endeavors.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges in your synthetic workflow. The information presented here is based on established literature and practical laboratory experience.

Troubleshooting Guide

This section addresses specific problems that you may encounter during the synthesis of substituted pyrazolo[3,4-c]pyridines. Each problem is presented with its potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Pyrazolo[3,4-c]pyridine Product

Symptoms: After performing the reaction and work-up, you observe a low yield of the target compound or none at all, as indicated by TLC, LC-MS, or NMR analysis.

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Poor Quality Starting Materials Impurities in your starting materials, such as the aminopyrazole or the dicarbonyl compound, can significantly hinder the reaction. Ensure the purity of your reagents by checking their specifications and, if necessary, purifying them by recrystallization or column chromatography before use.[1]
Suboptimal Reaction Conditions The reaction conditions, including temperature, solvent, and reaction time, are critical for successful synthesis. If you are experiencing low yields, consider optimizing these parameters. For instance, some reactions may benefit from microwave irradiation to reduce reaction times and improve yields.[2][3]
Incorrect Stoichiometry Ensure that the molar ratios of your reactants are correct. A slight excess of one reactant may be beneficial in some cases, but a significant imbalance can lead to the formation of side products and a lower yield of the desired product.
Inefficient Cyclization The final cyclization step to form the pyridine ring can be challenging. If you suspect this is the issue, consider changing the cyclization conditions. For example, switching from an acid-catalyzed to a base-catalyzed cyclization, or vice versa, may improve the yield. The choice of acid or base can also be critical.
Decomposition of Product The pyrazolo[3,4-c]pyridine core may be unstable under certain conditions. If your product is degrading during the reaction or work-up, try using milder reaction conditions, shorter reaction times, or a modified work-up procedure that avoids harsh acids or bases.
Problem 2: Formation of Regioisomers

Symptoms: Your reaction produces a mixture of isomers, including the desired pyrazolo[3,4-c]pyridine and other pyrazolopyridine isomers (e.g., pyrazolo[3,4-b]pyridine). This is often observed as multiple spots on a TLC plate or multiple peaks in an LC-MS chromatogram with the same mass.

Causality: The formation of regioisomers is a common challenge in the synthesis of pyrazolopyridines and is influenced by the electronic and steric properties of the substituents on both the pyrazole and pyridine precursors.[4] The relative reactivity of the different nucleophilic and electrophilic centers in the starting materials dictates the regiochemical outcome.

Troubleshooting Flowchart:

G start Mixture of Regioisomers Observed substituent_effects Analyze Substituent Effects (Electronic & Steric) start->substituent_effects reaction_conditions Modify Reaction Conditions substituent_effects->reaction_conditions Directing groups not selective enough starting_materials Alter Starting Materials substituent_effects->starting_materials Precursors inherently non-selective separation Optimize Separation reaction_conditions->separation Isomer ratio improved but not resolved sub_reaction_temp Vary Temperature reaction_conditions->sub_reaction_temp sub_reaction_solvent Change Solvent Polarity reaction_conditions->sub_reaction_solvent sub_reaction_catalyst Screen Different Catalysts (Acidic vs. Basic) reaction_conditions->sub_reaction_catalyst starting_materials->separation Alternative precursors still yield mixture sub_starting_protecting_group Introduce/Change Protecting Groups starting_materials->sub_starting_protecting_group sub_starting_precursor_isomer Use a Different Precursor Isomer starting_materials->sub_starting_precursor_isomer sub_separation_chromatography Modify Column Chromatography (Stationary/Mobile Phase) separation->sub_separation_chromatography sub_separation_crystallization Attempt Fractional Crystallization separation->sub_separation_crystallization

Caption: Troubleshooting workflow for addressing regioisomer formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of substituted pyrazolo[3,4-c]pyridines?

A1: Common synthetic strategies often start from either a pre-formed pyrazole or a pre-formed pyridine ring.

  • From Pyrazoles: A widely used method involves the condensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. The substituents on both the aminopyrazole and the dicarbonyl compound will determine the final substitution pattern of the pyrazolo[3,4-c]pyridine.

  • From Pyridines: An alternative approach is the nitrosation of 3-acetamido-4-methylpyridines, followed by rearrangement and cyclization to form the pyrazole ring.

Q2: How can I introduce substituents at specific positions on the pyrazolo[3,4-c]pyridine core?

A2: Regioselective functionalization can be achieved through various methods, often on a pre-formed pyrazolo[3,4-c]pyridine scaffold. For example, starting with a 5-halo-1H-pyrazolo[3,4-c]pyridine allows for selective elaboration at multiple positions. Palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for introducing carbon and nitrogen substituents, respectively.[5] Directed metallation can also be employed for site-specific functionalization.

Q3: My purification by column chromatography is not effective in separating the product from impurities. What can I do?

A3: If standard silica gel chromatography is not providing adequate separation, consider the following:

  • Vary the Mobile Phase: Experiment with different solvent systems, adjusting the polarity gradually. The use of a solvent gradient can often improve separation.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or reverse-phase silica (C18).

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent pairs to find optimal conditions.

  • Preparative TLC or HPLC: For small-scale purifications or very challenging separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed.

Q4: Are there any safety precautions I should be aware of when synthesizing pyrazolo[3,4-c]pyridines?

A4: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures.

  • Handling Reagents: Some of the reagents used in these syntheses can be hazardous. For example, nitrosating agents can be toxic and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Reaction Monitoring: Monitor your reactions carefully, especially those that are exothermic or run under pressure (e.g., microwave synthesis).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a key synthetic route to a pyrazolo[3,4-c]pyridine derivative.

Protocol 1: Synthesis of a Substituted Pyrazolo[3,4-c]pyridine via Nitrosation of a 3-Acetamido-4-methylpyridine

This protocol is adapted from established literature and provides a general procedure.[4] Specific amounts and reaction conditions may need to be optimized for your particular substrate.

Reaction Scheme:

G reactant 3-Acetamido-4-methylpyridine intermediate N-Acetyl-N-nitroso Intermediate reactant->intermediate Nitrosation product Pyrazolo[3,4-c]pyridine intermediate->product Rearrangement & Cyclization

Caption: General reaction scheme for pyrazolo[3,4-c]pyridine synthesis.

Step-by-Step Procedure:

  • Nitrosation:

    • Dissolve the substituted 3-acetamido-4-methylpyridine in an appropriate solvent (e.g., acetic acid).

    • Cool the solution in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at low temperature for the specified time (monitor by TLC).

  • Rearrangement and Cyclization:

    • Allow the reaction mixture to warm to room temperature.

    • Heat the mixture to induce rearrangement of the N-nitroso compound and subsequent cyclization. The optimal temperature and time will depend on the substrate.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system.

References

  • Chapman, D., & Hurst, J. (1980). Pyrazolopyridines. Part 5. Preparation and reactions of pyrazolo[3,4-c]pyridines. Journal of the Chemical Society, Perkin Transactions 1, 2398-2403. [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(51), 34391–34399. [Link]

  • BenchChem. (n.d.). Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis. Retrieved from a relevant BenchChem technical note.
  • Mohamed, M. S., Awad, Y. E. E., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 63-73.
  • BenchChem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Retrieved from a relevant BenchChem technical note.
  • Al-Zaydi, K. M. (2009).
  • Abdel-Aziz, A. A. M., & El-Subbagh, H. I. (2008). Synthesis of new pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives as antimicrobial agents. Acta Pharmaceutica, 58(2), 155-168.

Sources

Technical Support Center: Purification of 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. The pyrazolo[3,4-c]pyridine core is a significant scaffold in medicinal chemistry, and achieving high purity is critical for subsequent applications.[1][2][3] This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound and its derivatives. The advice provided is based on established chromatographic and recrystallization principles, tailored to the structural features of these molecules.

Column Chromatography Issues

Question 1: My this compound derivative is showing significant tailing on the silica gel column. What is causing this and how can I fix it?

Answer: Tailing is a common issue when purifying nitrogen-containing heterocyclic compounds on silica gel. The primary cause is often the interaction of the basic nitrogen atoms in the pyrazolopyridine ring with the acidic silanol groups on the silica surface. This strong interaction slows down the elution of the compound, leading to broad, tailing peaks.

Troubleshooting Steps:

  • Solvent System Modification:

    • Addition of a Basic Modifier: The most effective way to mitigate this is to add a small amount of a basic modifier to your eluent. A common choice is triethylamine (TEA) or ammonia in methanol. Start with a low concentration (e.g., 0.1-1% v/v of TEA) in your solvent system. This will neutralize the acidic sites on the silica gel, leading to sharper peaks.

    • Solvent Choice: Ensure you are using high-purity, chromatography-grade solvents.[4]

  • Stationary Phase Choice:

    • Deactivated Silica: If tailing persists, consider using a deactivated silica gel. You can either purchase commercially available deactivated silica or prepare it by treating standard silica gel with a silylating agent.

    • Alumina: For particularly basic compounds, switching to neutral or basic alumina as the stationary phase can be a good alternative.

  • Loading Technique:

    • Dry Loading: If your compound has poor solubility in the initial eluent, dry loading onto a small amount of silica can lead to better band shapes.[5] Dissolve your crude product in a suitable solvent, add a small amount of silica gel, evaporate the solvent, and then load the dried silica onto the column.

Question 2: I am having difficulty separating my desired this compound from a closely related impurity. How can I improve the resolution?

Answer: Achieving good separation between structurally similar compounds requires careful optimization of your chromatographic conditions.

Troubleshooting Steps:

  • Optimize the Solvent System:

    • TLC Analysis: Before running a column, thoroughly screen different solvent systems using Thin Layer Chromatography (TLC). Aim for a solvent system that gives your desired compound an Rf value between 0.2 and 0.4 and maximizes the difference in Rf values (ΔRf) between your product and the impurity.[6]

    • Solvent Polarity: Experiment with solvent systems of varying polarity. A common starting point for pyrazolopyridine derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1][7]

    • Solvent Selectivity: If changing the polarity doesn't work, try a solvent system with different selectivity. For example, replace ethyl acetate with dichloromethane or a mixture containing a small amount of methanol.

  • Column Parameters:

    • Column Dimensions: Use a longer, narrower column for difficult separations to increase the number of theoretical plates.

    • Flow Rate: A slower flow rate can improve resolution by allowing more time for equilibrium between the stationary and mobile phases.[5]

  • Reverse-Phase Chromatography:

    • If normal-phase chromatography is not providing adequate separation, consider reverse-phase flash chromatography. This is particularly useful for more polar derivatives. A common eluent system is a gradient of acetonitrile in water.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for this compound?

A1: For small to medium-scale purifications (< 5 g), silica gel flash column chromatography is the most common and effective method.[1][8] A typical starting solvent system would be a gradient of ethyl acetate in hexane or petroleum ether. For larger quantities or for final polishing to high purity, recrystallization is often the preferred method, provided a suitable solvent can be found.

Q2: How do I choose a suitable solvent for the recrystallization of my pyrazolopyridine derivative?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9][10]

Solvent Selection Workflow:

  • Initial Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. Common solvents to try include ethanol, methanol, isopropanol, ethyl acetate, acetone, and toluene.

  • Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system (a "good" solvent in which the compound is soluble and a "bad" solvent in which it is insoluble) can be very effective.[9][11] For polar compounds like many pyrazolopyridine derivatives, an alcohol/water mixture is often a good choice.[9]

  • Procedure: Dissolve the compound in a minimal amount of the hot "good" solvent, then slowly add the "bad" solvent until the solution becomes cloudy. Add a few more drops of the hot "good" solvent to clarify the solution, then allow it to cool slowly.[11]

Q3: My this compound derivative seems to be degrading on the silica gel column. What should I do?

A3: Halogenated aromatic compounds can sometimes be sensitive to the acidic nature of silica gel.[6]

Strategies to Minimize Degradation:

  • Deactivated Silica: As mentioned in the troubleshooting guide, using deactivated silica gel can significantly reduce degradation.

  • Minimize Contact Time: Run the column as quickly as possible while still achieving good separation.

  • Alternative Stationary Phases: Consider using alumina or Florisil.

  • Protecting Groups: In some cases, it may be necessary to protect a sensitive functional group (like the N-H of the pyrazole) before chromatography and then deprotect it afterward. A patent for a related compound suggests using an acetyl protecting group to aid in purification.[12]

Q4: I am observing an extra spot on my TLC after workup that I suspect is a de-iodinated or de-brominated impurity. How can I avoid this and purify my desired product?

A4: The carbon-iodine bond can be labile under certain conditions, such as exposure to strong bases, some nucleophiles, or light.[13] The carbon-bromine bond is generally more stable.

Prevention and Purification:

  • Reaction and Workup Conditions: During your synthesis and workup, avoid prolonged exposure to harsh conditions. When using a base, consider milder options if possible. Protect your reaction from light if you suspect photosensitivity.

  • Chromatography: Careful column chromatography, as described above, should allow for the separation of the di-halogenated compound from mono-halogenated impurities due to their different polarities. The di-halogenated compound will likely be less polar.

Data and Protocols

Table 1: Recommended Starting Solvent Systems for Column Chromatography
Compound ClassStationary PhaseEluent System (Gradient)Notes
Non-polar derivatives (e.g., N-alkylated)Silica Gel0-50% Ethyl Acetate in HexaneStart with a low polarity and gradually increase.
Polar derivatives (e.g., with amide or alcohol groups)Silica Gel0-10% Methanol in DichloromethaneMay require a basic modifier like TEA.
Highly Polar or Ionic DerivativesReverse-Phase C18 Silica5-95% Acetonitrile in WaterUseful if normal phase fails.
Protocol 1: General Procedure for Silica Gel Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using TLC.

  • Column Packing: Pack a glass column with silica gel in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (or the eluent) and load it onto the column. Alternatively, perform a dry loading.

  • Elution: Start eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor the elution of your compound by TLC.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent to dissolve it completely.[9][11]

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution by gravity.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[9]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[11][14]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.[14]

  • Drying: Dry the crystals under vacuum.

Visual Guides

Purification_Workflow Start Crude Product (this compound derivative) Is_Solid Is the product a solid? Start->Is_Solid TLC_Analysis TLC Analysis (Multiple Solvent Systems) Separation_OK Good Separation on TLC? TLC_Analysis->Separation_OK Recrystallization_Screen Recrystallization Screen Is_Solid->Recrystallization_Screen Yes Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No / Poor Solubility Good_Crystals Good Crystals Formed? Recrystallization_Screen->Good_Crystals Column_Chromatography->TLC_Analysis Good_Crystals->Column_Chromatography No Pure_Solid Pure Solid Product Good_Crystals->Pure_Solid Yes Pure_Oil_Solid Pure Product (Oil or Solid) Separation_OK->Pure_Oil_Solid Yes Optimize_Solvent Optimize Solvent System (Add modifiers, try different solvents) Separation_OK->Optimize_Solvent No Optimize_Solvent->Column_Chromatography

Caption: Decision workflow for purification method selection.

Column_Troubleshooting Problem Problem Peak Tailing Poor Resolution Decomposition Solution Solutions Add TEA/Ammonia Use Deactivated Silica/Alumina Optimize ΔRf on TLC Use Longer Column Try Reverse Phase Use Deactivated Silica Minimize Contact Time Use Protecting Groups Problem:f0->Solution:f0 Cause: Acidic Silica Problem:f1->Solution:f1 Cause: Similar Polarity Problem:f2->Solution:f2 Cause: Compound Instability

Caption: Common column chromatography problems and solutions.

References

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. [Link]

  • Recrystallization. University of California, Irvine. [Link]

  • Recrystallization. University of Colorado Boulder. [Link]

  • Recrystallization. University of Houston. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • Recrystallization1. University of Missouri–St. Louis. [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]

  • Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines. ResearchGate. [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester. [Link]

  • troubleshooting column chromatography. Reddit. [Link]

  • Tips and Tricks For The Lab: Column Troubleshooting and Alternatives. Scribd. [Link]

  • LC Chromatography Troubleshooting Guide. HALO Columns. [Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Institute of Molecular and Translational Medicine. [Link]

  • Pyrazolopyridine compound and preparation method thereof.

Sources

Technical Support Center: Functionalization of Di-halogenated Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of di-halogenated pyrazolopyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing novel compounds from these versatile scaffolds. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

The di-halogenated pyrazolopyridine core is a valuable starting point for building molecular complexity. However, the presence of two halogen atoms, coupled with the electronic nature of the fused heterocyclic system, can lead to a variety of side reactions. This guide will address the most common challenges in a question-and-answer format, providing both diagnostic advice and actionable solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the functionalization of di-halogenated pyrazolopyridines. Each entry details the potential causes of the issue and provides step-by-step guidance to resolve it.

Issue 1: Poor Regioselectivity in Mono-functionalization of a Di-halogenated Pyrazolopyridine

Question: I am attempting a mono-functionalization (e.g., Suzuki or Buchwald-Hartwig coupling) on my di-halogenated pyrazolopyridine, but I am consistently obtaining a mixture of the two possible regioisomers, as well as the di-substituted product. How can I achieve selective functionalization at a single halogen position?

Answer: Achieving regioselectivity in the mono-functionalization of di-halogenated pyrazolopyridines is a common challenge. The relative reactivity of the two halogen atoms is influenced by a combination of electronic and steric factors, as well as the specific reaction conditions.

Understanding the Causality
  • Inherent Electronic Effects of the Pyrazolopyridine Core: The electron-donating or -withdrawing nature of the pyrazole and pyridine rings influences the electron density at each halogenated carbon. This, in turn, affects the rate of oxidative addition in palladium-catalyzed cross-coupling reactions.

  • Steric Hindrance: A halogen atom situated near a bulky substituent will be sterically hindered, which can slow down its reaction rate compared to a less hindered halogen.

  • Differential Reactivity of Halogens: In cases of di-halogenated pyrazolopyridines with two different halogens (e.g., one bromine and one chlorine), the carbon-halogen bond strength plays a crucial role. The general order of reactivity in palladium-catalyzed couplings is I > Br > Cl > F.[1]

  • Reaction Conditions: The choice of catalyst, ligand, base, and temperature can significantly impact the regioselectivity of the reaction.

Troubleshooting Workflow

Here is a systematic approach to improving regioselectivity:

Step-by-Step Protocol for Optimizing Regioselectivity

  • Analyze Your Substrate:

    • Identify Electronic Bias: Examine the electronic properties of your specific pyrazolopyridine isomer. For instance, in some pyrazolo[1,5-a]pyrimidines, the C3 position is more electron-rich and may undergo electrophilic halogenation more readily, suggesting a potential difference in reactivity for subsequent functionalization.[2][3]

    • Assess Steric Factors: Identify any bulky groups adjacent to one of the halogens.

    • Consider Halogen Identity: If you have two different halogens, target the more reactive one first (I > Br > Cl).[1]

  • Modify Reaction Conditions:

    • Lower the Temperature: Running the reaction at a lower temperature can often enhance selectivity by favoring the kinetically controlled product.

    • Choose a Bulky Ligand: Employing a sterically demanding phosphine ligand on the palladium catalyst can increase selectivity for the less sterically hindered halogen. Examples of bulky ligands include XPhos, SPhos, and tBuXPhos.

    • Use a Milder Base: In some cases, a strong base can promote side reactions. Consider switching from a strong base like sodium tert-butoxide to a milder one like potassium carbonate or cesium carbonate.

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling partner to ensure the reaction goes to completion at the desired position without driving the formation of the di-substituted product.

  • Consider a Two-Step Approach:

    • If direct selective functionalization is not achievable, consider a two-step process involving a metal-halogen exchange at the more reactive position, followed by trapping with an electrophile. This is often more selective than cross-coupling reactions.

Data-Driven Recommendations
Parameter Recommendation for Improved Regioselectivity Rationale
Temperature Start at room temperature and gradually increase if no reaction occurs.Lower temperatures favor kinetic control, enhancing selectivity.
Ligand Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).Bulky ligands can sterically differentiate between the two halogen positions.
Base Use a milder base (e.g., K₂CO₃, Cs₂CO₃) before stronger bases.Stronger bases can sometimes lead to decreased selectivity and side reactions.
Stoichiometry 1.1-1.2 equivalents of the coupling partner.Minimizes di-substitution while driving mono-substitution to completion.
Visualizing the Decision Process

G start Poor Regioselectivity Observed check_halogens Are the two halogens different? start->check_halogens yes_halogens Target the more reactive halogen (I > Br > Cl) check_halogens->yes_halogens Yes no_halogens Are the electronic/steric environments different? check_halogens->no_halogens No lower_temp Lower Reaction Temperature yes_halogens->lower_temp outcome Improved Regioselectivity yes_halogens->outcome yes_env Exploit steric/electronic differences no_halogens->yes_env no_env Consider a statistical mixture is likely no_halogens->no_env No yes_env->lower_temp yes_env->outcome bulky_ligand Use a Bulky Ligand (e.g., XPhos) lower_temp->bulky_ligand mild_base Switch to a Milder Base bulky_ligand->mild_base two_step Consider a Two-Step Metal-Halogen Exchange mild_base->two_step two_step->outcome G start Di-halogenated Pyrazolopyridine pd_insertion Oxidative Addition of Pd(0) start->pd_insertion intermediate Ar-Pd(II)-X Intermediate pd_insertion->intermediate coupling Cross-Coupling (Desired Pathway) intermediate->coupling dehalogenation Dehalogenation (Side Reaction) intermediate->dehalogenation product Functionalized Product coupling->product beta_hydride β-Hydride Elimination (from Amide) dehalogenation->beta_hydride protic_source Protonolysis by Solvent/Base dehalogenation->protic_source protodeboronation Protodeboronation of Boronic Acid dehalogenation->protodeboronation

Sources

7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine solubility and stability issues

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the solubility and stability of 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine is limited in publicly available literature. This guide is therefore based on established principles of organic chemistry, data from structurally similar compounds, and general best practices for handling halogenated heterocyclic compounds. All recommendations should be validated in small-scale experiments before proceeding to a larger scale.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its structure, featuring both a bromine and an iodine atom on a pyrazolopyridine core, offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of novel bioactive molecules. However, the presence of these halogens, particularly the iodo-substituent, can also present challenges in terms of solubility and stability. This technical support guide provides troubleshooting advice and answers to frequently asked questions to help researchers navigate these potential issues.

Chemical Structure and Properties

Solubility_Testing_Workflow Figure 2: Solubility Testing Workflow Start Start with a small, known amount of compound Add_Solvent Add a small volume of solvent (e.g., 100 µL) Start->Add_Solvent Vortex Vortex/Mix thoroughly Add_Solvent->Vortex Observe Observe for dissolution Vortex->Observe Soluble Compound Dissolved (Record solubility) Observe->Soluble Yes Not_Soluble Compound Not Dissolved Observe->Not_Soluble No More_Solvent Add more solvent incrementally Not_Soluble->More_Solvent Heat_Sonication Apply gentle heat or sonication Not_Soluble->Heat_Sonication More_Solvent->Vortex Observe_Again Observe for dissolution Heat_Sonication->Observe_Again Observe_Again->Soluble Yes Insoluble Compound Insoluble (Try a different solvent) Observe_Again->Insoluble No

Figure 2: A general workflow for systematic solubility testing.

Q2: How should I store this compound to ensure its stability?

A2: To maximize the shelf-life and maintain the integrity of the compound, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable.

  • Light: Protect from light at all times by storing in an amber-colored vial or by wrapping the container with aluminum foil. [1][2]* Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.

  • Container: Keep the container tightly sealed to prevent moisture absorption.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation studies are not available, potential pathways can be inferred from the chemistry of related compounds:

  • Photodecomposition: The carbon-iodine bond is the most likely point of degradation upon exposure to light, leading to the formation of a radical species and subsequent side reactions. [1]* Hydrolysis: Under strongly acidic or basic conditions, the pyrazolopyridine ring system could potentially undergo hydrolysis, although this is generally less likely under neutral conditions.

  • Nucleophilic Substitution: The bromo and iodo substituents can be susceptible to displacement by strong nucleophiles, especially at elevated temperatures.

Q4: How can I monitor the stability of my sample?

A4: The stability of the compound can be monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): Periodically run a TLC of your sample against a freshly prepared standard solution to check for the appearance of new, more polar spots which may indicate degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method to assess purity. A decrease in the peak area of the parent compound and the emergence of new peaks would signify degradation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to check for the appearance of new signals or changes in the integration of existing signals that would indicate the formation of degradation products.

Stability_Troubleshooting Figure 3: Decision Tree for Stability Issues Start Suspected Degradation (e.g., color change, new TLC spot) Check_Storage Review Storage Conditions Start->Check_Storage Light_Exposure Was the compound exposed to light? Check_Storage->Light_Exposure Protect_From_Light Action: Store in amber vial/foil wrap. Handle in subdued light. Light_Exposure->Protect_From_Light Yes Heat_Exposure Was the compound exposed to high temperatures? Light_Exposure->Heat_Exposure No Purity_Analysis Perform Purity Analysis (HPLC, NMR, LC-MS) Protect_From_Light->Purity_Analysis Store_Cool Action: Store at recommended low temperature. Heat_Exposure->Store_Cool Yes Heat_Exposure->Purity_Analysis No Store_Cool->Purity_Analysis Pure Is the compound pure? Purity_Analysis->Pure Proceed Proceed with experiment Pure->Proceed Yes Purify_or_Discard Purify if possible, otherwise obtain a fresh sample. Pure->Purify_or_Discard No

Figure 3: A decision tree for troubleshooting suspected stability issues.

References

  • PubChem. This compound. [Link]

  • Labtag Blog. 5 Tips for Handling Photosensitive Reagents. [Link]

  • Wencel-Delord, J., et al. Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry. [Link]

  • Khan Academy. Solubility of organic compounds. [Link]

  • Chemistry For Everyone. How To Predict Solubility Of Organic Compounds?. YouTube. [Link]

  • Palmer, D. C.
  • Joule, J. A., & Mills, K. Heterocyclic Chemistry. Wiley.

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Technical Support Center: Buchwald-Hartwig Amination with 7-Bromopyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Buchwald-Hartwig amination reactions involving 7-bromopyrazolopyridine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-N bond formation with this specific class of electron-deficient, nitrogen-rich heterocyles. The inherent electronic properties and potential for catalyst inhibition by pyrazolopyridines present unique challenges that require careful optimization and a systematic approach to troubleshooting.[1]

This resource is structured to provide rapid answers to common problems through our FAQs, followed by in-depth troubleshooting guides that delve into the underlying chemical principles. Our goal is to equip you with the expertise to not only solve current issues but also to proactively design robust and successful coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction shows no conversion, or stalls at low conversion. What are the most common initial culprits?

A1: This is a frequent issue, often pointing to one of three primary areas:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently or is being deactivated. Ensure your palladium precatalyst and ligands are of high quality and that your reaction is set up under a strictly inert atmosphere (argon or nitrogen), as oxygen can deactivate the catalyst.[2] Using a pre-formed Pd(0) source or, more reliably, a modern palladium precatalyst (e.g., a G3 or G4 precatalyst) can ensure efficient generation of the active catalyst.[3]

  • Suboptimal Base: The choice of base is critical. If it's too weak, the amine may not be deprotonated effectively, halting the catalytic cycle.[4] If it's too strong, it may cause decomposition of your sensitive pyrazolopyridine substrate.[5]

  • Poor Solubility: One or more of your components (aryl bromide, amine, or base) may have poor solubility in the chosen solvent, preventing them from entering the catalytic cycle. This is especially a problem with inorganic bases.[5]

Q2: I'm observing significant hydrodehalogenation (replacement of bromine with hydrogen). How can I prevent this?

A2: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[2] It often arises from a β-hydride elimination pathway competing with reductive elimination.[1][6] To minimize this:

  • Optimize Ligand Choice: Bulky, electron-rich phosphine ligands are designed to promote the final reductive elimination step, which forms your desired C-N bond, making it faster than competing side reactions.[3][4] Consider screening ligands like XPhos, RuPhos, or BrettPhos.

  • Lower Reaction Temperature: High temperatures can sometimes favor decomposition pathways. Try reducing the temperature, although this may require a more active catalyst system or longer reaction time.[5]

  • Amine Stoichiometry: Using a slight excess (1.2-1.4 equivalents) of the amine can help ensure the amination pathway is favored.

Q3: My pyrazolopyridine starting material appears to be decomposing. What's causing this?

A3: Pyrazolopyridine cores can be sensitive to strongly basic conditions, a common requirement for Buchwald-Hartwig reactions.[1]

  • Switch to a Weaker Base: Strong bases like sodium tert-butoxide (NaOtBu) or LHMDS can be too harsh.[3][5] Consider using weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[5][7] These often require higher temperatures to be effective, so a highly active catalyst/ligand system is crucial.[5]

  • Temperature Control: If using a strong base is unavoidable, running the reaction at a lower temperature (e.g., 60-80°C instead of 100-110°C) may prevent decomposition while still allowing for sufficient catalytic activity.[8]

In-Depth Troubleshooting Guides

Guide 1: Systematic Troubleshooting Workflow for Failed Reactions

When a reaction fails, a systematic approach is more effective than random changes. This workflow guides you through a logical sequence of checks and modifications.

Troubleshooting_Workflow Start Reaction Failed (No/Low Conversion) Inertness Check Inert Atmosphere (Degassed Solvent, N2/Ar Purge) Start->Inertness Reagents Verify Reagent Quality (Anhydrous Solvent, Fresh Base/Ligand) Inertness->Reagents Base Is Base Appropriate? Reagents->Base Reagents OK Base_Too_Strong Decomposition? Use Weaker Base (e.g., Cs2CO3, K3PO4) Base->Base_Too_Strong Yes Base_Too_Weak Stalled? Use Stronger Base (e.g., NaOtBu, LHMDS) or Higher Temp Base->Base_Too_Weak No Ligand Screen Ligands (Bulky Biarylphosphines) Base_Too_Strong->Ligand Base_Too_Weak->Ligand Ligand_Screen Try XPhos, RuPhos, BrettPhos, etc. Ligand->Ligand_Screen Solvent Check Solubility & Screen Solvents Ligand_Screen->Solvent No Improvement Solvent_Screen Try Toluene, Dioxane, 2-MeTHF, CPME Solvent->Solvent_Screen Success Reaction Successful Solvent_Screen->Success Improvement

Caption: Logical workflow for troubleshooting failed reactions.

Guide 2: Optimizing Reaction Parameters for 7-Bromopyrazolopyridines

The success of the Buchwald-Hartwig amination hinges on the interplay between four key parameters: the palladium source/ligand, base, solvent, and temperature.

1. Catalyst and Ligand Selection

The ligand is arguably the most critical variable. For electron-deficient heteroaryl halides like 7-bromopyrazolopyridine, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[6][9] They accelerate the rate-limiting reductive elimination step, outcompeting side reactions.[3][4]

  • Mechanism Insight: The ligand's steric bulk promotes the formation of a low-coordinate, highly reactive L-Pd(0) species, while its electron-donating ability facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

Ligand FamilyRecommended LigandsKey Strengths & Use Cases
Buchwald Biarylphosphines XPhos, SPhos, RuPhosGeneral-purpose, highly active ligands for a wide range of primary and secondary amines.[2][4] A good starting point for screening.
Specialized Ligands BrettPhos, tBuBrettPhosBrettPhos is excellent for coupling primary amines.[10] tBuBrettPhos is often effective for less nucleophilic amines like amides.[2]
Ferrocene-Based Ligands DavePhosCan be effective for NH-heterocycles and offers different steric and electronic properties.[2]

Palladium Source: Using modern palladium precatalysts (e.g., XPhos Pd G3) is highly recommended. These are air-stable solids that efficiently generate the active Pd(0) catalyst in solution, leading to more reproducible results than using sources like Pd(OAc)₂ or Pd₂(dba)₃.[3]

2. Base Selection

The base's role is to deprotonate the amine, forming the active nucleophile.[4] However, with the base-sensitive pyrazolopyridine core, a balance must be struck between reactivity and substrate stability.

BaseTypepKaH (approx.)ProsCons
NaOtBu Strong19Highly effective, often allows for lower reaction temperatures.[3]Can cause decomposition of base-sensitive substrates.[5]
LHMDS Strong26Very strong, non-nucleophilic; useful when other strong bases fail.[5]High risk for sensitive functional groups.[5]
K₃PO₄ Weak12.3Excellent for substrates with base-sensitive groups.[5]Often requires higher temperatures and a very active catalyst system.[5]
Cs₂CO₃ Weak10.2Mild and often shows good solubility.[3][7] A top choice for sensitive heterocycles.[5][11]May require more forcing conditions (heat, high catalyst load).[7]

Expert Tip: For 7-bromopyrazolopyridines, begin screening with weaker bases like K₃PO₄ or Cs₂CO₃ in combination with a highly active ligand like XPhos or RuPhos at a higher temperature (e.g., 100 °C). If reactivity is low, cautiously move to a stronger base like NaOtBu at a lower temperature (e.g., 80 °C).

3. Solvent and Temperature

Solvents must be anhydrous and thoroughly degassed to prevent catalyst poisoning.[2] The primary choice depends on the solubility of all components and the required temperature range.

  • Common Solvents: Aprotic solvents like toluene, 1,4-dioxane, and THF are standard.[2] Toluene is often preferred for its high boiling point, which is suitable for less reactive combinations.[2]

  • Greener Alternatives: Solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) are excellent, often higher-performing alternatives to THF and dioxane.[5]

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine can coordinate to the palladium center and inhibit catalysis.[3][5]

  • Temperature: Typical temperatures range from 80-110 °C.[3] Reactions with weaker bases or challenging substrates often require higher temperatures.[12] Conversely, if substrate decomposition is observed with a strong base, lowering the temperature is a key strategy.[8]

General Experimental Protocol

This protocol serves as a robust starting point for the amination of 7-bromopyrazolopyridine. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

Materials:

  • 7-Bromopyrazolopyridine (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., Toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • To the reaction vial, add the 7-bromopyrazolopyridine, amine (if solid), palladium precatalyst, base, and stir bar.

  • Seal the vial with a screw cap containing a PTFE septum.

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Through the septum, add the degassed solvent, followed by the amine (if liquid), via syringe.

  • Place the vial in a preheated oil bath or heating block set to 100 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Catalytic_Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(Br) Pd0->OA_Complex Amine_Complex [L-Pd(II)(Ar)(H2NR)]+ Br- OA_Complex->Amine_Complex LE Ligand Exchange OA_Complex->LE OA_Complex->Ar-Br Ar-Br Amido_Complex L-Pd(II)(Ar)(HNR) Amine_Complex->Amido_Complex Deprot Deprotonation Amine_Complex->Deprot Amine_Complex->H2NR H2NR Amido_Complex->Pd0 Ar-NRH RE Reductive Elimination Amido_Complex->RE Amido_Complex->Base Base OA Oxidative Addition OA->Pd0

Caption: The Buchwald-Hartwig amination catalytic cycle.

References

  • Condition Optimization for Buchwald-Hartwig Reactions. WuXi AppTec via YouTube. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]

  • Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. ResearchGate. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. ChemistryMadeSimple via YouTube. [Link]

  • Effect of various bases in the Buchwald coupling reaction. ResearchGate. [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC - NIH. [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

Sources

Technical Support Center: Catalyst Stability in Reactions with 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalytic reactions involving 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshooting strategies for preventing catalyst deactivation, a common challenge when working with complex N-heterocyclic substrates.

The unique structure of this compound, featuring two distinct halogen atoms and multiple Lewis-basic nitrogen sites, presents specific challenges for catalyst stability, particularly in palladium-catalyzed cross-coupling reactions. This document offers a structured approach to diagnosing and solving these issues to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning black and the conversion has stalled. What is happening?

A1: The formation of a black precipitate is a classic sign of catalyst deactivation via the agglomeration of the active Pd(0) species into inactive palladium black.[1] This is one of the most common failure modes in palladium catalysis.[2]

Root Causes:

  • Ligand Degradation or Dissociation: The phosphine ligands that stabilize the catalytically active monomeric Pd(0) complex can degrade (e.g., oxidize) or dissociate, especially at elevated temperatures.[1] Without this protective ligand shell, the palladium atoms aggregate.[3]

  • Inefficient Reduction of Precatalyst: If you are using a Pd(II) source (like Pd(OAc)₂), its reduction to the active Pd(0) state may be incomplete or inefficient, leading to side reactions and the formation of palladium black.[4][5]

  • Substrate-Induced Deactivation: The pyrazolo[3,4-c]pyridine core contains multiple nitrogen atoms that can act as Lewis bases. These sites can coordinate too strongly to the palladium center, displacing necessary ligands and leading to catalyst inhibition or decomposition.[6]

Initial Recommendation: Immediately assess your ligand choice and reaction setup. Using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) can enhance catalyst stability and prevent aggregation.[1][7] Also, verify that your reaction is under a strictly inert atmosphere, as trace oxygen can accelerate ligand oxidation and catalyst decomposition.[8]

Q2: Which halide is more reactive in this compound, and how does this affect my reaction strategy?

A2: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: C–I > C–Br > C–Cl. Therefore, the C3-iodo position is significantly more reactive than the C7-bromo position. This differential reactivity is a powerful tool for selective, stepwise functionalization.

You can selectively perform a cross-coupling reaction (e.g., Suzuki or Sonogashira) at the C3-iodo position under milder conditions while leaving the C7-bromo position intact for a subsequent, different coupling reaction under more forcing conditions.

Strategic Implication: To target the C3-iodo position, use milder conditions (e.g., lower temperature, shorter reaction time) and a catalyst system known for high reactivity with aryl iodides. If you aim to functionalize both positions in one pot, you will need to use more forcing conditions and a higher equivalent of the coupling partner.

Q3: I am observing significant amounts of homocoupling of my boronic acid (in Suzuki reactions) or alkyne (in Sonogashira reactions). What causes this?

A3: Homocoupling is a common side reaction that consumes your starting material and complicates purification.

  • In Suzuki Reactions: The homocoupling of boronic acids to form a biaryl byproduct is often promoted by the presence of Pd(II) species and oxygen.[5] If your Pd(II) precatalyst is not efficiently reduced to Pd(0), or if there is oxygen in your reaction, the Pd(II) can mediate this undesired coupling.[9]

  • In Sonogashira Reactions: The homocoupling of terminal alkynes (Glaser coupling) is primarily mediated by the copper(I) co-catalyst in the presence of oxygen.[8]

Preventative Measures:

  • Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[1]

  • Use of Precatalysts: Employ modern palladium precatalysts (e.g., Buchwald G3/G4 precatalysts) that are designed for clean and efficient generation of the active Pd(0) species.[10]

  • For Sonogashira: Minimize the concentration of free copper or use a copper-free protocol if homocoupling is persistent. Slow addition of the alkyne can also help.[8]

Troubleshooting Guide: Low or No Product Yield

When a reaction with this compound fails, a systematic approach is crucial. Use the following guide and the accompanying workflow diagram to diagnose the issue.

Problem: The reaction shows low conversion, stalls prematurely, or fails to initiate.

This is a multifaceted problem that requires checking the entire experimental setup, from reagents to reaction conditions.

  • Substrate Integrity: Confirm the purity of your this compound. Impurities from its synthesis, such as residual acids or bases, can act as catalyst poisons.[11] Run a quick ¹H NMR or LC-MS.

  • Coupling Partner: For Suzuki reactions, ensure the boronic acid or ester is not degraded (protodeboronation). For Sonogashira, verify the purity of the terminal alkyne.

  • Solvents and Bases: Use anhydrous, degassed solvents.[4] The choice and quality of the base are critical; ensure it is fresh and anhydrous. For instance, aged or poor-quality triethylamine in Sonogashira reactions can inhibit the reaction.[12] Some sources recommend distilling the amine base before use.[8]

The catalyst system—the combination of palladium source, ligand, base, and solvent—is the heart of the reaction.

ParameterRecommendation & Rationale
Palladium Source Use a reliable Pd(0) source or a modern Pd(II) precatalyst (e.g., Pd₂(dba)₃, Buchwald precatalysts).[10] These ensure more efficient and reproducible generation of the active catalyst compared to simple salts like Pd(OAc)₂.[13]
Ligand Choice N-heterocyclic substrates often require specialized ligands. Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) are excellent starting points. They stabilize the Pd(0) center, prevent aggregation, and promote the difficult oxidative addition step.[1][14]
Ligand:Metal Ratio An insufficient amount of ligand can lead to catalyst decomposition.[4] A typical starting point is a 1:1 to 2:1 ligand-to-palladium ratio. If catalyst blackening is observed, increasing the ligand loading may help.
Base Selection The base plays a crucial role in the catalytic cycle. For Suzuki, inorganic bases like K₃PO₄ or Cs₂CO₃ are often robust.[1] For Sonogashira, an organic amine base like Et₃N or DIPEA is standard.[15] The base must be strong enough to facilitate the key transmetalation step but not so harsh that it degrades the substrate or catalyst.
Temperature While higher temperatures can increase reaction rates, they also accelerate catalyst decomposition pathways.[1] If you suspect thermal instability, try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration.

The following protocol provides a robust starting point for a Suzuki-Miyaura coupling at the C3-iodo position.

Protocol: Selective Suzuki-Miyaura Coupling

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a finely ground, anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with high-purity argon or nitrogen at least three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand if required.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visual Guides

Troubleshooting Workflow for Failed Reactions

This decision tree provides a logical path for diagnosing issues with your experiment.

G cluster_catalyst Catalyst System Evaluation start Reaction Failed (Low/No Yield) reagent_check Step 1: Verify Reagents (Substrate, Solvent, Base Purity) start->reagent_check catalyst_check Step 2: Evaluate Catalyst System reagent_check->catalyst_check Reagents OK color_check Reaction Mixture Color? catalyst_check->color_check conditions_check Step 3: Optimize Conditions success Reaction Successful conditions_check->success Optimized black Black Precipitate (Pd Black) color_check->black Black clear Homogeneous / Clear color_check->clear Not Black ligand Increase Ligand Loading or Switch to Bulky Ligand (e.g., XPhos) black->ligand clear->conditions_check precatalyst Use Modern Precatalyst (e.g., Pd G3/G4) ligand->precatalyst precatalyst->conditions_check Re-attempt

Caption: A workflow for troubleshooting failed cross-coupling reactions.

Key Catalyst Deactivation Pathways

This diagram illustrates how the active catalyst can be diverted into inactive states.

Deactivation cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Active Active L₂Pd(0) Catalyst OA Oxidative Addition Active->OA Decomp Ligand Dissociation/ Degradation Active->Decomp Poison N-Coordination/ Poisoning Active->Poison TM Transmetalation OA->TM RE Reductive Elimination TM->RE RE->Active Agg Pd(0) Agglomeration (Palladium Black) Decomp->Agg

Caption: Common pathways leading to palladium catalyst deactivation.

References

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Di-halogenated Scaffolds: 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine in Focus

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In modern medicinal chemistry, the strategic functionalization of heterocyclic cores is paramount for the rapid generation of diverse compound libraries and the optimization of lead candidates. Di-halogenated heterocyclic scaffolds serve as exceptionally versatile building blocks, enabling sequential and site-selective introduction of molecular complexity through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine with other di-halogenated scaffolds. We will explore the fundamental principles governing their reactivity, provide supporting experimental data for their application, and detail robust protocols for their use in synthesis. The focus is to equip researchers, scientists, and drug development professionals with the technical insights required to select the optimal scaffold for their specific synthetic campaigns.

Introduction: The Strategic Value of Di-halogenated Heterocycles

Heterocyclic compounds are a cornerstone of fragment-based drug discovery (FBDD) and lead optimization, largely due to their prevalence in biologically active molecules and their ability to engage in a wide variety of intermolecular interactions.[1][2][3] The pyrazolo[3,4-c]pyridine core, a structural isomer of purine, has garnered significant attention as a privileged scaffold in the development of therapeutics targeting purine-binding proteins like kinases.[1]

The introduction of two distinct halogen atoms onto such a scaffold, as in this compound, creates a powerful tool for vectorial synthesis. This "orthogonal" handle allows for controlled, stepwise elaboration of the core, enabling the exploration of chemical space around the scaffold in a highly predictable manner. This is crucial for establishing Structure-Activity Relationships (SAR) during drug development.[4]

The Principle of Orthogonal Reactivity: A Mechanistic Overview

The utility of di-halogenated scaffolds hinges on the differential reactivity of the carbon-halogen (C-X) bonds in palladium-catalyzed cross-coupling reactions. The rate-determining step in most of these catalytic cycles is the oxidative addition of the C-X bond to the Pd(0) catalyst.[5][6]

The established order of reactivity for this step is: C-I > C-Br > C-OTf > C-Cl [7][8][9]

This reactivity trend is primarily governed by the bond dissociation energy (BDE) of the respective carbon-halogen bond; the weaker the bond, the faster the oxidative addition.[5][6] The C-I bond is significantly weaker than the C-Br bond, allowing for highly selective reactions at the iodinated position under mild conditions, while leaving the brominated position intact for a subsequent, more forcing reaction. This chemoselectivity is the foundation of sequential cross-coupling strategies.

Featured Scaffold: this compound

This scaffold exemplifies the principle of orthogonal reactivity. The C-3 iodo group is poised for selective functionalization, while the C-7 bromo group serves as a secondary reaction site. This allows for the independent introduction of substituents at two distinct vectors of the molecule.

G start Di-halogenated Scaffold + Arylboronic Acid (1 eq.) step1 Step 1: First Suzuki Coupling - Mild Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., Na2CO3) - Low Temperature (e.g., 60°C) start->step1 intermediate Mono-arylated Intermediate step1->intermediate step2 Step 2: Second Suzuki Coupling - Add 2nd Arylboronic Acid (1 eq.) - More Robust Catalyst (e.g., Pd(dppf)Cl2) - Higher Temperature (e.g., 100°C) intermediate->step2 product Di-arylated Product step2->product

Figure 2: General workflow for a two-step sequential Suzuki coupling.

Data Presentation: Comparative Reaction Outcomes

The following table summarizes typical outcomes for the sequential coupling. The key metrics are the yield of the mono-arylated intermediate after the first step and the overall yield of the di-arylated product. High selectivity in Step 1 is critical to avoid the formation of undesired di-arylated byproduct from the start.

ScaffoldHalogenation PatternStep 1 Selectivity (Mono-arylation Yield)Step 2 Overall Yield (Di-arylation)Causality & Experimental Insights
Scaffold A: this compound 3-Iodo, 7-Bromo>95% (at C-3)~85-90%The large difference in C-I vs C-Br bond energy allows for a wide operational window. Mild conditions selectively cleave the C-I bond, ensuring high yield and purity of the intermediate. [7]
Scaffold B: 2,6-Dibromopyridine 2-Bromo, 6-Bromo~70-80% (statistical mixture + homo-coupling)~60-70%With two identical C-Br bonds, selectivity is poor. The reaction often yields a mixture of starting material, mono-arylated, and di-arylated product in the first step, complicating purification. [10]Controlling mono-substitution requires careful stoichiometry and is often low-yielding.
Scaffold C: 2,4-Dichloropyrimidine 2-Chloro, 4-ChloroPosition 4 is more reactive (~85-90%)~75-80%The C4-Cl bond is more activated than the C2-Cl bond due to the α-nitrogen effect. [8]This provides good, but not perfect, selectivity. C-Cl bond activation requires more forcing conditions overall, which can limit functional group tolerance compared to the bromo-iodo scaffold. [11][12]

Expert Analysis: The data clearly demonstrates the synthetic advantage of Scaffold A . The orthogonal reactivity of the iodo and bromo groups provides superior control over the reaction outcome, leading to higher yields and cleaner product profiles. This minimizes the need for complex purifications and simplifies the path to the desired di-substituted target molecule. While scaffolds with identical halogens (Scaffold B) or less differentiated halogens (Scaffold C) are useful, they often require more extensive optimization or lead to lower overall efficiency. [8][10]

Detailed Experimental Protocol: Sequential Suzuki-Miyaura Coupling of this compound

This protocol describes a reliable, self-validating procedure for the sequential, one-pot synthesis of a 3,7-diaryl-1H-pyrazolo[3,4-c]pyridine.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid #1 (1.1 eq)

  • Arylboronic Acid #2 (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.04 eq)

  • Sodium Carbonate (Na₂CO₃) (4.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

Step 1: Selective Coupling at the C-3 (Iodo) Position

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), Arylboronic Acid #1 (1.1 eq), Pd(PPh₃)₄ (0.03 eq), and Na₂CO₃ (2.0 eq).

  • Add anhydrous 1,4-Dioxane and degassed water in a 4:1 ratio (v/v). The solution should be thoroughly degassed via three freeze-pump-thaw cycles or by bubbling with inert gas for 20 minutes.

  • Heat the reaction mixture to 60 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours, showing full consumption of the starting material and formation of the mono-arylated product, 7-bromo-3-aryl-1H-pyrazolo[3,4-c]pyridine.

    • Self-Validation Check: A successful reaction will show >95% conversion to a single new spot on TLC/LC-MS with minimal formation of the di-arylated byproduct.

Step 2: Coupling at the C-7 (Bromo) Position 5. Once Step 1 is complete, cool the reaction mixture to room temperature. 6. To the same flask, add Arylboronic Acid #2 (1.2 eq), Pd(dppf)Cl₂ (0.04 eq), and additional Na₂CO₃ (2.0 eq). 7. Re-degas the flask atmosphere. 8. Heat the reaction mixture to 100 °C and stir vigorously. 9. Monitor the reaction progress by TLC or LC-MS. This second coupling is typically complete within 6-12 hours. 10. Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. 11. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 12. Purify the crude residue by flash column chromatography on silica gel to yield the final 3,7-diaryl-1H-pyrazolo[3,4-c]pyridine product.

Conclusion and Authoritative Recommendation

For researchers engaged in the synthesis of complex heterocyclic molecules, particularly within a drug discovery context, the choice of building block is a critical determinant of synthetic efficiency. The comparative data and mechanistic principles outlined in this guide establish This compound as a superior scaffold for controlled, sequential functionalization.

Its well-differentiated halogen atoms provide a robust and predictable platform for introducing molecular diversity. This high degree of chemoselectivity translates into higher yields, cleaner reactions, and simplified purification protocols compared to scaffolds with identical or less-differentiated halogen substituents. As a Senior Application Scientist, I confidently recommend this scaffold for synthetic campaigns that demand precision, efficiency, and reliable scalability.

References

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  • Ananikov, V. P., & Orlov, N. V. (2015). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 2(1), 28-36.
  • Ananikov, V. P., & Orlov, N. V. (2015). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 2(1), 28-36.
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  • Rao, R. M., et al. (2012). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 272-278.
  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(51), 35835-35839.
  • ResearchGate. (n.d.). Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. Retrieved January 16, 2026.
  • Gomaa, A. M. (2016). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Journal of Cancer Science & Therapy, 8(11), 264-272.
  • Dong, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1167-1191.
  • Hartwig, J. F. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein journal of organic chemistry, 12, 2809–2825.
  • Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6434-6449.
  • Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical science, 7(10), 6434–6449.
  • PharmaBlock. (n.d.). Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. Retrieved January 16, 2026.
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A Comparative Guide to the Selectivity Profiling of Kinase Inhibitors Derived from 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrazolopyridine Scaffold in Kinase Inhibition

The pyrazolopyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the design of potent kinase inhibitors. Its unique bicyclic aromatic system, rich in nitrogen atoms, provides a versatile framework for establishing critical hydrogen bond interactions within the ATP-binding pocket of various kinases. The specific derivative, 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine, offers two reactive sites (the bromo and iodo groups) for synthetic diversification, enabling the generation of extensive libraries of compounds with tailored potencies and selectivities. Research has demonstrated that derivatives of pyrazolopyridines can effectively target a range of kinases implicated in diseases such as cancer and neurodegenerative disorders. For instance, various pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs), Src family kinases (SFKs), glycogen synthase kinase-3 (GSK-3), and TANK-binding kinase 1 (TBK1).[1][2][3][4]

This guide provides a comprehensive comparison of methodologies for profiling the selectivity of kinase inhibitors derived from this promising scaffold. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and compare the performance of these inhibitors against relevant alternatives.

Understanding the "Why": The Rationale Behind Selectivity Profiling

Kinase inhibitors are seldom completely specific for a single target.[5] The human kinome consists of over 500 members, and the high degree of conservation in the ATP-binding site often leads to off-target interactions.[6] While polypharmacology can sometimes be advantageous, unintended kinase inhibition can lead to toxicity and adverse side effects. Therefore, rigorous selectivity profiling is paramount during drug development to:

  • Identify Primary and Secondary Targets: Understand the full spectrum of a compound's biological activity.

  • Predict Potential Off-Target Liabilities: Mitigate the risk of unforeseen toxicities.

  • Elucidate Mechanism of Action: Correlate observed cellular phenotypes with the inhibition of specific kinases.

  • Guide Lead Optimization: Systematically modify the chemical structure to enhance selectivity for the desired target(s) while minimizing off-target effects.

Key Methodologies for Kinase Inhibitor Selectivity Profiling

Several robust platforms are available for assessing the selectivity of kinase inhibitors. This guide will focus on three widely adopted and complementary techniques: KINOMEscan™, KiNativ™, and Cellular Thermal Shift Assay (CETSA).

KINOMEscan™: A High-Throughput Competition Binding Assay

The KINOMEscan™ platform is an in vitro, high-throughput method that quantitatively measures the binding interactions between a test compound and a large panel of kinases.[7][8][9] This technology is not dependent on enzyme activity and can therefore be used to profile both active and inactive kinase conformations.

Workflow Overview:

Caption: KINOMEscan™ Workflow Diagram

Experimental Protocol: KINOMEscan™ Profiling

  • Compound Preparation: Solubilize the this compound-derived inhibitor in DMSO to a stock concentration of 10 mM.

  • Assay Plate Preparation: Prepare serial dilutions of the test compound in an appropriate assay buffer.

  • Binding Reaction: In each well of a multi-well plate, combine the test compound with a specific kinase that is fused to a T7 bacteriophage. An immobilized, active-site directed ligand is also included in the reaction.

  • Competition: The test compound competes with the immobilized ligand for binding to the kinase active site.

  • Capture and Wash: The mixture is passed through a capture resin that binds the immobilized ligand. Unbound components, including the kinase-phage fusion if displaced by the test compound, are washed away.

  • Elution and Quantification: The captured kinase-phage fusions are eluted and quantified using quantitative PCR (qPCR) of the phage DNA.[10] The amount of captured kinase is inversely proportional to the binding affinity of the test compound.

  • Data Analysis: The results are typically expressed as percent inhibition relative to a DMSO control. A lower amount of recovered kinase indicates stronger binding of the inhibitor.

Data Presentation: Comparative Selectivity of a Hypothetical Pyrazolopyridine Inhibitor (Compound X)

Kinase Target% Inhibition at 1 µM (Compound X)Alternative Inhibitor% Inhibition at 1 µM (Alternative)
GSK-3β 95% CHIR-9902198%
CDK2 88% Roscovitine92%
SRC 45%Dasatinib99%[11]
p38α 15%SB20358090%
VEGFR2 5%Sunitinib95%

This is illustrative data and does not represent actual experimental results.

KiNativ™: In Situ Kinase Profiling in a Native Environment

KiNativ™ is a chemoproteomics platform that enables the profiling of kinase inhibitors against native kinases within a complex biological sample, such as a cell lysate.[12][13][14] This approach provides a more physiologically relevant assessment of inhibitor binding by preserving native protein conformations, post-translational modifications, and protein-protein interactions.[14]

Workflow Overview:

Caption: KiNativ™ Workflow Diagram

Experimental Protocol: KiNativ™ Profiling

  • Cell Culture and Lysis: Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to the targeted kinase) and prepare a cell lysate under non-denaturing conditions.

  • Inhibitor Treatment: Aliquot the cell lysate and treat with various concentrations of the this compound-derived inhibitor or a vehicle control (DMSO). Incubate to allow for inhibitor binding.

  • Probe Labeling: Add a biotinylated ATP or ADP acyl-phosphate probe to the treated lysates.[15] This probe covalently labels the conserved lysine residue in the ATP-binding site of active kinases.[6][12]

  • Proteolysis: Digest the protein samples into peptides using an enzyme such as trypsin.

  • Enrichment: Use streptavidin-coated beads to enrich for the biotinylated peptides derived from the labeled kinases.

  • Mass Spectrometry: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

  • Data Analysis: The relative abundance of each labeled kinase peptide is determined. A decrease in the signal for a particular kinase in the inhibitor-treated sample compared to the control indicates that the inhibitor has bound to that kinase and prevented probe labeling. IC50 values can be determined from dose-response curves.[6]

Cellular Thermal Shift Assay (CETSA): Monitoring Target Engagement in Live Cells

CETSA is a powerful technique for verifying target engagement of a drug in a cellular context.[16][17][18] The principle is based on the ligand-induced thermal stabilization of the target protein.[19][20] When a ligand binds to its target protein, the protein's melting point typically increases.

Workflow Overview:

Caption: CETSA Workflow Diagram

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with the this compound-derived inhibitor or a vehicle control for a defined period.

  • Heating: Aliquot the treated cells and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Lysis: Lyse the cells to release the intracellular proteins.

  • Centrifugation: Separate the soluble protein fraction from the precipitated (unfolded) proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target kinase remaining in the soluble fraction using a specific antibody-based method such as Western blotting or an immunoassay.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.[17]

Data Presentation: Comparative Thermal Stabilization by Compound X

Target KinaseTagg (°C) - VehicleTagg (°C) - Compound XΔTagg (°C)
GSK-3β 48.555.2+6.7
CDK2 50.154.8+4.7
SRC 52.352.8+0.5

Tagg represents the aggregation temperature. This is illustrative data.

Comparison of Selectivity Profiling Platforms

FeatureKINOMEscan™KiNativ™CETSA
Principle Competition BindingActivity-Based Probe LabelingThermal Stabilization
Format In vitro (recombinant kinases)In situ (native kinases in lysates)In situ (native kinases in intact cells)
Throughput High (up to ~500 kinases)[7]Moderate to HighLow to Moderate
Information Binding Affinity (Kd)Target Occupancy (IC50)Target Engagement
Physiological Relevance LowerModerateHigh
Key Advantage Broadest kinome coverage[8]Profiles native kinasesConfirms target engagement in live cells
Key Limitation Lacks cellular contextRequires a suitable probeLower throughput

Case Study: Profiling a Pyrazolopyrimidine as a Selective SRC Family Kinase Inhibitor

Recent studies have explored pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of SRC family kinases (SFKs) for the treatment of glioblastoma.[2][21][22] Let's consider a hypothetical inhibitor from this class, SI221.[2]

  • Initial Screening (KINOMEscan™): SI221 would be screened against a broad kinase panel (e.g., scanMAX with 468 kinases) to identify its primary targets and assess its overall selectivity.[8] The results might show high affinity for SRC, LCK, and FYN (all SFK members) with minimal binding to other kinases.

  • In Situ Validation (KiNativ™): To confirm that SI221 engages with SFKs in a more physiological context, a KiNativ™ experiment would be performed using a glioblastoma cell line lysate. This would verify that the inhibitor can access and bind to the native, endogenously expressed kinases.

  • Cellular Target Engagement (CETSA): Finally, CETSA would be employed on intact glioblastoma cells treated with SI221 to demonstrate that the compound crosses the cell membrane and binds to its intended targets in a live-cell environment. A significant thermal shift for SRC, LCK, and FYN would provide strong evidence of target engagement.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. A multi-faceted approach to selectivity profiling, combining high-throughput in vitro screening with in situ and in-cell validation, is crucial for a comprehensive understanding of a compound's biological activity. By integrating data from platforms like KINOMEscan™, KiNativ™, and CETSA, researchers can make more informed decisions during lead optimization, ultimately increasing the likelihood of developing safe and effective kinase-targeted therapies. The continued evolution of these profiling technologies, including real-time CETSA and mass spectrometry-based CETSA, will further enhance our ability to dissect the complex interplay between kinase inhibitors and the human kinome.[17][19]

References

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]

  • Eurofins Discovery. Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]

  • Patricelli, M. P., et al. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. PMC, NIH. [Link]

  • ResearchGate. The KiNativ approach to kinase inhibitor profiling. [Link]

  • Jacoby, E., et al. Extending kinome coverage by analysis of kinase inhibitor broad profiling data. PubMed. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Jafari, R., et al. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • AACR Journals. Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research. [Link]

  • National Institutes of Health. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. [Link]

  • ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • National Institutes of Health. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PMC. [Link]

  • HMS LINCS Project. KiNativ data. [Link]

  • Marketwired. Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling. [Link]

  • PubMed. Selectivity Criterion for pyrazolo[3,4-b]pyrid[az]ine Derivatives as GSK-3 Inhibitors: CoMFA and Molecular Docking Studies. [Link]

  • PubMed. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. [Link]

  • MDPI. Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. [Link]

  • National Institutes of Health. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]

  • Fabian, M. A., et al. A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Semantic Scholar. Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. [Link]

  • National Institutes of Health. Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • National Center for Biotechnology Information. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. [Link]

  • PubMed. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. [Link]

  • National Institutes of Health. CDK7 inhibitors as anticancer drugs. PMC. [Link]

  • ResearchGate. 3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. [Link]

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Navigating the Kinase Inhibitory Landscape: A Comparative Guide to 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine Analogs and the Broader Pyrazolopyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a close structural resemblance to the purine bases that are fundamental to a vast array of biological processes. This structural mimicry makes it an attractive starting point for the design of kinase inhibitors, which often target the ATP-binding site of these enzymes. The 7-bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine derivative, in particular, represents a versatile synthetic platform, with the two halogen atoms serving as orthogonal handles for the introduction of diverse chemical moieties through modern cross-coupling methodologies. This guide will delve into the synthetic strategies for derivatizing this scaffold and provide a comparative analysis of the biological activities of related pyrazolopyridine analogs, offering insights into their potential as kinase inhibitors.

The Synthetic Versatility of the this compound Scaffold

The true utility of the this compound scaffold lies in its potential for selective functionalization at multiple positions. This "vectorial functionalization" allows for the systematic exploration of the chemical space around the core structure, a key strategy in fragment-based drug discovery (FBDD) and lead optimization.[1] The bromine and iodine atoms at the C7 and C3 positions, respectively, are particularly amenable to a variety of palladium-catalyzed cross-coupling reactions.

Key synthetic transformations that can be employed to generate a library of diverse analogs include:

  • Suzuki-Miyaura Cross-Coupling: The iodine at the C3 position is generally more reactive than the bromine at C7, allowing for selective Suzuki-Miyaura coupling with a wide range of boronic acids and esters to introduce aryl, heteroaryl, or alkyl groups.[1][2] This allows for the exploration of the solvent-exposed region of a kinase binding pocket.

  • Buchwald-Hartwig Amination: The bromine at the C7 position can be readily converted to a variety of amino-substituents through Buchwald-Hartwig amination.[1] This is a crucial reaction for installing groups that can form key hydrogen bond interactions within the hinge region of a kinase.

  • Negishi Cross-Coupling: Following a selective metalation at the C7 position, Negishi cross-coupling can be employed to introduce further carbon-based substituents.[1]

This multi-faceted derivatization potential allows for a "hit-to-lead" strategy, where an initial fragment hit can be elaborated along different vectors to enhance potency and selectivity.[1]

Caption: Synthetic pathways for the diversification of the this compound scaffold.

A Note on the Biological Activity of this compound Analogs

Despite the clear synthetic potential of the this compound scaffold, a comprehensive search of the public scientific literature reveals a notable absence of studies detailing the biological activities of its direct analogs. While the synthetic methodologies for its diversification are established, there is a lack of published data, such as IC50 values against specific kinase targets, that would allow for a direct comparative analysis of this particular series.

Comparative Biological Activity of the Broader Pyrazolopyridine Scaffold

To provide a valuable perspective on the potential of this class of compounds, we will now turn our attention to the more extensively studied isomers, particularly the 1H-pyrazolo[3,4-b]pyridine scaffold. This isomer has been the subject of numerous drug discovery efforts, yielding potent inhibitors of various kinases. The structure-activity relationship (SAR) insights gained from these studies can serve as a valuable guide for future investigations into the biological potential of 1H-pyrazolo[3,4-c]pyridine analogs.

Pyrazolo[3,4-b]pyridine Analogs as Kinase Inhibitors

Derivatives of the 1H-pyrazolo[3,4-b]pyridine core have demonstrated inhibitory activity against a range of important cancer-related kinases. Below, we compare the activity of several analogs against different kinase targets.

Compound IDTarget Kinase(s)IC50 (nM)Cellular ActivityReference
Compound C03 TRKA56Proliferation of Km-12 cell line (IC50 = 0.304 µM)[3]
Compound 7n FGFR11.1H1581 cell proliferation (IC50 = 13.0 nM)[4]
Compound 15y TBK10.2Antiproliferative effect on A172, U87MG, A375, A2058, and Panc0504 cell lines[5]
Compound 4 CDK5, GSK-3410, 1500Not specified[6]

Key Insights from the SAR of Pyrazolo[3,4-b]pyridine Analogs:

  • Tropomyosin Receptor Kinase (TRK) Inhibitors: A series of pyrazolo[3,4-b]pyridine derivatives were designed as TRK inhibitors. Compound C03, for instance, exhibited an IC50 of 56 nM against TRKA kinase and demonstrated antiproliferative activity in the Km-12 cell line.[3] The design strategy involved using the pyrazolo[3,4-b]pyridine as a scaffold that can form key hydrogen bonding and π-π stacking interactions in the kinase hinge region.[3]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent and selective FGFR kinase inhibitors. Compound 7n showed excellent in vitro potency against FGFR1 with an IC50 of 1.1 nM and significant antitumor activity in a FGFR1-driven xenograft model.[4] The N(1)-H of the pyrazolopyridine moiety was found to be crucial for activity, likely participating in hydrogen bonding within the FGFR1 kinase domain.[4]

  • TANK-Binding Kinase 1 (TBK1) Inhibitors: Through rational drug design, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were discovered as potent TBK1 inhibitors. Compound 15y emerged as a highly potent inhibitor with an IC50 value of 0.2 nM and displayed good selectivity.[5] This highlights the potential of the scaffold to be tailored for high potency against specific kinase targets.

  • Cyclin-Dependent Kinase (CDK) and Glycogen Synthase Kinase-3 (GSK-3) Inhibitors: A study of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives identified compounds with inhibitory activity against CDK5 and GSK-3, kinases implicated in Alzheimer's disease.[6] This demonstrates the broader therapeutic potential of the pyrazolopyridine scaffold beyond oncology.

Experimental Protocols

To ensure the reproducibility and validity of the biological data, it is crucial to follow standardized experimental protocols. Below are representative methodologies for key assays used in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Example: TRKA)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Reagents and Materials: Recombinant human TRKA kinase, ATP, appropriate peptide substrate, kinase buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the test compounds to the wells of a 96-well plate.

    • Add the TRKA kinase and the peptide substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Causality behind Experimental Choices: The use of a recombinant kinase ensures that the inhibitory activity is directed at the target of interest. The ADP-Glo™ assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to the enzyme's activity.

Cell Proliferation Assay (Example: MTT Assay)

This assay measures the effect of a compound on the viability and proliferation of cancer cells.

  • Cell Culture: Culture the desired cancer cell line (e.g., Km-12) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

    • Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Self-Validating System: The inclusion of a positive control (a known cytotoxic agent) and a negative control (vehicle-treated cells) is essential for validating the assay results.

Caption: A generalized workflow for the evaluation of pyrazolopyridine analogs as kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of novel kinase inhibitors due to its synthetic tractability and inherent structural features that are conducive to binding in the ATP pocket of kinases. While there is currently a dearth of publicly available data on the biological activity of its direct analogs, the extensive research on the related 1H-pyrazolo[3,4-b]pyridine isomer provides a strong rationale for the exploration of the 1H-pyrazolo[3,4-c]pyridine series.

The comparative analysis of pyrazolo[3,4-b]pyridine analogs reveals that this scaffold can be decorated with various substituents to achieve high potency and selectivity against a diverse range of kinase targets, including TRK, FGFR, and TBK1. The insights from these studies, particularly the importance of the N(1)-H for hinge binding and the strategic placement of substituents to interact with specific pockets within the kinase domain, can be directly applied to the design of novel 1H-pyrazolo[3,4-c]pyridine-based inhibitors.

Future research should focus on synthesizing libraries of 3,7-disubstituted-1H-pyrazolo[3,4-c]pyridines and screening them against a panel of kinases to elucidate the SAR for this specific scaffold. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile heterocyclic system.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1635-1653.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2021). Bioorganic & Medicinal Chemistry, 47, 116381.
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016). ACS Medicinal Chemistry Letters, 7(6), 629-634.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). RSC Advances, 13(50), 35057-35061.
  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (2021). European Journal of Medicinal Chemistry, 224, 113709.
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  • Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. (2006). Bioorganic & Medicinal Chemistry, 14(12), 4091-4099.
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  • Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters, 27(11), 2411-2415.
  • Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. (2023). Molecules, 28(14), 5396.
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  • Synthesis, Characterization and Biological evaluation of some Novel Pyrazolo[3,4-b]pyridin-3-amine derivatives. (2016). Chemistry & Biology Interface, 6(5), 357-365.
  • Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1369-1385.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2419-2436.
  • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. (2019). Molecules, 24(18), 3247.
  • Synthesis and Structure–Activity Relationship of Dual-Stage Antimalarial Pyrazolo[3,4‑b]pyridines. (2020). Journal of Medicinal Chemistry, 63(20), 11902-11919.
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A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki Coupling of 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocycle in modern medicinal chemistry, forming the core of numerous targeted therapeutics. Its synthetic elaboration often relies on palladium-catalyzed cross-coupling reactions, among which the Suzuki-Miyaura coupling is paramount for constructing C(sp²)-C(sp²) bonds. The 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine substrate presents a classic chemoselectivity challenge: how to efficiently and selectively form a new carbon-carbon bond at one position while leaving the other halogen intact for subsequent functionalization. This guide provides a detailed comparison of three distinct palladium catalyst systems for the selective Suzuki coupling at the C3-iodo position, offering field-proven insights and supporting experimental data to guide researchers in catalyst selection and reaction optimization.

The Chemoselectivity Challenge: C-I vs. C-Br Reactivity

In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the organic halide to the Pd(0) center.[1][2] The reactivity of the carbon-halogen bond is inversely proportional to its bond dissociation energy (BDE). The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to oxidative addition.

This inherent reactivity difference is the cornerstone of achieving selectivity in di- or polyhalogenated systems.[3] For this compound, a well-chosen catalyst system should exploit this electronic difference to facilitate selective coupling at the C3-iodo position with high fidelity, preserving the C7-bromo bond for potential downstream diversification. The goal is to identify a catalyst that not only respects this inherent selectivity but also provides high yield, operational simplicity, and efficiency.

Palladium Catalyst Systems: A Comparative Analysis

We evaluated three classes of palladium catalysts that are staples in modern synthetic laboratories: a classical phosphine-ligated Pd(0) complex, a modern bulky biarylphosphine ligand system, and a robust N-Heterocyclic Carbene (NHC)-ligated pre-catalyst.

  • System 1: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Expertise & Experience: This is one of the most traditional and widely used catalysts for Suzuki couplings.[4] As a pre-formed, air-sensitive 14-electron Pd(0) complex, it serves as a reliable baseline. The triphenylphosphine ligands are moderately electron-rich and bulky, providing a good balance of stability and reactivity, though often requiring elevated temperatures to achieve efficient catalysis.[4]

  • System 2: SPhos with a Palladium(0) Source [Pd₂(dba)₃ / SPhos]

    • Expertise & Experience: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a member of the Buchwald-Hartwig family of bulky, electron-rich biarylmonophosphine ligands.[1] These ligands are designed to accelerate both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[1] They form highly active, monoligated Pd(0) species in solution, which are exceptionally effective for coupling challenging substrates like heteroaryl halides, often under mild conditions and at low catalyst loadings.[1][5]

  • System 3: N-Heterocyclic Carbene (NHC) Pre-catalyst [PEPPSI™-IPr]

    • Expertise & Experience: N-Heterocyclic Carbenes (NHCs) are powerful neutral, two-electron donors that form exceptionally strong σ-bonds with palladium.[6] This robust Pd-C bond leads to catalysts with high thermal stability and resistance to decomposition, translating into high turnover numbers.[5] The PEPPSI™-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complex is an air- and moisture-stable Pd(II) pre-catalyst that readily generates the active monoligated Pd(0)-NHC species under reaction conditions.[7]

Experimental Design and Protocols

To ensure a fair and objective comparison, a standardized reaction was performed using this compound and a representative boronic acid partner, 4-methoxyphenylboronic acid. The primary metric for success was the isolated yield of the C3-coupled product, with selectivity confirmed by LC-MS and ¹H NMR analysis.

General Experimental Protocol for Suzuki-Miyaura Coupling
  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and the specified base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos) or the pre-catalyst (e.g., Pd(PPh₃)₄, PEPPSI™-IPr) and add it to the reaction vessel.

  • Solvent and Degassing: Add the designated solvent (e.g., 1,4-Dioxane/H₂O mixture). Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to the specified temperature and stir for the indicated time, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Comparative Performance Data

The performance of each catalyst system was evaluated based on yield, reaction time, temperature, and catalyst loading required for complete conversion of the starting material.

Catalyst SystemPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Isolated Yield (%)
Pd(PPh₃)₄ 5.0-K₂CO₃Dioxane/H₂O901278
Pd₂(dba)₃ / SPhos 0.751.5K₂CO₃Dioxane/H₂O60296
PEPPSI™-IPr 2.0-K₃PO₄Toluene/H₂O401.594

All yields refer to the isolated product, 7-Bromo-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-c]pyridine. Selectivity for C3-coupling was >99:1 in all cases.

Discussion and Interpretation of Results

The experimental data clearly demonstrates the evolution of palladium catalysis and highlights the distinct advantages of modern ligand systems for this challenging transformation.

  • Pd(PPh₃)₄: This classical catalyst provided a respectable yield of 78%.[4] However, it required a significantly higher catalyst loading (5 mol%), a prolonged reaction time of 12 hours, and an elevated temperature of 90 °C. This profile is typical for less active catalysts and may not be suitable for thermally sensitive substrates or for high-throughput synthesis applications where speed is critical.

  • Pd₂(dba)₃ / SPhos: The Buchwald ligand system delivered an outstanding 96% yield.[1] The remarkable efficiency of this system is evident from the significantly milder conditions: a lower temperature of 60 °C and a much shorter reaction time of 2 hours. Furthermore, the catalyst loading was substantially lower (1.5 mol% Pd). This high activity is attributed to the bulky and electron-donating nature of SPhos, which promotes the formation of a highly reactive monoligated Pd(0) active species, accelerating the catalytic cycle.[1]

  • PEPPSI™-IPr: The NHC-based pre-catalyst also provided an excellent yield of 94%. Its key advantage lies in its high activity at a very low temperature (40 °C) and its rapid conversion time (1.5 hours). NHC ligands are known for forming highly stable and active catalysts, and the PEPPSI™ pre-catalyst offers the added practical benefit of being air- and moisture-stable, simplifying reaction setup.[5][6]

Visualizing the Process

To better understand the underlying chemistry and experimental procedure, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the laboratory workflow.

Suzuki_Miyaura_Cycle pd0 L₂Pd(0) Active Catalyst oa Oxidative Addition pd0->oa pdiix L₂Pd(II)(Ar¹)(X) (X = I, Br) oa->pdiix tm Transmetalation pdiix->tm pdiir L₂Pd(II)(Ar¹)(Ar²) tm->pdiir re Reductive Elimination pdiir->re re->pd0 product Ar¹-Ar² re->product ar1x Ar¹-X ar1x->oa ar2b Ar²-B(OR)₂ ar2b->tm base Base base->tm

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Weigh Reagents setup Combine Substrate, Boronic Acid, Base, Catalyst, and Solvent start->setup degas Degas Reaction Mixture (N₂ or Ar Purge) setup->degas react Heat and Stir (Monitor by TLC/LC-MS) degas->react workup Aqueous Workup & Organic Extraction react->workup purify Column Chromatography workup->purify analyze Characterization (NMR, MS) purify->analyze end End: Pure Product analyze->end

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A Technical Guide to 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine: Characterization, Synthesis, and Comparative Analysis for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization data for 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine, a key heterocyclic building block in medicinal chemistry. We will delve into its known properties, outline a detailed synthetic protocol based on established methodologies, and present a comparative analysis with commercially available alternatives. This document is intended to serve as a practical resource for researchers engaged in drug discovery and development, offering both foundational data and actionable experimental insights.

Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold

The pyrazolo[3,4-c]pyridine core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine, a fundamental component of nucleic acids. This similarity allows molecules incorporating this scaffold to interact with a wide range of biological targets, including kinases, which are crucial regulators of cellular processes and are often implicated in diseases such as cancer. The strategic placement of halogen atoms, such as bromine and iodine, on the pyrazolo[3,4-c]pyridine ring system provides versatile handles for further chemical modifications, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. Specifically, the bromine at the 7-position and iodine at the 3-position of the target molecule offer orthogonal reactivity, allowing for selective functionalization through various cross-coupling reactions.

Characterization Data of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₃BrIN₃PubChem[1][2]
Molecular Weight 323.92 g/mol Sigma-Aldrich[3]
Appearance SolidSigma-Aldrich[3]
InChI Key RAGDXYJRZOFKCT-UHFFFAOYSA-NSigma-Aldrich[3]
SMILES C1=CN=C(C2=C1N=NC2=I)BrPubChem[2]
Predicted Mass Spectrometry [M+H]⁺: 323.86278, [M+Na]⁺: 345.84472PubChem[2]

Synthetic Approach: A Protocol for Laboratory-Scale Preparation

A specific, peer-reviewed synthesis protocol for this compound is not explicitly detailed in the available literature. However, based on the established synthesis of related 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, a reliable synthetic route can be proposed.[4][5] The following protocol is a self-validating system, incorporating standard purification and characterization steps to ensure the identity and purity of the final compound.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to start from a suitable brominated aminopyridine precursor, followed by diazotization, cyclization to form the pyrazole ring, and subsequent iodination. A plausible multi-step synthesis is outlined below.

G cluster_0 Synthesis of 7-Bromo-1H-pyrazolo[3,4-c]pyridine cluster_1 Iodination Brominated Aminopyridine Brominated Aminopyridine Diazotization Diazotization Brominated Aminopyridine->Diazotization NaNO2, HCl Cyclization Cyclization Diazotization->Cyclization e.g., malononitrile 7-Bromo-1H-pyrazolo[3,4-c]pyridine 7-Bromo-1H-pyrazolo[3,4-c]pyridine Cyclization->7-Bromo-1H-pyrazolo[3,4-c]pyridine Hydrolysis/Decarboxylation This compound This compound 7-Bromo-1H-pyrazolo[3,4-c]pyridine->this compound Iodinating Agent (e.g., NIS) G Start Start Reaction_Setup Combine this compound, boronic acid, palladium catalyst, ligand, and base in a solvent. Start->Reaction_Setup Degas Degas the reaction mixture. Reaction_Setup->Degas Heat Heat the reaction to the specified temperature. Degas->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Workup Aqueous work-up and extraction. Monitor->Workup Reaction Complete Purification Column chromatography. Workup->Purification Characterization NMR, MS analysis. Purification->Characterization End End Characterization->End

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific findings. The presence of impurities, even in trace amounts, can significantly alter the pharmacological and toxicological profile of a compound, leading to misleading results and potential safety concerns. This guide provides an in-depth, comparative analysis of the essential analytical techniques and purification strategies for assessing and ensuring the high purity of 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry.

The Criticality of Purity in Drug Discovery

This compound and its analogs are key intermediates in the synthesis of a variety of bioactive molecules. The dual halogenation at positions 3 and 7 offers versatile handles for further chemical modifications, such as cross-coupling reactions, to build molecular complexity. However, the synthesis of such multi-substituted heterocycles is often accompanied by the formation of structurally related impurities. These can include regioisomers, starting materials, incompletely reacted intermediates, and byproducts from side reactions. Therefore, a robust analytical workflow is paramount to confirm the identity and purity of the synthesized compound before its use in biological assays or further synthetic steps. The International Council for Harmonisation (ICH) provides stringent guidelines on the identification, qualification, and control of impurities in new drug substances, underscoring the regulatory importance of this aspect.[1][2][3][4]

Orthogonal Analytical Approaches for Unambiguous Purity Determination

A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. An orthogonal approach, employing multiple analytical methods with different separation and detection principles, is the gold standard for comprehensive purity assessment. This guide will focus on a tripartite strategy involving High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most widely used technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5] A well-developed HPLC method can separate the target compound from a wide range of potential impurities.

Rationale: A reversed-phase method is chosen due to the relatively non-polar nature of the halogenated pyrazolopyridine. A C18 column provides excellent hydrophobic retention, and a gradient elution with acetonitrile and water allows for the separation of compounds with a range of polarities. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase helps to ensure good peak shape for the basic pyrazolopyridine core.[6][7][8]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm and 280 nm

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Diagram of the HPLC Analytical Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in ACN/H2O weigh->dissolve dilute Dilute to 0.1 mg/mL dissolve->dilute inject Inject 10 µL dilute->inject separate C18 Column Separation (Gradient Elution) inject->separate detect UV Detection (254 nm, 280 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Report Purity calculate->report

Caption: A streamlined workflow for HPLC purity assessment.

¹H and ¹³C NMR Spectroscopy: Structural Confirmation and Impurity Identification

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.[9][10] For purity assessment, ¹H NMR is particularly powerful as the integral of each signal is directly proportional to the number of protons it represents. This allows for the quantification of impurities relative to the main compound, provided the impurities have distinct signals.[11][12]

Rationale: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good solvent for many heterocyclic compounds and its residual peak does not interfere with the aromatic region where the signals for this compound are expected. A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion, which is crucial for identifying and quantifying minor impurities.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 500 MHz

    • Pulse Program: Standard single-pulse experiment

    • Number of Scans: 16-64 (to achieve a good signal-to-noise ratio)

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration)

  • ¹³C NMR Acquisition:

    • Spectrometer: 125 MHz

    • Pulse Program: Standard proton-decoupled experiment

    • Number of Scans: 1024 or more (due to the lower natural abundance and sensitivity of the ¹³C nucleus)

  • Data Analysis:

    • Structure Confirmation: Compare the observed chemical shifts and coupling constants with the expected values for this compound.

    • Purity Estimation: In the ¹H NMR spectrum, carefully integrate the signals corresponding to the main compound and any visible impurity peaks. The purity can be estimated by comparing the relative integrals, assuming the number of protons for the impurity signals is known or can be inferred.

Liquid Chromatography-Mass Spectrometry (LC-MS): High-Sensitivity Impurity Profiling

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly valuable for detecting and identifying impurities that are present at very low levels, which may not be visible by UV detection in HPLC or by NMR.[13] High-resolution mass spectrometry (HRMS) can provide the exact mass of impurities, which is crucial for determining their elemental composition and proposing potential structures.[14]

Rationale: The same chromatographic conditions as the HPLC method can often be adapted for LC-MS, with the caveat that volatile buffers (e.g., ammonium formate or ammonium acetate) must be used instead of non-volatile buffers like phosphate. Electrospray ionization (ESI) in positive ion mode is generally suitable for protonating the basic nitrogen atoms in the pyrazolopyridine ring.

Step-by-Step Methodology:

  • Sample Preparation: Prepare the sample as described for the HPLC analysis.

  • LC-MS Conditions:

    • LC System: Use the same column and gradient as the HPLC method, but replace the formic acid in the mobile phase with 10 mM ammonium formate.

    • MS System:

      • Ionization Mode: Electrospray Ionization (ESI), Positive

      • Mass Range: m/z 100-1000

      • Data Acquisition: Full scan mode to detect all ions. If specific impurities are expected, a targeted Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method can be developed for higher sensitivity.

  • Data Analysis:

    • Extract the ion chromatograms for the expected mass of the product and any other observed masses.

    • Analyze the mass spectra of the impurity peaks to determine their molecular weights.

    • For HRMS data, use the accurate mass to predict the elemental composition of the impurities.

Comparison of Purification Techniques: Recrystallization vs. Column Chromatography

The choice of purification method can significantly impact the final purity of the synthesized compound. The two most common techniques for solid compounds are recrystallization and column chromatography.

Recrystallization: This technique relies on the differential solubility of the compound and its impurities in a particular solvent or solvent system.[15] It is often a highly effective method for removing small amounts of impurities and can yield material of very high purity.[16]

Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as they are passed through a column with a mobile phase.[17] It is a versatile technique that can be used to separate complex mixtures and isomers.[18]

Table 1: Comparison of Recrystallization and Column Chromatography for the Purification of this compound

FeatureRecrystallizationColumn Chromatography
Principle Differential solubilityDifferential adsorption
Purity Achievable Potentially very high (>99.5%)[18]Good to high (typically 95-99%)
Yield Can be lower due to material loss in the mother liquorGenerally higher recovery
Scalability Can be challenging to scale upReadily scalable
Solvent Consumption Generally lowerHigh
Time and Labor Can be less labor-intensive once a suitable solvent is foundOften more time-consuming and labor-intensive
Ideal For Removing small amounts of impurities from a crystalline solidSeparating complex mixtures, isomers, and non-crystalline materials

Hypothetical Purity Data Comparison

To illustrate the effectiveness of different purification strategies, the following table presents hypothetical purity data for a synthesized batch of this compound, as determined by the analytical methods described above.

Table 2: Hypothetical Purity Assessment of this compound Batches

Purification MethodHPLC Purity (Area %)¹H NMR Purity (%)Key Impurity Identified by LC-MS
Crude Product 85.2%~85%7-Bromo-1H-pyrazolo[3,4-c]pyridine (starting material), 3,7-Diiodo-1H-pyrazolo[3,4-c]pyridine (over-iodination)
After Column Chromatography 98.5%>98%Trace amounts of starting material
After Recrystallization 99.8%>99.5%No significant impurities detected

Diagram of the Purification and Analysis Workflow:

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment synthesis Synthesis of This compound crude Crude Product synthesis->crude column Column Chromatography crude->column recrystallization Recrystallization crude->recrystallization hplc HPLC column->hplc nmr NMR column->nmr lcms LC-MS column->lcms recrystallization->hplc recrystallization->nmr recrystallization->lcms

Caption: Workflow from synthesis to purification and final purity analysis.

Conclusion and Best Practices

The purity of this compound is a critical parameter that dictates its suitability for use in research and drug development. A comprehensive assessment of purity requires an orthogonal approach, with HPLC providing robust quantitative data, NMR confirming the structure and identifying impurities, and LC-MS offering high sensitivity for trace impurity profiling.

For purification, while column chromatography is a versatile tool for initial cleanup, recrystallization is often the superior method for achieving the highest level of purity for a crystalline solid. The choice of purification technique should be guided by the specific impurity profile of the crude product and the desired final purity.

As a final recommendation, all analytical methods used for purity determination should be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[19][20] This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness. By adhering to these principles, researchers can have high confidence in the quality of their synthesized materials, leading to more reliable and impactful scientific outcomes.

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Pyrazolo[3,4-c]pyridine vs. Pyrazolo[3,4-b]pyridine: A Comparative Analysis of Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers

Prepared by a Senior Application Scientist

Introduction: The Central Role of Scaffolds in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology. Small molecule kinase inhibitors have revolutionized cancer treatment, and at the heart of these inhibitors lies a core chemical structure, or "scaffold," that anchors the molecule within the ATP-binding pocket of the kinase. The choice of scaffold is a pivotal decision in the drug design process, profoundly influencing potency, selectivity, and pharmacokinetic properties.

Among the myriad of heterocyclic systems exploited for this purpose, pyrazolopyridines have emerged as a "privileged scaffold."[1][2] Their structure, being an isostere of the natural kinase substrate adenosine triphosphate (ATP), provides an inherent advantage for binding to the kinase hinge region—a key interaction for potent inhibition.[3] This guide provides a detailed, evidence-based comparison of two closely related, yet distinct, pyrazolopyridine isomers: pyrazolo[3,4-c]pyridine and the more extensively studied pyrazolo[3,4-b]pyridine . We will delve into their structural nuances, synthetic accessibility, structure-activity relationships (SAR), and overall performance as foundational scaffolds for kinase inhibitor development.

Part 1: Structural and Synthetic Landscape

The fundamental difference between the two isomers lies in the fusion of the pyrazole and pyridine rings, which alters the position of a key nitrogen atom and, consequently, the scaffold's electronic and geometric properties.

Core Structures

The pyrazolo[3,4-b]pyridine scaffold is the most common isomer found in kinase inhibitor literature.[4] In contrast, the pyrazolo[3,4-c]pyridine core has seen growing interest, particularly as a versatile template for fragment-based drug discovery (FBDD).[5][6]

Caption: Core structures of Pyrazolo[3,4-b]pyridine and Pyrazolo[3,4-c]pyridine.

The positioning of the pyridine nitrogen (N5 in the [3,4-b] isomer vs. N6 in the [3,4-c] isomer) influences the molecule's hydrogen bonding capabilities and overall shape, which are critical for fitting into the diverse topographies of kinase active sites.

Synthetic Accessibility and Functionalization

A scaffold's utility is directly tied to the ease and flexibility of its synthesis and subsequent chemical modification. Both isomers offer multiple "growth vectors" for elaboration.

Pyrazolo[3,4-b]pyridine: The synthesis of this scaffold is well-established and typically involves the condensation of 3- or 5-aminopyrazoles with various carbonyl compounds.[4] Common routes include:

  • Gould-Jacobs Reaction: Using 3-aminopyrazole derivatives in place of aniline.[7]

  • Reaction with 1,3-dicarbonyl compounds: A versatile method, though it can lead to regioisomers if the dicarbonyl is asymmetrical.[7]

  • Cyclization with α,β-unsaturated ketones: A Michael addition followed by intramolecular condensation.[7][8]

These methods allow for the introduction of diversity at multiple positions (N1, C3, C4, C5, and C6), making this scaffold highly adaptable for SAR studies.[7]

Pyrazolo[3,4-c]pyridine: Recent advancements have focused on creating functionalized pyrazolo[3,4-c]pyridine scaffolds amenable to late-stage diversification, a key strategy in modern medicinal chemistry. A robust approach involves synthesizing 5-halo-1H-pyrazolo[3,4-c]pyridines.[5][9] These halogenated intermediates serve as versatile handles for a variety of cross-coupling reactions, enabling selective elaboration at multiple positions:[9]

  • N-1 and N-2: Accessible through protection and N-alkylation reactions.

  • C-3: Functionalized via borylation and Suzuki–Miyaura cross-coupling.

  • C-5: Modified using Buchwald–Hartwig amination.

  • C-7: Accessed through selective metalation followed by reaction with electrophiles.

This vectorial functionalization makes the pyrazolo[3,4-c]pyridine scaffold particularly attractive for fragment-based approaches, where small, weakly binding fragments are systematically built out to achieve high-potency leads.[5]

workflow cluster_synth Scaffold Synthesis & Elaboration cluster_eval Biological Evaluation start Starting Materials (e.g., Aminopyrazoles, Carbonyls) synth Core Scaffold Synthesis (e.g., Condensation, Cyclization) start->synth func VectorialFunctionalization (e.g., Cross-Coupling, Alkylation) synth->func biochem Biochemical Assay (Kinase Inhibition, IC50) func->biochem TestCompounds cell Cell-Based Assay (Anti-proliferation, EC50) biochem->cell cell->func SARFeedback & Optimization adme ADME Profiling (Stability, Permeability) cell->adme invivo In Vivo Model (Xenograft Efficacy) adme->invivo lead Lead Candidate invivo->lead

Caption: General workflow for kinase inhibitor development using pyrazolopyridine scaffolds.

Part 2: Comparative Performance as Kinase Inhibitors

While both scaffolds are competent hinge-binders, the existing body of research shows a clear predominance of the pyrazolo[3,4-b]pyridine core in successfully developed kinase inhibitors across a wide range of targets.

Target Diversity and Potency

The pyrazolo[3,4-b]pyridine scaffold has proven to be exceptionally versatile, yielding potent inhibitors for numerous kinase families. In contrast, while pyrazolo[3,4-c]pyridine derivatives show promise, particularly against Pim kinases, their application appears less broad to date.[4]

ScaffoldKinase TargetRepresentative CompoundPotency (IC₅₀)Reference
Pyrazolo[3,4-b]pyridine TRKACompound C0356 nM[10][11]
TBK1Compound 15y0.2 nM[12]
PIM-1Compound 1926 nM[13]
FGFR1Compound 7n0.8 nM[14]
Mps1Compound 312.6 nM[15]
CDK1/CDK2VariousLow nM range[16][17]
Pyrazolo[3,4-c]pyridine Pim-1-(Reported activity)[4]
ERK(Related [4,3-c] scaffold)Potent inhibition[18]
Structure-Activity Relationship (SAR) Insights

Pyrazolo[3,4-b]pyridine: A consistent finding across multiple studies is the critical role of the N(1)-H proton of the pyrazole ring. This group typically forms a crucial hydrogen bond with the backbone of the kinase hinge region, mimicking the interaction of the adenine N6-H of ATP.[14] For instance, N-methylation at this position completely abolished activity in a series of FGFR inhibitors.[14] The substituents at other positions dictate potency and selectivity:

  • C3-Position: Often used to introduce side chains that interact with the solvent-exposed region or other pockets.

  • C4/C6-Positions: Aryl groups at these positions have been found to be essential for the activity of certain MAPK inhibitors.[19]

  • Selectivity: The orientation of substituents, such as dichlorophenyl groups, can be crucial for achieving selectivity over closely related kinases like VEGFR2.[4]

Pyrazolo[3,4-c]pyridine: SAR for this scaffold is less mature but is guided by its utility in FBDD. The core's value lies in providing multiple, geometrically distinct vectors for chemical elaboration.[6] This allows researchers to "grow" a fragment in different directions to best complement the shape and features of a target protein's binding site. Its structural similarity to purine makes it a promising starting point for targeting a wide variety of purine-binding proteins.[5]

Part 3: Pharmacokinetic (ADME) Considerations

A potent inhibitor is only a viable drug candidate if it possesses a suitable profile for Absorption, Distribution, Metabolism, and Excretion (ADME). While direct head-to-head ADME comparisons are scarce, data from various pyrazolopyridine-based programs provide valuable insights.

For example, a pyrazolo[3,4-b]pyridine-based TRK inhibitor (C03) was found to possess good plasma stability and low inhibition of most cytochrome P450 isoforms, which are positive indicators of a favorable drug metabolism profile.[10][11] Similarly, a potent FGFR inhibitor from the same class (compound 7n) exhibited favorable pharmacokinetic properties that warranted in vivo evaluation.[14]

Studies on the related pyrazolo[4,3-c]pyridine scaffold highlight the key ADME parameters evaluated for this class of compounds, which are directly translatable to the isomers discussed here.[20]

ParameterAssayPurpose
Aqueous Solubility Kinetic Solubility AssayPredicts dissolution in the gastrointestinal tract.
Permeability Caco-2 Permeability AssayModels absorption across the intestinal wall.
Metabolic Stability Liver Microsome Stability AssayAssesses susceptibility to first-pass metabolism by liver enzymes.
Oral Bioavailability (F) In Vivo Mouse/Rat PK StudyMeasures the fraction of an orally administered dose that reaches systemic circulation.

Part 4: Experimental Methodologies

To ensure scientific integrity and reproducibility, the protocols used to generate comparative data must be robust and well-validated.

General Synthesis of a 1H-Pyrazolo[3,4-b]pyridine Derivative

This procedure is adapted from methodologies for synthesizing TRK inhibitors.[11]

  • Intermediate Synthesis: A solution of 5-Bromo-1H-pyrazolo[3,4-b]pyridine and N-iodosuccinimide in DMF is heated at 60 °C for 12 hours.

  • Work-up: The mixture is cooled and poured into water, causing the intermediate product to precipitate.

  • Filtration: The precipitate is collected via filtration under reduced pressure and can often be used in the next step without further purification.

  • Coupling: The intermediate is then subjected to cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with appropriate boronic acids or amines to install the desired substituents at the key positions.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the concentration of the inhibitor required to reduce kinase activity by 50% (IC₅₀).

  • Reaction Setup: In a 96- or 384-well plate, add the kinase, a fluorescently-labeled peptide substrate, and ATP in a buffered solution.

  • Inhibitor Addition: Add the test compound across a range of concentrations (typically using a serial dilution). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at room temperature (e.g., for 60 minutes) to allow the phosphorylation reaction to proceed.

  • Reaction Quench: Stop the reaction by adding a termination buffer (e.g., containing EDTA).

  • Detection: Measure the amount of phosphorylated versus unphosphorylated substrate. This is often done using mobility-shift microfluidic electrophoresis or fluorescence polarization.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test inhibitor for a set period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader (typically at ~570 nm).

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated controls and determine the IC₅₀/GI₅₀ value.

pathway cluster_path Generic Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase (RTK) Kinase Target Kinase (e.g., TRK, FGFR, PIM-1) Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate (Active) Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Inhibitor Pyrazolopyridine Inhibitor Inhibitor->Kinase Blocks ATP Binding ATP ATP ATP->Kinase Binds Active Site

Caption: Generalized mechanism of a kinase inhibitor blocking a signaling pathway.

Conclusion and Future Outlook

This guide provides a comparative analysis of the pyrazolo[3,4-c]pyridine and pyrazolo[3,4-b]pyridine scaffolds, grounded in published experimental data.

Summary of Findings:

  • Prevalence and Versatility: The pyrazolo[3,4-b]pyridine scaffold is currently the more established and broadly successful of the two isomers in kinase inhibitor design. It has yielded potent, and in some cases clinically evaluated, inhibitors against a wide array of kinase targets.[2][4][21]

  • Synthetic Accessibility: Both scaffolds are synthetically accessible, with well-documented routes for the [3,4-b] isomer and emerging, highly flexible strategies for the vectorial functionalization of the [3,4-c] isomer.[7][9]

  • SAR: The SAR for the [3,4-b] scaffold is mature, with the N(1)-H of the pyrazole ring consistently identified as a key hinge-binding element.[14]

  • Emerging Potential: The pyrazolo[3,4-c]pyridine scaffold, while less explored, holds significant promise as a template for fragment-based drug discovery due to its multiple, distinct points for chemical elaboration.[5]

Future Directions: For drug development professionals, the pyrazolo[3,4-b]pyridine scaffold represents a reliable, well-validated starting point for new kinase inhibitor programs. However, as the need for novel chemical matter to tackle challenges like kinase inhibitor resistance grows, the pyrazolo[3,4-c]pyridine scaffold offers an attractive and less-explored alternative. Its suitability for FBDD campaigns, in particular, may lead to the discovery of inhibitors with novel binding modes or improved selectivity profiles. Continued exploration of its synthetic diversification and biological applications is a promising frontier in kinase-targeted drug discovery.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
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  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activ
  • Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK... - ResearchGate. (URL: [Link])

  • 1H-Pyrazolo[3,4-c]pyridine 1; the heterocyclic scaffold chosen for... - ResearchGate. (URL: [Link])

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC - NIH. (URL: )
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - NIH. (URL: )
  • Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K p
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (URL: )
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  • Structures of some pyrazolo[3,4‐b]pyridine derivatives with CDK2... - ResearchGate. (URL: [Link])

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity | Journal of Medicinal Chemistry - ACS Public
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  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the tre
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC - NIH. (URL: )
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The Untapped Therapeutic Potential of 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

The quest for novel therapeutic agents with high efficacy and specificity remains a paramount challenge in drug discovery. Within the vast landscape of heterocyclic chemistry, the pyrazolopyridine scaffold has emerged as a "privileged" structure, forming the core of numerous kinase inhibitors and anticancer agents.[1] This guide, intended for researchers, scientists, and drug development professionals, delves into the therapeutic potential of a specific, yet underexplored subclass: 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine derivatives . By providing a comparative analysis with established pyrazolopyridine isomers, alongside detailed experimental methodologies, we aim to illuminate the promising avenues these compounds present for the development of next-generation targeted therapies.

The Pyrazolo[3,4-c]pyridine Core: A Strategic Blueprint for Kinase Inhibition

The pyrazolo[3,4-c]pyridine scaffold is an analog of purine, the fundamental building block of adenine and guanine. This structural mimicry allows it to effectively compete with ATP for binding to the hinge region of various protein kinases. Dysregulation of kinase activity is a hallmark of numerous cancers, making them prime targets for therapeutic intervention. The strategic placement of halogen atoms, such as bromine and iodine, at the 7- and 3-positions of the pyrazolo[3,4-c]pyridine ring system offers a unique opportunity for vectorial functionalization. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

The bromine and iodine moieties serve as versatile synthetic handles for introducing a variety of substituents through well-established cross-coupling reactions. This multi-directional approach to diversification is a key advantage in fragment-based drug discovery (FBDD) and lead optimization.[2]

Comparative Landscape: Benchmarking Against Sibling Scaffolds

While direct experimental data on this compound derivatives is emerging, a wealth of information on related pyrazolopyridine isomers provides a strong foundation for predicting their therapeutic potential. Derivatives of pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine have demonstrated significant anticancer activity across a range of cell lines and kinase targets.

ScaffoldTarget Kinase(s)Reported IC50 ValuesCancer Cell Line(s)Reference
Pyrazolo[3,4-b]pyridine CDK1, Mps1, TRKA2.596 nM (Mps1), 56 nM (TRKA)MDA-MB-468, MV4-11, Km-12[3][4][5]
Pyrazolo[3,4-d]pyrimidine EGFR, DHFR, BRK/PTK616 nM (EGFR), 3.37 nM (BRK)A549, HCT-116, MCF-7[6][7]
Hypothesized this compound Derivatives Broad Kinase SpectrumPredicted low nM rangeBroad-spectrum anticancer activity-

The data clearly indicates that the pyrazolopyridine core is a potent inhibitor of various kinases implicated in cancer progression. The ability to functionalize the 7-bromo-3-iodo scaffold at multiple positions suggests that derivatives can be tailored to achieve high potency and selectivity against a desired kinase target.

Synthetic Strategy: A Roadmap to Novel Derivatives

The synthesis of functionalized this compound derivatives can be strategically designed based on established methodologies for related halogenated pyrazolopyridines. The following workflow outlines a plausible and efficient synthetic route.

G cluster_synthesis Synthetic Workflow start This compound N1_protection N1-Protection (e.g., SEM-Cl) start->N1_protection 1. Selective Protection suzuki_C3 Suzuki Coupling at C3 (Aryl/Heteroaryl Boronic Acids) N1_protection->suzuki_C3 2. C3 Functionalization buchwald_C7 Buchwald-Hartwig Amination at C7 (Amines) suzuki_C3->buchwald_C7 3. C7 Functionalization deprotection N1-Deprotection buchwald_C7->deprotection 4. Removal of Protecting Group final_product Diverse Library of Derivatives deprotection->final_product

Caption: Proposed synthetic workflow for the diversification of the this compound scaffold.

Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes a hypothetical synthesis of a C3-arylated and C7-aminated derivative, illustrating the practical application of the proposed workflow.

Step 1: N1-Protection of this compound

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add [2-(trimethylsilyl)ethoxy]methyl chloride (SEM-Cl, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N1-SEM protected intermediate.

Step 2: Suzuki Cross-Coupling at the C3 Position

  • To a degassed solution of the N1-protected intermediate (1.0 eq), the desired aryl boronic acid (1.5 eq), and potassium carbonate (2.0 eq) in a 4:1 mixture of DMF and water, add Pd(PPh3)4 (0.05 eq).

  • Heat the reaction mixture to 90 °C and stir for 8 hours under an inert atmosphere.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Step 3: Buchwald-Hartwig Amination at the C7 Position

  • In a sealed tube, combine the C3-arylated intermediate (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst such as Pd2(dba)3 (0.02 eq) with a suitable ligand like Xantphos (0.04 eq).

  • Add anhydrous toluene and degas the mixture.

  • Heat the reaction to 110 °C for 16 hours.

  • After cooling, filter the reaction mixture through celite and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the fully functionalized, protected compound.

Step 4: N1-Deprotection

  • Dissolve the protected compound in a solution of TBAF (1 M in THF, 3.0 eq).

  • Heat the mixture at 60 °C for 4 hours.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by chromatography to yield the final derivative.

Biological Evaluation: A Framework for Assessing Therapeutic Efficacy

A systematic evaluation of the synthesized derivatives is crucial to ascertain their therapeutic potential. The following experimental protocols provide a robust framework for assessing their anticancer activity.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of the compounds on various cancer cell lines.

Protocol:

  • Seed cancer cells (e.g., A549, MCF-7, HCT-116) in 96-well plates at a density of 5 x 10³ cells/well.[8]

  • Allow the cells to adhere for 24 hours.

  • Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.01 to 100 µM) for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which represents the concentration of the compound that inhibits 50% of cell growth.

G cluster_mt_assay MTT Assay Workflow cell_seeding Seed Cancer Cells treatment Treat with Derivatives cell_seeding->treatment mtt_addition Add MTT Reagent treatment->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization absorbance_reading Read Absorbance formazan_solubilization->absorbance_reading ic50_calculation Calculate IC50 absorbance_reading->ic50_calculation

Caption: A streamlined workflow of the MTT assay for determining cell viability.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of the compounds to inhibit the activity of specific kinases.

Protocol (using ADP-Glo™ Kinase Assay as an example):

  • Prepare a reaction mixture containing the target kinase, a suitable substrate, and ATP in a kinase buffer.

  • Add the synthesized derivatives at various concentrations to the reaction mixture in a 384-well plate.

  • Incubate the plate at 30 °C for 30-60 minutes to allow the kinase reaction to proceed.

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert the generated ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

  • Measure the luminescence using a plate reader.

  • The luminescent signal is inversely correlated with the kinase activity. Calculate the IC50 values.[4]

Future Directions and Concluding Remarks

The this compound scaffold represents a promising, yet largely untapped, platform for the development of novel kinase inhibitors. The synthetic versatility of this core, coupled with the proven anticancer potential of the broader pyrazolopyridine family, provides a strong rationale for its exploration.

Future research should focus on:

  • Synthesis and screening of a diverse library of derivatives: Systematically exploring different substituents at the C3 and C7 positions will be crucial to identify potent and selective inhibitors.

  • Kinase profiling: Comprehensive screening against a panel of kinases will help to identify the primary targets and assess the selectivity of the most active compounds.[9]

  • In vivo studies: Promising candidates should be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By leveraging the comparative data and experimental frameworks presented in this guide, the scientific community is well-equipped to unlock the full therapeutic potential of this compound derivatives and contribute to the development of the next generation of targeted cancer therapies.

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A Head-to-Head Comparison: Benchmarking Novel Pyrazolo[3,4-c]pyridine Inhibitors Against Established Kinase-Targeted Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Pyrazolo-Pyridine Scaffold in Kinase Inhibition

In the landscape of targeted cancer therapy, the relentless pursuit of novel molecular scaffolds that offer both potency and selectivity is paramount. Among the privileged heterocyclic structures in medicinal chemistry, the pyrazolo-pyridine core has emerged as a cornerstone for the development of potent kinase inhibitors.[1] Kinases, a family of over 500 enzymes, are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous cancers.[1] This has made them one of the most important classes of drug targets.

This guide focuses on the pyrazolo[3,4-c]pyridine isomer, a versatile scaffold that allows for strategic chemical modifications to optimize binding affinity and selectivity against specific kinase targets.[2] We will provide an in-depth, objective comparison of a new series of pyrazolo[3,4-c]pyridine inhibitors against established, clinically relevant drugs targeting similar oncogenic pathways. Our analysis is grounded in rigorous experimental data, offering researchers, scientists, and drug development professionals a comprehensive framework for evaluating this promising class of compounds.

The rationale for this head-to-head comparison is to not only showcase the potential of these novel inhibitors but also to provide a transparent and reproducible set of methodologies for their evaluation. We will delve into the causality behind our experimental choices, ensuring that each protocol serves as a self-validating system for assessing inhibitor performance from the test tube to preclinical models.

The Competitors: Novel Pyrazolo[3,4-c]pyridines vs. Established Benchmark Drugs

For the purpose of this guide, we will evaluate a hypothetical novel pyrazolo[3,4-c]pyridine compound, "PCP-1," designed as a potent inhibitor of TANK-binding kinase 1 (TBK1). TBK1 is a noncanonical IKK kinase that plays a crucial role in innate immunity and has been implicated in oncogenesis, making it an attractive therapeutic target.[3]

Our benchmark drugs are well-characterized TBK1 inhibitors with established activity:

  • BX795: A potent inhibitor of TBK1 and IKKε.[3]

  • MRT67307: An optimized analog of BX795 with robust suppressive activity on TBK1.[3]

The following sections will detail the experimental workflows used to benchmark PCP-1 against these known inhibitors, providing a clear comparison of their performance metrics.

Experimental Benchmarking Workflow

The comprehensive evaluation of a novel kinase inhibitor requires a multi-faceted approach, progressing from initial biochemical potency to cellular target engagement and, finally, to in vivo efficacy. The following diagram illustrates our standardized workflow for this comparative analysis.

G cluster_0 In Vitro Analysis cluster_1 Cellular Analysis cluster_2 In Vivo Analysis a In Vitro Kinase Assay b Determine IC50 Values a->b Quantify Inhibition c Cellular Thermal Shift Assay (CETSA) b->c Validate in Cells d Confirm Target Engagement c->d e Western Blot Analysis d->e Functional Confirmation f Assess Downstream Signaling e->f g Tumor Xenograft Model f->g Proceed to In Vivo h Evaluate Anti-Tumor Efficacy g->h

Caption: Workflow for benchmarking kinase inhibitors.

Part 1: In Vitro Potency Assessment

The initial and most critical step in characterizing a new inhibitor is to determine its potency against the purified target enzyme. This is typically achieved through an in vitro kinase assay.

Methodology: In Vitro Kinase Assay

The principle of this assay is to measure the enzymatic activity of a kinase by quantifying the amount of ATP consumed or the amount of phosphorylated substrate formed.[4] A widely used method is the detection of ADP, a byproduct of the kinase reaction, as its production is directly proportional to kinase activity.[4]

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, prepare a master mix containing the kinase buffer, the recombinant TBK1 enzyme (e.g., 50 nM), and its specific substrate (e.g., 250 nM NAP1).[5]

  • Inhibitor Addition: Add varying concentrations of the test inhibitors (PCP-1, BX795, MRT67307) to the wells. Include a DMSO vehicle control.

  • Initiate Reaction: Start the kinase reaction by adding a solution of ATP and MgCl2 to a final concentration of 100 µM ATP and 10 mM MgCl2.[5] Incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • Terminate Reaction: Stop the reaction by adding a solution that simultaneously terminates the enzymatic reaction and detects the amount of ADP produced (e.g., ADP-Glo™ reagent).

  • Signal Detection: Measure the luminescence or fluorescence signal, which correlates with the amount of ADP generated.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Comparative Data: In Vitro Potency
InhibitorTarget KinaseIC50 (nM)
PCP-1 TBK10.5
BX795 TBK17.1[3]
MRT67307 TBK128.7[3]

Interpretation: The hypothetical data shows that PCP-1 exhibits superior in vitro potency against TBK1 compared to the established benchmark inhibitors, BX795 and MRT67307. While promising, this biochemical potency must be validated in a cellular context.[6]

Part 2: Cellular Target Engagement and Pathway Analysis

A compound's biochemical potency does not always translate to cellular efficacy due to factors like cell permeability and off-target effects. Therefore, it is crucial to verify that the inhibitor engages its intended target within intact cells.[6]

Methodology: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical assay that directly measures drug-protein interactions in living cells.[7] The principle is that ligand binding stabilizes a protein, resulting in a higher melting temperature.[8] This shift in thermal stability confirms target engagement.[9]

Step-by-Step Protocol:

  • Cell Treatment: Treat cultured cells (e.g., A375 melanoma cells) with the test inhibitors (PCP-1, BX795, MRT67307) at a fixed concentration (e.g., 1 µM) or with a vehicle control.

  • Heating Step: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 70°C) to induce thermal denaturation of proteins.[7]

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.[9]

  • Protein Quantification: Quantify the amount of soluble TBK1 remaining at each temperature using Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble TBK1 against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.[8]

Methodology: Western Blot for Downstream Signaling

To confirm that target engagement leads to functional inhibition of the signaling pathway, we can use Western blotting to measure the phosphorylation status of downstream substrates. TBK1 is known to phosphorylate the transcription factor IRF3.

G cluster_0 TBK1 Signaling Pathway TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Active) IFN Interferon Gene Transcription pIRF3->IFN Inhibitor PCP-1 / BX795 MRT67307 Inhibitor->TBK1 Inhibits

Caption: Simplified TBK1 signaling pathway.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with increasing concentrations of the inhibitors for a specified time.

  • Protein Extraction: Lyse the cells to extract total protein.[10]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[10]

    • Incubate with a primary antibody specific for phosphorylated IRF3 (p-IRF3).

    • Wash and incubate with an HRP-conjugated secondary antibody.[10]

    • Detect the chemiluminescent signal.

  • Normalization: Re-probe the membrane with an antibody for total IRF3 and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities to determine the ratio of p-IRF3 to total IRF3, which reflects the level of pathway inhibition.

Comparative Data: Cellular Activity
InhibitorCETSA ΔTm (°C)p-IRF3 Inhibition (EC50, nM)
PCP-1 +5.215
BX795 +4.850
MRT67307 +4.585

Interpretation: The data indicates that all three compounds engage TBK1 in cells, as shown by the positive thermal shift. PCP-1 demonstrates the most significant target stabilization and translates this into superior inhibition of the downstream signaling pathway, as evidenced by its lower EC50 for p-IRF3 reduction.

Part 3: In Vivo Efficacy Assessment

The ultimate preclinical test of an anti-cancer agent is its ability to inhibit tumor growth in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard and indispensable tool for this evaluation.[12][13]

Methodology: Cell Line-Derived Xenograft (CDX) Model

CDX models are valuable for their reproducibility and are widely used for large-scale drug screening.[14] They provide a critical bridge between in vitro studies and human clinical trials.[15]

Step-by-Step Protocol:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A375 melanoma cells) into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (Vehicle, PCP-1, BX795, MRT67307).

  • Drug Administration: Administer the compounds daily via an appropriate route (e.g., oral gavage) at a predetermined dose.

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Endpoint: Continue the study for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined size limit.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.

Comparative Data: In Vivo Efficacy
Treatment GroupDose (mg/kg)Tumor Growth Inhibition (TGI, %)
PCP-1 5085
BX795 5060
MRT67307 5055
Vehicle -0

Interpretation: In this preclinical model, PCP-1 demonstrates significantly greater anti-tumor efficacy compared to the benchmark drugs at the same dose, resulting in a TGI of 85%. This suggests that its superior in vitro and cellular potency translates to improved performance in an in vivo setting.

Conclusion and Future Directions

This guide provides a systematic framework for the comparative benchmarking of novel pyrazolo[3,4-c]pyridine inhibitors. Through a logical progression of in vitro, cellular, and in vivo assays, we have demonstrated how to rigorously evaluate a new chemical entity against established drugs.

Our hypothetical compound, PCP-1, consistently outperformed the benchmarks BX795 and MRT67307 across all key metrics:

  • Superior in vitro potency against the target kinase TBK1.

  • Enhanced target engagement and downstream pathway inhibition in a cellular context.

  • Significantly greater anti-tumor efficacy in a preclinical xenograft model.

These findings highlight the potential of the pyrazolo[3,4-c]pyridine scaffold as a source of next-generation kinase inhibitors. The methodologies detailed herein offer a robust and self-validating approach for researchers to assess the promise of their own novel compounds, ensuring that only the most effective candidates are advanced toward clinical development. Future work should include comprehensive selectivity profiling against a broad panel of kinases to fully characterize the off-target effects of PCP-1 and further solidify its therapeutic potential.[16]

References

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the responsible management of novel chemical entities. The compound 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine, a halogenated heterocyclic molecule[1], requires meticulous handling, not only during its use in experiments but also through its final disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Risk Assessment

Anticipated Hazards of this compound:

Hazard ClassPotential Effects
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[2][4]
Skin Corrosion/Irritation May cause skin irritation.[2][3]
Eye Damage/Irritation May cause serious eye irritation.[2][4]
Environmental Hazard Expected to be toxic to aquatic organisms and may cause long-term adverse effects in the environment.

Given these potential hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area.

The Imperative of Segregated Halogenated Waste

The primary principle for the disposal of this compound is its classification as halogenated organic waste . This is a critical first step, as mixing halogenated and non-halogenated waste streams can lead to improper disposal, environmental contamination, and increased disposal costs.[5][6]

The ultimate disposal method for halogenated organic waste is typically high-temperature incineration.[7][8] This process requires specialized facilities equipped with scrubbers to neutralize the resulting acidic gases (in this case, hydrogen bromide and hydrogen iodide), which are corrosive and harmful to the environment.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

3.1. Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the following:

  • Safety Goggles: To protect against splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Laboratory Coat: To protect skin and clothing.

All handling of the solid compound or solutions should be done within a certified chemical fume hood to prevent inhalation of any dust or vapors.

3.2. Waste Collection and Segregation

  • Designate a Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste."[5] The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, screw-top cap to prevent leaks and evaporation.[9]

  • Solid Waste: Collect any solid this compound, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), and residues in the designated halogenated waste container.

  • Liquid Waste: If the compound is in solution with an organic solvent, this solution must also be disposed of as halogenated waste. Never dispose of organic solvents down the drain.[5][9]

3.3. Labeling and Storage

Proper labeling is a crucial regulatory requirement and ensures the safety of everyone in the laboratory and the waste disposal personnel.[10]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "Halogenated Organic Waste" and the specific chemical name: "this compound."[5]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9][11] This area should be at or near the point of generation, away from heat sources or incompatible chemicals, and in a location that minimizes the risk of spills. The container must be kept closed at all times, except when adding waste.[5][9]

3.4. Arranging for Disposal

Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.[11][12] EH&S professionals are trained to handle the final steps of waste management in compliance with all federal, state, and local regulations.[13][14]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Small Spills: For a small spill contained within a chemical fume hood, use an absorbent material to clean it up and place the contaminated material in the halogenated waste container.

  • Large Spills: In the case of a large spill, evacuate the immediate area and notify your laboratory supervisor and EH&S department.[5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage & Disposal start Identify Waste: This compound ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe waste_type Is the waste halogenated? ppe->waste_type halogenated_container Use 'Halogenated Organic Waste' Container waste_type->halogenated_container Yes non_halogenated_container Use 'Non-Halogenated Organic Waste' Container waste_type->non_halogenated_container No label_waste Label Container: - 'Hazardous Waste' - Chemical Name - 'Halogenated' halogenated_container->label_waste store_waste Store in designated Satellite Accumulation Area (SAA) label_waste->store_waste contact_ehs Contact EH&S for Pickup store_waste->contact_ehs

Caption: Decision workflow for the disposal of this compound.

Conclusion

The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By adhering to this protocol for this compound, researchers can ensure they are not only compliant with regulations but are also actively contributing to a safer research environment. Always consult your institution's specific waste management guidelines and your EH&S department for any additional requirements.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Medical Systems. (n.d.). OSHA's Guidance on Dealing with Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]

  • J. T. Baker. (2011, August 29). Pyridine Material Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Halogenated Waste. Retrieved from [Link]

  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • PubMed. (2023, July 11). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. PubChem. Retrieved from [Link]

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Navigating the Synthesis Frontier: A Comprehensive Safety and Handling Guide for 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel molecular entities, the introduction of a new compound into the workflow demands a commensurate level of safety and operational diligence. This guide provides essential, immediate safety and logistical information for the handling of 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety and procedural excellence within your laboratory.

I. Hazard Assessment and Personal Protective Equipment (PPE)

A proactive approach to safety begins with a comprehensive understanding of the potential risks. Given the halogenated and heterocyclic nature of this compound, the following hazards should be assumed:

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.

  • Skin and Eye Irritation: Likely to cause irritation upon direct contact.

  • Respiratory Irritation: Dust or vapor may irritate the respiratory tract.

Adherence to a stringent PPE protocol is the first line of defense against these potential hazards. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to workplace hazards[2].

Recommended PPE for Handling this compound:
PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or a full-face shield.[3]Protects against accidental splashes of solutions or contact with airborne particles of the compound.
Hand Protection Nitrile or neoprene gloves.[4]Provides a chemical-resistant barrier to prevent skin contact. Latex gloves are not recommended.
Body Protection A flame-resistant lab coat, worn fully buttoned.Protects against incidental contact and small splashes.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.To be used when handling the powder outside of a certified chemical fume hood or if aerosolization is possible.

DOT Script for PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification & Use Start Start: Handling this compound AssessHazards Assess Potential Hazards: - Acute Toxicity (Oral, Dermal, Inhalation) - Skin/Eye Irritation - Respiratory Irritation Start->AssessHazards EyeProtection Eye Protection: Chemical Splash Goggles/Face Shield AssessHazards->EyeProtection Risk of Splash/Aerosol HandProtection Hand Protection: Nitrile or Neoprene Gloves AssessHazards->HandProtection Risk of Skin Contact BodyProtection Body Protection: Flame-Resistant Lab Coat AssessHazards->BodyProtection Standard Lab Practice RespiratoryProtection Respiratory Protection: NIOSH-approved respirator (as needed) AssessHazards->RespiratoryProtection Handling Powder/Aerosolization InspectPPE Inspect PPE for damage before use EyeProtection->InspectPPE HandProtection->InspectPPE BodyProtection->InspectPPE RespiratoryProtection->InspectPPE DonPPE Don PPE Correctly InspectPPE->DonPPE Proceed Proceed with Handling Protocol DonPPE->Proceed

Caption: Workflow for selecting appropriate PPE when handling this compound.

II. Operational Plan: Safe Handling and Storage

Safe handling practices are crucial to minimize exposure and prevent accidents.[5]

Step-by-Step Handling Protocol:
  • Preparation:

    • Ensure a certified chemical fume hood is operational and the work area is clean and uncluttered.

    • Have all necessary equipment, including a calibrated scale, appropriate glassware, and spill containment materials, readily available.

    • An emergency eyewash station and safety shower must be accessible.[3]

  • Weighing and Transfer:

    • Perform all manipulations of the solid compound within a chemical fume hood to prevent inhalation of dust.[4]

    • Use anti-static weighing paper or a compatible container to prevent dispersal of the powder.

    • Close the primary container tightly immediately after dispensing.

  • In Solution:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Ensure the chosen solvent is compatible with the compound and the intended reaction conditions.

Storage Requirements:
  • Store this compound in a tightly sealed, clearly labeled container.

  • The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[1][4]

  • Store separately from strong oxidizing agents and strong acids.[1]

III. Disposal Plan: Managing Halogenated Waste

Proper disposal of hazardous waste is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, this compound and its contaminated materials must be disposed of as hazardous waste.

Waste Segregation and Disposal Protocol:
  • Solid Waste:

    • Collect any solid waste, including contaminated weighing paper, gloves, and bench liners, in a designated, labeled hazardous waste container for halogenated solids.

  • Liquid Waste:

    • Dispose of all solutions containing this compound in a designated "Halogenated Organic Waste" container.[6]

    • Do not mix with non-halogenated waste streams.[6]

  • Container Management:

    • Ensure all waste containers are properly labeled with the full chemical name and associated hazards.

    • Keep waste containers closed except when adding waste.[6]

DOT Script for Waste Disposal Decision Tree

Waste_Disposal_Decision_Tree Start Waste Generated from This compound IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? Start->IsLiquid SolidWaste Dispose in 'Halogenated Solid Waste' container IsSolid->SolidWaste Yes LiquidWaste Dispose in 'Halogenated Organic Waste' container IsLiquid->LiquidWaste Yes LabelContainer Ensure container is properly labeled with contents and hazards SolidWaste->LabelContainer LiquidWaste->LabelContainer CloseContainer Keep container securely closed when not in use LabelContainer->CloseContainer FinalDisposal Arrange for disposal by certified hazardous waste management CloseContainer->FinalDisposal

Caption: Decision tree for the proper disposal of waste containing this compound.

IV. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

  • Spill:

    • For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal as halogenated waste.

    • For large spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure environment for groundbreaking scientific discovery.

References

  • Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

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  • University of California, Riverside, Office of Research and Economic Development. Chapter 6: Chemical Storage and Handling. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.